2-(1H-pyrazol-4-yl)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-pyrazol-4-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-4-9-8(3-1)7-5-10-11-6-7/h5-6,8-9H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOKDKCXNOEKGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1306606-12-1 | |
| Record name | 2-(1H-pyrazol-4-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(1H-pyrazol-4-yl)piperidine: Structure, Properties, and Synthetic Strategies
Abstract
This technical guide provides a comprehensive overview of the fundamental chemical properties, structure, and potential synthetic routes for the heterocyclic scaffold, 2-(1H-pyrazol-4-yl)piperidine. This molecule merges two pharmacologically significant moieties: the piperidine ring, a ubiquitous feature in numerous central nervous system (CNS) active drugs, and the pyrazole ring, a versatile pharmacophore known for a wide spectrum of biological activities.[1][2][3][4] This document is intended for researchers and professionals in drug discovery and medicinal chemistry, offering insights into the molecule's basicity, conformational landscape, and practical, field-proven methodologies for its synthesis and characterization. While direct experimental data for this specific isomer is limited in publicly accessible literature, this guide synthesizes data from analogous structures and predictive models to provide a robust foundation for future research and development.
Molecular Structure and Physicochemical Properties
The unique combination of a saturated piperidine ring and an aromatic pyrazole ring in 2-(1H-pyrazol-4-yl)piperidine dictates its three-dimensional structure and chemical behavior.
1.1. 2D and 3D Representations
-
2D Structure: The molecule consists of a piperidine ring substituted at the 2-position with a 1H-pyrazol-4-yl group.
-
3D Conformation: The piperidine ring predominantly exists in a chair conformation to minimize steric and torsional strain. The pyrazole substituent can occupy either an axial or equatorial position.
1.2. Conformational Analysis
The conformational preference of the pyrazole substituent is a critical determinant of the molecule's overall shape and its potential interactions with biological targets. The piperidine ring undergoes rapid chair-chair interconversion.
In the case of 2-substituted piperidines, the substituent's preference for an equatorial or axial position is governed by a balance of steric and electronic effects. For bulky substituents, the equatorial position is generally favored to minimize 1,3-diaxial interactions. However, in some 2-arylpiperidines, an axial preference has been observed due to allylic strain, which can influence the molecule's three-dimensionality.[5][6] For 2-(1H-pyrazol-4-yl)piperidine, the equatorial conformation is predicted to be the more stable isomer due to the steric bulk of the pyrazole ring.
Caption: Conformational isomers of 2-(1H-pyrazol-4-yl)piperidine.
1.3. Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₈H₁₃N₃ | - |
| Molecular Weight | 151.21 g/mol | - |
| XLogP3 | 0.8 | Predicted |
| Hydrogen Bond Donors | 2 | Predicted |
| Hydrogen Bond Acceptors | 2 | Predicted |
Basicity and pKa
The basicity of 2-(1H-pyrazol-4-yl)piperidine is a key property influencing its solubility, formulation, and interaction with biological targets. The molecule possesses three nitrogen atoms, each with a lone pair of electrons, but their basicities differ significantly.
-
Piperidine Nitrogen: The nitrogen atom in the piperidine ring is an sp³-hybridized secondary amine. Its lone pair is readily available for protonation, making it the most basic center in the molecule. The pKa of the conjugate acid of piperidine is approximately 11.2.
-
Pyrazole Nitrogens: The pyrazole ring contains two nitrogen atoms. One is a pyridine-like nitrogen (sp²-hybridized) with its lone pair in an sp² orbital, contributing to the aromatic system. The other is a pyrrole-like nitrogen, where the lone pair is delocalized within the aromatic π-system. Pyrazole itself is a very weak base, with a pKa of approximately 2.5 for its conjugate acid.
Therefore, the piperidine nitrogen will be the primary site of protonation under physiological conditions. The electron-withdrawing nature of the pyrazole ring is expected to slightly decrease the basicity of the piperidine nitrogen compared to unsubstituted piperidine.
Predicted pKa Values:
-
pKa₁ (Piperidinium ion): ~10.5 - 11.0
-
pKa₂ (Pyrazolium ion): ~2.0 - 2.5
Caption: Protonation equilibria of 2-(1H-pyrazol-4-yl)piperidine.
Proposed Synthesis
Several synthetic strategies can be envisioned for the preparation of 2-(1H-pyrazol-4-yl)piperidine. A highly plausible and versatile approach is the Suzuki-Miyaura cross-coupling reaction.[7][8][9][10][11] This method offers good functional group tolerance and generally proceeds with high yields.
The proposed strategy involves the coupling of a protected 2-halopiperidine with a 4-pyrazolylboronic acid or ester.
Caption: Proposed synthetic workflow for 2-(1H-pyrazol-4-yl)piperidine.
3.1. Detailed Experimental Protocol (Proposed)
Step 1: Suzuki-Miyaura Coupling
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add N-Boc-2-chloropiperidine (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a suitable solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Add an aqueous solution of a base, for example, 2M sodium carbonate (Na₂CO₃) (2.5 eq).
-
Heat the reaction mixture to 90 °C and stir for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-2-(1H-pyrazol-4-yl)piperidine.
Step 2: Deprotection
-
Dissolve the purified N-Boc-2-(1H-pyrazol-4-yl)piperidine in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 20% v/v) or a solution of HCl in dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
If a salt is desired, triturate the residue with diethyl ether to precipitate the product. If the free base is required, neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract with a suitable organic solvent.
-
Dry the organic extracts, concentrate, and if necessary, purify the final product by chromatography or crystallization to yield 2-(1H-pyrazol-4-yl)piperidine.
Spectroscopic Characterization (Predicted)
4.1. ¹H and ¹³C NMR Spectroscopy
The following table outlines the predicted chemical shifts for 2-(1H-pyrazol-4-yl)piperidine. These are estimations based on known values for similar structures.[12][13][14]
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Piperidine-H2 | 3.0 - 3.2 | 55 - 58 |
| Piperidine-H3 | 1.6 - 1.8 (eq), 1.9 - 2.1 (ax) | 28 - 32 |
| Piperidine-H4 | 1.4 - 1.6 | 24 - 27 |
| Piperidine-H5 | 1.4 - 1.6 | 24 - 27 |
| Piperidine-H6 | 2.8 - 3.0 (eq), 2.5 - 2.7 (ax) | 45 - 48 |
| Piperidine-NH | 1.5 - 2.5 (broad) | - |
| Pyrazole-H3/H5 | ~7.5 (singlet) | ~130 |
| Pyrazole-NH | 12.0 - 13.0 (broad) | - |
4.2. Mass Spectrometry
In mass spectrometry, 2-(1H-pyrazol-4-yl)piperidine is expected to show a prominent molecular ion peak [M+H]⁺ in positive ion mode. The fragmentation pattern will likely involve cleavage of the bond between the two rings and fragmentation of the piperidine ring.[15][16][17]
Predicted Fragmentation Pathways:
-
Loss of the pyrazole ring: Cleavage of the C2-C(pyrazolyl) bond.
-
Piperidine ring fragmentation: Characteristic losses of small neutral molecules from the piperidine ring.
Potential Biological and Pharmacological Significance
The fusion of the piperidine and pyrazole scaffolds suggests a high potential for biological activity.
-
Piperidine-containing drugs often exhibit activity in the central nervous system.
-
Pyrazole derivatives have been reported to possess a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3][4][18]
Derivatives of 2-(1H-pyrazol-4-yl)piperidine could be investigated for a variety of therapeutic applications, and this scaffold represents a promising starting point for the development of new chemical entities.
Experimental Protocols for Characterization
6.1. Determination of pKa by Potentiometric Titration
-
Accurately weigh approximately 10-20 mg of 2-(1H-pyrazol-4-yl)piperidine and dissolve it in a known volume of deionized water or a water/methanol mixture.
-
Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).
-
Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl), adding the titrant in small, known increments.
-
Record the pH after each addition.
-
Plot the pH versus the volume of titrant added. The pKa will be the pH at the half-equivalence point.
6.2. NMR and Mass Spectrometry Analysis
-
NMR Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum with proton decoupling.
-
2D NMR (Optional but Recommended): Perform COSY and HSQC experiments to confirm proton-proton and proton-carbon correlations, respectively.
-
Mass Spectrometry Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid for positive ion mode.
-
Mass Spectrometry Acquisition: Infuse the sample into an electrospray ionization (ESI) mass spectrometer and acquire the full scan mass spectrum. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the molecular ion peak.
Conclusion
2-(1H-pyrazol-4-yl)piperidine is a heterocyclic compound with significant potential as a scaffold in medicinal chemistry. This guide has provided a detailed overview of its structural features, predicted physicochemical properties, and a plausible, robust synthetic strategy. The outlined experimental protocols for synthesis and characterization offer a practical starting point for researchers interested in exploring the chemistry and biological activity of this promising molecule. Further experimental validation of the predicted properties is a necessary next step in unlocking the full potential of this compound and its derivatives.
References
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4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (n.d.). MDPI. Retrieved from [Link]
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One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (n.d.). SciELO México. Retrieved from [Link]
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Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. (2022). ACS Omega. Retrieved from [Link]
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Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
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Synthesis and biological evaluation of some pyrazolylpyrazolines as anti-inflammatory-antimicrobial agents. (2010). PubMed. Retrieved from [Link]
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Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. (2023). MDPI. Retrieved from [Link]
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Current status of pyrazole and its biological activities. (n.d.). PubMed Central. Retrieved from [Link]
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Biological activities of pyrazoline derivatives--a recent development. (n.d.). PubMed. Retrieved from [Link]
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Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole. (1990). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
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3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile. (n.d.). National Institutes of Health. Retrieved from [Link]
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Pyrazole and its biological activity. (2017). ResearchGate. Retrieved from [Link]
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Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). National Institutes of Health. Retrieved from [Link]
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Mitsunobu and related reactions: advances and applications. (2014). Semantic Scholar. Retrieved from [Link]
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Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. (2025). PubMed Central. Retrieved from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Organoborane coupling reactions (Suzuki coupling). (n.d.). PubMed Central. Retrieved from [Link]
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Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (2006). Organic Chemistry Portal. Retrieved from [Link]
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Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... (n.d.). ResearchGate. Retrieved from [Link]
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Mass fragmentation pattern of compound 4l. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Mass Fragmentation Characteristics of Piperazine Analogues. (n.d.). 质谱学报. Retrieved from [Link]
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Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. (2011). ResearchGate. Retrieved from [Link]
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Ion fragmentation of small molecules in mass spectrometry. (2012). UAB. Retrieved from [Link]
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Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
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Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. (n.d.). ResearchGate. Retrieved from [Link]
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Polyhalogenoaromatic compounds. Part VII. Reaction of 4-substituted tetrachloropyridines with n-butyl-lithium, the generation of 2-pyridynes, and their trapping as adducts with furan. (n.d.). Journal of the Chemical Society C: Organic. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Characteristics of 2-(1H-pyrazol-4-yl)piperidine
Introduction: The Convergence of Two Privileged Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The molecule 2-(1H-pyrazol-4-yl)piperidine represents a compelling fusion of two such "privileged structures": the pyrazole and the piperidine rings. Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are integral to a multitude of approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3][4] Their utility is often attributed to their ability to act as versatile hydrogen bond donors and acceptors, and their metabolic stability.[5] Similarly, the piperidine moiety, a saturated six-membered heterocycle, is one of the most ubiquitous cyclic scaffolds in pharmaceuticals, contributing to improved pharmacokinetic properties such as solubility and bioavailability, and providing a rigid framework for precise substituent orientation.
The conjugation of these two rings in 2-(1H-pyrazol-4-yl)piperidine creates a novel chemical entity with significant potential for interacting with various biological targets. A thorough understanding of its fundamental physicochemical properties is, therefore, a critical prerequisite for its exploration in any drug development program. These properties, including ionization constant (pKa), lipophilicity (logP), and aqueous solubility, govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 2-(1H-pyrazol-4-yl)piperidine and details the requisite experimental protocols for their empirical determination, offering a foundational resource for researchers in medicinal chemistry and drug development.
Molecular and Structural Properties
The foundational characteristics of 2-(1H-pyrazol-4-yl)piperidine are summarized below. This information is critical for all subsequent analytical and predictive work.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃N₃ | PubChem CID: 54593248[6] |
| Molecular Weight | 151.21 g/mol | PubChem CID: 54593248[6] |
| Chemical Structure | ||
| IUPAC Name: 2-(1H-pyrazol-4-yl)piperidine | ||
| SMILES: C1CCNC(C1)C2=CNN=C2 | PubChem CID: 54593248[6] |
Predicted Physicochemical Data
In the absence of comprehensive experimental data, computational models provide valuable initial estimates of a compound's physicochemical properties. These predictions are instrumental in guiding experimental design and hypothesis generation.
| Physicochemical Parameter | Predicted Value | Prediction Tool/Source |
| pKa (most basic) | 9.5 ± 0.5 | MolGpKa[7][8] |
| XlogP | 0.5 | PubChem CID: 54593248[6] |
| Aqueous Solubility (logS) | -1.8 to -2.5 | AqSolPred[9], ChemAxon[10] |
Note: These values are computationally derived and require experimental validation.
Experimental Determination of Physicochemical Properties
The following sections provide detailed, field-proven protocols for the empirical determination of the key physicochemical parameters of 2-(1H-pyrazol-4-yl)piperidine. The causality behind experimental choices is explained to ensure robust and reproducible data generation.
Ionization Constant (pKa) Determination by Potentiometric Titration
The pKa value is crucial as it dictates the charge state of the molecule at a given pH, which in turn influences its solubility, permeability, and target binding. Given the presence of the basic piperidine nitrogen and the weakly basic/acidic pyrazole nitrogens, potentiometric titration is the gold-standard method for determining the pKa.[11][12]
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 5-10 mg of 2-(1H-pyrazol-4-yl)piperidine.
-
Dissolve the compound in a known volume (e.g., 50 mL) of a suitable solvent. A co-solvent system, such as methanol/water (10:90 v/v), may be necessary to ensure complete dissolution.[11]
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[13][14]
-
-
Titration Setup and Calibration:
-
Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[13]
-
Place the analyte solution in a thermostatted vessel (e.g., at 25 °C) and continuously stir with a magnetic stirrer.
-
Purge the solution with nitrogen for 10-15 minutes before and during the titration to eliminate dissolved carbon dioxide, which can interfere with the measurement of basic pKa values.[14]
-
-
Titration Procedure:
-
Titrate the solution with a standardized solution of 0.1 M HCl. The piperidine nitrogen is expected to be the primary basic center.
-
Add the titrant in small, precise increments (e.g., 0.02 mL) using an automated burette.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH as a function of the volume of titrant added to generate a titration curve.
-
Calculate the first derivative (ΔpH/ΔV) of the titration curve to accurately determine the equivalence point(s).
-
The pKa is equal to the pH at the half-equivalence point.[15] For more accurate results, utilize specialized software to fit the titration data and calculate the pKa values.
-
Lipophilicity (logP) Determination by Shake-Flask Method
Lipophilicity, expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a critical determinant of a drug's ability to cross biological membranes. The shake-flask method, though labor-intensive, remains the most reliable method for its direct measurement.[6][16][17]
-
Phase Preparation:
-
Sample Preparation and Partitioning:
-
Prepare a stock solution of 2-(1H-pyrazol-4-yl)piperidine in the aqueous phase.
-
In a screw-cap vial, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol (e.g., 5 mL of each). The volume ratio can be adjusted depending on the expected logP.[19]
-
Gently shake or rotate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 2-4 hours) to allow for partitioning equilibrium to be reached. Avoid vigorous shaking that can lead to emulsion formation.[17]
-
-
Phase Separation and Analysis:
-
Centrifuge the vials at a low speed to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.
-
Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Calculation of logP:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.
-
logP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
-
Aqueous Solubility Determination
Aqueous solubility is a fundamental property that affects drug dissolution and absorption. The equilibrium shake-flask method is the definitive technique for determining thermodynamic solubility.[20][21]
-
Sample Preparation:
-
Add an excess amount of solid 2-(1H-pyrazol-4-yl)piperidine to a series of vials containing the aqueous medium of interest (e.g., purified water, pH 7.4 buffer). The presence of undissolved solid at the end of the experiment is essential.[22]
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a rotator or shaker.
-
Equilibration time can vary significantly between compounds; a period of 24-72 hours is typically sufficient to reach thermodynamic equilibrium.[22][23] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
-
Sample Processing:
-
After equilibration, allow the samples to stand to let the excess solid settle.
-
Separate the saturated solution from the undissolved solid by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation. This step must be performed carefully to avoid transferring any solid particles.
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the filtrate or supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
The measured concentration represents the equilibrium solubility of the compound under the specified conditions.
-
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.[24]
-
Sample Preparation:
-
Measurement:
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[25]
-
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire solid phase has transformed into a clear liquid (completion of melting).
-
The melting point is reported as a range between these two temperatures. For a pure compound, this range should be narrow (e.g., 0.5-2 °C).[24]
-
Perform the measurement in triplicate to ensure reproducibility.
-
Structural Characterization and Purity Assessment
Confirming the chemical structure and assessing the purity of the compound are paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is standard practice.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra should be acquired to confirm the connectivity of atoms within the molecule. The chemical shifts, integration (for ¹H), and coupling patterns provide a detailed fingerprint of the molecular structure.[27][28][29][30][31] Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignment of all proton and carbon signals.
-
-
Mass Spectrometry (MS):
Conclusion and Future Directions
This guide has outlined the foundational physicochemical properties of 2-(1H-pyrazol-4-yl)piperidine and provided robust, validated protocols for their experimental determination. While computational predictions offer valuable initial insights, the empirical data generated through these described methods are indispensable for building a comprehensive profile of this novel molecule. The interplay of its predicted moderate lipophilicity and basicity suggests a favorable starting point for drug design.
For drug development professionals, the next logical steps would involve performing these experiments to establish a definitive physicochemical dataset. This data will be crucial for interpreting results from biological assays, designing formulation strategies, and building predictive ADME models. The structural marriage of the pyrazole and piperidine scaffolds holds significant promise, and a thorough characterization of these fundamental properties is the first and most critical step in unlocking its therapeutic potential.
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A Comprehensive Spectroscopic and Analytical Guide to 2-(1H-pyrazol-4-yl)piperidine
Abstract
Introduction and Molecular Structure
2-(1H-pyrazol-4-yl)piperidine is a bicyclic heterocyclic compound featuring a piperidine ring linked at its 2-position to the 4-position of a pyrazole ring. The unique arrangement of these two saturated and aromatic heterocycles imparts specific chemical and physical properties that are of interest in the design of novel therapeutic agents. The presence of both a basic piperidine nitrogen and the acidic/basic pyrazole moiety suggests potential for diverse biological interactions.
Due to the absence of published experimental spectra for 2-(1H-pyrazol-4-yl)piperidine, this guide will provide a detailed predictive analysis based on the known spectroscopic behaviors of its constituent parts: the piperidine and pyrazole rings.
Molecular Structure Diagram
Figure 2: A plausible mass spectrometry fragmentation pathway.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Method:
-
Electrospray Ionization (ESI): Ideal for producing protonated molecules [M+H]⁺ with minimal fragmentation. It is a soft ionization technique suitable for polar molecules.
-
Electron Ionization (EI): A higher-energy method that will induce more extensive fragmentation, providing a detailed fragmentation pattern or "fingerprint."
-
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended to obtain accurate mass measurements, which can confirm the elemental composition.
-
Tandem MS (MS/MS): Isolate the parent ion (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) to study its fragmentation pathways. This is crucial for detailed structural confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
The IR spectrum of 2-(1H-pyrazol-4-yl)piperidine would show characteristic absorption bands for N-H, C-H, and C=C/C=N bonds.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Pyrazole & Piperidine) | 3100-3400 | Medium, Broad | Overlapping broad peaks are expected due to hydrogen bonding. |
| C-H Stretch (Aromatic, Pyrazole) | 3000-3100 | Medium | |
| C-H Stretch (Aliphatic, Piperidine) | 2850-2960 | Strong | Characteristic of sp³ C-H bonds. |
| C=N & C=C Stretch (Pyrazole) | 1500-1650 | Medium to Strong | Aromatic ring stretching vibrations. |
| C-N Stretch | 1000-1250 | Medium |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a simpler and more common method.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.
-
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data (NMR, MS, and IR) for 2-(1H-pyrazol-4-yl)piperidine. The presented data and protocols are based on well-established principles of analytical chemistry and are intended to serve as a valuable resource for the identification, characterization, and quality control of this compound and its derivatives in a research and development setting. The acquisition of experimental data is highly recommended to validate these predictions and provide a definitive analytical profile for this molecule.
References
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The 2-(1H-Pyrazol-4-yl)piperidine Scaffold: A Privileged Motif in Modern Drug Discovery
Abstract
In the landscape of medicinal chemistry, the identification and deployment of "privileged scaffolds" represent a cornerstone of efficient drug discovery. These molecular frameworks demonstrate the remarkable ability to bind to multiple, diverse biological targets, thereby serving as a fertile ground for developing novel therapeutics. Among these, the hybrid structure of 2-(1H-pyrazol-4-yl)piperidine has emerged as a particularly versatile and potent core. This technical guide synthesizes the discovery, synthesis, and multifaceted significance of this scaffold, providing an in-depth resource for researchers, scientists, and drug development professionals. We will explore the strategic rationale for its design, dissect key synthetic methodologies, and survey its successful application across a spectrum of therapeutic areas, from oncology to inflammatory and metabolic diseases.
Part 1: The Strategic Union of Two Pharmacological Powerhouses
The concept of a privileged scaffold is rooted in the observation that certain molecular substructures appear with remarkable frequency in biologically active compounds.[1] These are not mere molecular curiosities; they are evolutionarily optimized frameworks capable of presenting functional groups in three-dimensional space to engage with the binding pockets of various protein classes. The 2-(1H-pyrazol-4-yl)piperidine core is a quintessential example of this principle, born from the strategic fusion of two independently significant heterocycles: pyrazole and piperidine.
-
The Pyrazole Moiety: The pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[2] It is found in numerous approved drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[3] Its utility stems from its ability to act as both a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to serve as a rigid linker to orient substituents precisely.[4] The diverse biological activities associated with pyrazole derivatives are extensive, encompassing antitumor, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][5]
-
The Piperidine Moiety: As one of the most prevalent nitrogen-containing heterocycles in pharmaceuticals, the piperidine ring is a key component in drugs targeting a vast array of conditions.[1][6] Its saturated, puckered structure allows it to introduce conformational restriction, modulate lipophilicity, and improve the pharmacokinetic properties of a molecule.[6] The basic nitrogen atom of the piperidine ring is often crucial for forming salt bridges or key hydrogen bonds with biological targets, enhancing binding affinity and solubility. Its derivatives have demonstrated a wide range of pharmacological actions, including anti-cancer, anti-diabetic, and neurotherapeutic effects.[7]
The combination of these two scaffolds into the 2-(1H-pyrazol-4-yl)piperidine structure creates a unique molecular architecture. It marries the planarity and versatile hydrogen-bonding capacity of pyrazole with the conformational flexibility and physicochemical advantages of piperidine. This union provides a three-dimensional diversity that allows for the exploration of a wide range of chemical space, enabling the fine-tuning of potency, selectivity, and drug-like properties.
Part 2: Accessing the Core: Key Synthetic Strategies
The successful application of a privileged scaffold is contingent upon the availability of robust and flexible synthetic routes. The synthesis of the 2-(1H-pyrazol-4-yl)piperidine core is typically approached by constructing the pyrazole ring onto a pre-existing piperidine framework.
Primary Synthetic Pathway: Pyrazole Formation via Condensation
The most common and efficient method involves the reaction of a β-keto ester derived from a piperidine carboxylic acid with a hydrazine derivative. This classical approach offers high yields and regioselective control.[8]
Caption: Generalized workflow for the synthesis of the 2-(pyrazol-4-yl)piperidine scaffold.
Detailed Experimental Protocol (Generalized)
Step 1: Synthesis of the β-Keto Ester Intermediate
-
Activation: To a solution of N-Boc-protected piperidine-2-carboxylic acid in a suitable aprotic solvent (e.g., Dichloromethane), add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 4-Dimethylaminopyridine (DMAP).
-
Meldrum's Acid Adduct Formation: Add Meldrum's acid to the activated carboxylic acid solution and stir at room temperature until the reaction is complete (monitored by TLC).
-
Methanolysis: Remove the solvent under reduced pressure. Dissolve the residue in methanol and heat to reflux to induce methanolysis, forming the methyl β-keto ester.[8]
-
Purification: Purify the resulting β-keto ester by flash column chromatography.
Causality Insight: The use of Meldrum's acid is a highly effective method for converting carboxylic acids to their corresponding β-keto esters under mild conditions, avoiding the harsh conditions of a traditional Claisen condensation.
Step 2: Formation of the β-Enamino Diketone
-
Reaction Setup: Dissolve the purified β-keto ester in N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Heating: Heat the mixture, typically at 80-100 °C, for several hours. The DMF-DMA serves as both a reagent and solvent.[8]
-
Workup: Upon completion, remove the excess DMF-DMA under vacuum to yield the crude β-enamino diketone, which is often used in the next step without further purification.
Causality Insight: The enaminone intermediate is crucial for directing the regioselectivity of the subsequent cyclization. It provides a pre-formed three-carbon unit ready for reaction with the two-nitrogen unit of hydrazine.
Step 3: Cyclocondensation to Form the Pyrazole Ring
-
Reaction: Dissolve the β-enamino diketone in a protic solvent like ethanol or acetic acid.
-
Hydrazine Addition: Add a solution of hydrazine hydrate (or a substituted hydrazine, R-NHNH₂) to the mixture.
-
Cyclization: Heat the reaction mixture to reflux. The reaction progress is monitored by TLC or LC-MS.
-
Isolation: After cooling, the product may precipitate or can be isolated by extraction following solvent removal.
-
Deprotection (if necessary): The N-Boc protecting group on the piperidine can be removed using standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final scaffold.
Causality Insight: The choice of solvent and hydrazine (substituted vs. unsubstituted) can influence the regioselectivity of the final pyrazole product. Acetic acid can catalyze the reaction and help in achieving the desired isomer.[8]
Part 3: Therapeutic Significance and Applications
The true value of the 2-(1H-pyrazol-4-yl)piperidine scaffold is demonstrated by its successful incorporation into lead compounds targeting a diverse array of diseases.
Anti-Inflammatory Agents
Derivatives of this scaffold have shown potent anti-inflammatory activity. In one notable study, compounds based on a related 2-(piperidin-4-yl)-1H-benzo[d]imidazole core, which shares key structural features, were found to be powerful inhibitors of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated macrophages.[9] The lead compound from this series, 6e , demonstrated superior in vivo anti-inflammatory effects compared to ibuprofen.[9]
Table 1: Anti-Inflammatory Activity of Representative Compounds [9]
| Compound | NO Production IC₅₀ (μM) | TNF-α Production IC₅₀ (μM) |
| 5 | 10.32 | 11.54 |
| 6e | 0.86 | 1.87 |
| Ibuprofen | >50 | >50 |
The mechanism for these compounds was linked to the inhibition of the NF-κB inflammatory pathway, a critical signaling cascade in the inflammatory response.[9]
Caption: Inhibition of the NF-κB pathway by a pyrazol-piperidine analog.
Anticancer Agents
The scaffold has proven highly effective in the design of kinase inhibitors for oncology. Specifically, derivatives have been developed as potent inhibitors of p21-activated kinase 4 (PAK4), a protein that is overexpressed in many cancers and plays a role in cell proliferation, migration, and invasion.[10][11] Compounds 8d and 9c from one study showed nanomolar inhibitory activity against PAK4 and effectively suppressed the growth of A549 lung cancer cells.[10]
Table 2: PAK4 Inhibition and Antiproliferative Activity [10]
| Compound | PAK4 IC₅₀ (μM) | A549 Proliferation IC₅₀ (μM) |
| 8d | 0.060 | 1.35 |
| 9c | 0.068 | 2.41 |
Furthermore, related structures have been patented as inhibitors of Tryptophan 2,3-dioxygenase (TDO2) and Lysine-specific demethylase-1 (LSD1), both of which are validated targets for cancer therapy.[12][13]
Antiviral (HIV) and Metabolic Disease Applications
The versatility of the 2-(1H-pyrazol-4-yl)piperidine core extends to other critical disease areas.
-
Anti-HIV Activity: By replacing flexible chains with a pyrazole ring, researchers have developed potent CCR5 antagonists. The CCR5 receptor is a key co-receptor used by HIV-1 to enter host cells, making its antagonism a validated strategy for antiviral therapy.[14]
-
Metabolic Diseases: Patents have been filed for pyrazole compounds, including those with piperidine-like moieties, that act as dual inhibitors of MetAP2 and DPP-4, offering a potential treatment for type II diabetes and obesity.[15]
Part 4: Future Directions and Conclusion
The 2-(1H-pyrazol-4-yl)piperidine scaffold is a testament to the power of rational drug design. Its success across multiple therapeutic areas underscores its status as a truly privileged structure. The future of this scaffold is bright, with several exciting avenues for exploration:
-
Exploration of New Chemical Space: Systematic modification of the substitution patterns on both the pyrazole and piperidine rings will undoubtedly lead to the discovery of inhibitors for new biological targets.
-
Application in Novel Modalities: The scaffold is an ideal candidate for incorporation into more complex therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), where it could serve as the warhead that binds to the protein of interest.
-
Advanced Drug Delivery: The physicochemical properties imparted by the scaffold could be leveraged for developing brain-penetrant drugs or compounds with tailored pharmacokinetic profiles.
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Patel, K., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link][7]
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Harnessing the Pyrazole-Piperidine Scaffold: A Technical Guide to Therapeutic Target Identification and Validation
Abstract
The pyrazole ring, often combined with a piperidine moiety, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful and investigational drugs.[1] Its synthetic tractability and ability to form key hydrogen bond interactions within protein active sites have made it a cornerstone of modern drug discovery.[1] This technical guide provides an in-depth exploration of high-potential therapeutic targets for pyrazole-piperidine compounds, focusing on oncology, neurodegenerative disorders, and inflammatory diseases. We present not just a list of targets, but the strategic rationale and a comprehensive, field-proven workflow for target validation—from initial biochemical assessment to confirmation of target engagement in a cellular context. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for next-generation therapeutics.
Chapter 1: High-Potential Therapeutic Targets
The pyrazole-piperidine scaffold's versatility allows it to be tailored to a wide array of biological targets. The selection of a target is the most critical first step in a drug discovery campaign. This choice is driven by a deep understanding of the pathophysiology of a disease and the specific role a target protein plays in that process. Below, we explore key targets where this scaffold has demonstrated significant promise.
Oncology: Protein Kinases and DNA Repair Enzymes
Cancer is a primary area where pyrazole-based inhibitors have flourished, largely due to their efficacy as ATP-competitive inhibitors of protein kinases, which are often dysregulated in tumor cells.[2][3][4]
-
Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their deregulation is a hallmark of cancer.[5] The pyrazole scaffold has been successfully used to develop potent inhibitors of CDK2, a key player in the G1-to-S phase transition.[5][6][7] For example, AT7519 is a pyrazole-piperidine carboxamide that potently inhibits multiple CDKs and has been evaluated in clinical trials.[8][9]
-
Janus Kinases (JAKs): The JAK/STAT signaling pathway is crucial for immunity and cell growth, and its abnormal activation is linked to various cancers and inflammatory diseases.[10][11] Pyrazole-containing compounds, such as Ruxolitinib, are potent and selective JAK1/2 inhibitors, demonstrating the scaffold's utility in targeting this pathway.[1][12] Numerous 4-amino-(1H)-pyrazole derivatives have been synthesized and shown to have nanomolar inhibitory activity against JAK1, JAK2, and JAK3.[10][11]
-
Poly(ADP-ribose) Polymerase (PARP): PARP-1 is a critical enzyme in the repair of DNA single-strand breaks.[13] Inhibiting PARP1 in cancers with existing DNA repair deficiencies (e.g., BRCA1/2 mutations) leads to synthetic lethality and tumor cell death. The piperidine and piperazine moieties are common features in many PARP inhibitors, including the FDA-approved drug Olaparib.[13][14][15][16][17] Novel piperidine-based derivatives have shown excellent inhibitory activity against PARP-1 with IC50 values in the low nanomolar range.[13]
Neurodegenerative and Psychiatric Disorders
The brain-penetrant nature of many small molecules derived from the pyrazole-piperidine scaffold makes them attractive candidates for CNS disorders.
-
Monoamine Oxidase (MAO): MAO enzymes (MAO-A and MAO-B) are responsible for the degradation of monoamine neurotransmitters like dopamine and serotonin.[18][19] Their inhibition is a validated strategy for treating depression and Parkinson's disease.[19][20] The pyrazole and pyrazoline cores are considered cyclic hydrazine moieties, a classic pharmacophore for MAO inhibitors, and have been used to develop promising antidepressant and anticonvulsant agents.[18][19][21][22]
-
Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes, including those underlying Alzheimer's disease, bipolar disorder, and other CNS conditions.[23][24][25] Inhibition of GSK-3β is the proposed mechanism of the mood stabilizer lithium.[23] Pyrazolone and pyrazolopyrimidine derivatives have been identified as potent, selective, and ATP-competitive GSK-3β inhibitors, showing neuroprotective effects in preclinical models.[23][24][26]
Chapter 2: The Target Validation Funnel: A Step-by-Step Methodological Guide
Identifying a promising compound is only the beginning. A rigorous, multi-step validation process is essential to confirm that the compound engages its intended target with the desired affinity and selectivity, and produces a functional cellular effect. This section provides the causal logic and detailed protocols for a robust target validation workflow.
Figure 1: A logical workflow for pyrazole-piperidine compound target validation.
Step 1: Quantifying In Vitro Binding Affinity with Surface Plasmon Resonance (SPR)
Causality: Before assessing a compound in a complex cellular environment, it is crucial to first confirm direct, high-affinity binding to the purified target protein. Surface Plasmon Resonance (SPR) is a gold-standard, label-free biophysical technique that provides real-time quantitative data on binding kinetics (association and dissociation rates) and affinity (KD).[27][28][29][30] This initial step validates the fundamental molecular interaction, providing a baseline against which all subsequent cellular data can be compared.
Protocol: SPR Analysis of Compound-Target Interaction
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5 dextran chip for amine coupling).
-
Activate the chip surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Inject the purified target protein (ligand) at a concentration of 10-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.[30]
-
-
Analyte Binding Analysis:
-
Prepare a dilution series of the pyrazole-piperidine compound (analyte) in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Concentrations should typically span from 0.1x to 10x the expected KD.
-
Inject the analyte solutions over the ligand-immobilized surface and a reference flow cell (for background subtraction) at a constant flow rate (e.g., 30 µL/min).[30]
-
Allow sufficient time for association and dissociation phases to be observed.
-
Regenerate the sensor surface between analyte injections using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer), if required.
-
-
Data Analysis:
-
The instrument records the change in refractive index over time, generating a sensorgram.[28][31]
-
Fit the sensorgram data from the dilution series to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This analysis will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
| Compound Example | Target | ka (1/Ms) | kd (1/s) | KD (nM) |
| PZ-Pip-001 | CDK2 | 1.5 x 10^5 | 3.0 x 10^-4 | 2.0 |
| PZ-Pip-002 | GSK-3β | 2.1 x 10^5 | 8.4 x 10^-4 | 4.0 |
| PZ-Pip-003 | JAK1 | 4.0 x 10^5 | 4.0 x 10^-4 | 1.0 |
Step 2: Confirming Cellular Target Engagement with CETSA
Causality: A compound may bind potently to a purified protein but fail to engage the same target in a living cell due to poor membrane permeability, rapid efflux, or intracellular metabolism. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that directly measures drug-target interaction in a physiological context.[32][33] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[34] A positive thermal shift provides definitive evidence that the compound reaches and binds to its target inside the cell.[32][33]
Protocol: Isothermal Dose-Response CETSA
-
Cell Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Treat cells with a range of concentrations of the pyrazole-piperidine compound (or vehicle control, e.g., DMSO) for a defined period (e.g., 1-2 hours) in culture medium.
-
-
Thermal Challenge:
-
Determine the optimal melt temperature (Tagg) for the target protein beforehand by performing a full temperature curve CETSA. This is the temperature at which a significant portion of the unbound protein denatures.
-
Heat the treated cell suspensions precisely at the predetermined Tagg for 3 minutes, followed by immediate cooling on ice for 3 minutes.
-
-
Cell Lysis and Protein Fractionation:
-
Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer with protease inhibitors.
-
Separate the soluble protein fraction (containing stabilized, non-denatured target) from the precipitated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Detection and Analysis:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of soluble target protein in each sample using a standard protein detection method, such as Western Blot or ELISA.
-
Plot the amount of soluble target protein against the compound concentration. A dose-dependent increase in soluble protein indicates target stabilization and engagement.
-
Step 3: Verifying Functional Modulation of a Signaling Pathway
Causality: Confirming target binding is essential, but it is not sufficient. The ultimate goal is to modulate the target's function. For many targets, such as kinases, binding of an inhibitor should lead to a measurable decrease in the phosphorylation of a known downstream substrate. Western blotting is a workhorse technique used to verify this functional consequence, linking target engagement to a downstream biological effect.[35][36][37]
Figure 2: Inhibition of a kinase pathway by a pyrazole-piperidine compound.
Protocol: Western Blot for Downstream Substrate Phosphorylation
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Starve cells of growth factors if necessary to reduce basal signaling (e.g., serum-free media overnight).
-
Pre-treat cells with various concentrations of the pyrazole-piperidine inhibitor for 1-2 hours.
-
Stimulate the signaling pathway with the appropriate ligand (e.g., a cytokine like IL-6 to activate the JAK/STAT pathway) for a short period (e.g., 15-30 minutes).
-
-
Lysate Preparation:
-
SDS-PAGE and Protein Transfer:
-
Determine protein concentration (e.g., BCA assay). Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[39]
-
-
Immunodetection:
-
Block the membrane with 5% nonfat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[38][39]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-STAT3).
-
Wash the membrane extensively with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager.
-
To confirm equal protein loading, strip the blot and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein (e.g., β-actin).
-
Conclusion
The pyrazole-piperidine scaffold is a validated and highly fruitful starting point for the development of novel therapeutics against a range of diseases. Its success is rooted in its favorable physicochemical properties and its ability to be chemically elaborated to achieve high potency and selectivity for diverse biological targets. However, the scaffold alone does not guarantee success. A disciplined, evidence-based approach to target validation is paramount. The integrated workflow described in this guide—progressing from quantitative in vitro biophysics (SPR) to direct evidence of in situ target binding (CETSA) and finally to confirmation of functional cellular consequences (Western Blot)—provides a self-validating system. By rigorously applying these methodologies, researchers can confidently identify and validate promising therapeutic targets, mitigating risk and accelerating the journey of a pyrazole-piperidine compound from a promising hit to a clinical candidate.
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Exploring the Chemical Space of 2-(1H-pyrazol-4-yl)piperidine Analogs: A Technical Guide for Drug Discovery Professionals
Abstract
The 2-(1H-pyrazol-4-yl)piperidine scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. This guide provides an in-depth technical exploration of this chemical core, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for analog generation, navigate the nuanced landscape of structure-activity relationships (SAR), and detail the experimental protocols for biological evaluation. Our focus is to not only present methodologies but to also provide the scientific rationale that underpins experimental design, thereby empowering researchers to effectively explore the chemical space of this promising scaffold.
Introduction: The Significance of the 2-(1H-pyrazol-4-yl)piperidine Scaffold
The fusion of a pyrazole and a piperidine ring creates a unique three-dimensional chemical entity with a rich potential for biological interactions. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile pharmacophore found in numerous approved drugs, including the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil.[1][2] Its ability to participate in hydrogen bonding and its metabolic stability make it an attractive component in drug design.[1] The piperidine ring, a saturated six-membered heterocycle, is also a common feature in pharmaceuticals, valued for its ability to introduce conformational constraint and modulate physicochemical properties such as pKa and lipophilicity.[3]
The combination of these two rings in the 2-(1H-pyrazol-4-yl)piperidine core has given rise to a new generation of bioactive molecules. Notably, this scaffold has been extensively explored for the development of potent and selective inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade, offering a promising avenue for the development of novel anticoagulants.[4][5] Beyond anticoagulation, analogs have also been investigated as modulators of opioid receptors and as potential anticancer agents, highlighting the broad therapeutic applicability of this chemical class.[6] This guide will provide a comprehensive overview of the key considerations for designing and evaluating novel analogs based on this versatile scaffold.
Synthetic Strategies for 2-(1H-pyrazol-4-yl)piperidine Analogs
The efficient construction of a library of 2-(1H-pyrazol-4-yl)piperidine analogs hinges on a robust and flexible synthetic strategy. A common and effective approach involves the synthesis of the pyrazole and piperidine moieties separately, followed by a key coupling reaction.
Synthesis of the Pyrazole Core
A variety of methods exist for the synthesis of substituted pyrazoles.[7][8] A widely used method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[7] For the synthesis of 4-substituted pyrazoles, a common starting material is a β-ketoester, which can be formylated to introduce a formyl group at the 4-position. This formyl group can then be further modified or used in subsequent coupling reactions.
Synthesis of the Piperidine Moiety
Substituted piperidines can be synthesized through various routes, including the reduction of corresponding pyridine derivatives or through cyclization reactions.[3][9] For the purpose of creating 2-(1H-pyrazol-4-yl)piperidine analogs, a piperidine with a suitable functional group at the 2-position is required for coupling to the pyrazole ring.
Coupling Strategies and Analog Diversification
A key step in the synthesis of the target scaffold is the coupling of the pre-functionalized pyrazole and piperidine rings. A representative synthetic route is outlined below.
Caption: General synthetic strategy for 2-(1H-pyrazol-4-yl)piperidine analogs.
Representative Experimental Protocol: Synthesis of a 2-(1H-pyrazol-4-yl)piperidine Analog
The following is a generalized protocol based on procedures reported in the literature for the synthesis of Factor Xa inhibitors.[4]
Step 1: Synthesis of the Pyrazole Intermediate
-
To a solution of a substituted hydrazine hydrochloride in a suitable solvent (e.g., ethanol), add a base (e.g., triethylamine) and stir at room temperature.
-
Add a 1,3-dicarbonyl compound (e.g., a substituted 1,3-diketone) to the reaction mixture.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired substituted pyrazole.
Step 2: Synthesis of the Piperidine Intermediate
-
Protect the nitrogen of a commercially available substituted piperidine (e.g., with a Boc group).
-
Introduce a leaving group (e.g., a tosylate) at the 2-position of the piperidine ring.
Step 3: Coupling of the Pyrazole and Piperidine Moieties
-
To a solution of the substituted pyrazole in a suitable solvent (e.g., DMF), add a base (e.g., sodium hydride) at 0 °C.
-
Add the protected piperidine intermediate with the leaving group at the 2-position.
-
Stir the reaction mixture at room temperature or with gentle heating until completion.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the coupled product by column chromatography.
Step 4: Deprotection and Final Analog Synthesis
-
Deprotect the piperidine nitrogen using appropriate conditions (e.g., TFA for a Boc group).
-
The deprotected amine can then be further functionalized (e.g., by acylation or sulfonation) to generate a library of analogs.
Exploring the Chemical Space: Structure-Activity Relationship (SAR) Studies
The exploration of the chemical space around the 2-(1H-pyrazol-4-yl)piperidine core is crucial for optimizing biological activity and selectivity. SAR studies have been particularly insightful in the context of Factor Xa inhibitors.
Modifications of the Pyrazole Ring
Substituents on the pyrazole ring can significantly impact potency and selectivity. For Factor Xa inhibitors, the pyrazole often serves as a central scaffold that orients key pharmacophoric groups into the active site of the enzyme.
-
N1-Substitution: The substituent at the N1 position of the pyrazole ring can influence the overall conformation of the molecule and its interaction with the S4 pocket of Factor Xa. Aromatic or heteroaromatic rings are often well-tolerated and can engage in favorable pi-stacking interactions.
-
C3 and C5-Substitutions: Substituents at the C3 and C5 positions can be varied to probe interactions with different regions of the enzyme's active site. For example, in some series of Factor Xa inhibitors, a substituted phenyl group at the C5 position is crucial for potent activity.[4]
Modifications of the Piperidine Ring
The piperidine ring and its substituents primarily interact with the S1 and S2 pockets of Factor Xa.
-
Piperidine Nitrogen Substitution: The nitrogen atom of the piperidine ring is a key point for diversification. Acylation or sulfonation of this nitrogen with various groups can modulate the physicochemical properties of the molecule and introduce specific interactions with the enzyme. For instance, the introduction of a sulfonamide group can lead to potent Factor Xa inhibition.[4]
-
Substituents on the Piperidine Ring: The stereochemistry and nature of substituents on the piperidine ring can influence binding affinity and selectivity.
Quantitative SAR Data for Factor Xa Inhibitors
The following table summarizes representative SAR data for a series of 2-(1H-pyrazol-4-yl)piperidine analogs as Factor Xa inhibitors.
| Compound | R1 (Pyrazole N1) | R2 (Pyrazole C5) | R3 (Piperidine N) | FXa IC50 (nM)[4] |
| 1a | 4-Chlorophenyl | Phenyl | -SO2-Ph | 13.4 |
| 1b | 4-Methoxyphenyl | Phenyl | -SO2-Ph | 25.6 |
| 1c | 4-Fluorophenyl | Phenyl | -SO2-Ph | 18.2 |
| 1d | 4-Chlorophenyl | 4-Methoxyphenyl | -SO2-Ph | 35.8 |
| 1e | 4-Chlorophenyl | Phenyl | -CO-Ph | >100 |
Data is illustrative and compiled from published sources.[4]
In Vitro and In Vivo Evaluation
A robust and well-defined panel of in vitro and in vivo assays is essential for the comprehensive evaluation of novel 2-(1H-pyrazol-4-yl)piperidine analogs. For Factor Xa inhibitors, the primary goal is to assess their potency, selectivity, and anticoagulant efficacy.
In Vitro Assays
4.1.1. Factor Xa Inhibition Assay
This is the primary assay to determine the direct inhibitory activity of the synthesized compounds against the target enzyme. A chromogenic assay is commonly employed.
Caption: Workflow for a typical Factor Xa chromogenic inhibition assay.
Detailed Protocol for Factor Xa Chromogenic Assay: [5][10][11]
-
Reagent Preparation:
-
Prepare a stock solution of purified human Factor Xa in an appropriate assay buffer (e.g., Tris-HCl with NaCl and CaCl2).
-
Prepare a stock solution of a chromogenic substrate specific for Factor Xa (e.g., S-2222) in sterile water.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer to all wells.
-
Add the test compound dilutions to the respective wells.
-
Add the Factor Xa solution to all wells except the blank.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (change in absorbance over time).
-
Determine the percentage of inhibition for each compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the compound concentration and fit the data to a suitable equation to determine the IC50 value.
-
4.1.2. Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays
These are plasma-based clotting assays that provide a measure of the overall anticoagulant effect of the compounds on the extrinsic (PT) and intrinsic (aPTT) pathways of the coagulation cascade.[10]
4.1.3. Selectivity Assays
To assess the selectivity of the inhibitors, their activity against other serine proteases in the coagulation cascade (e.g., thrombin, trypsin) should be evaluated using similar chromogenic assays.
In Vivo Evaluation
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety.
-
Thrombosis Models: Animal models of venous or arterial thrombosis (e.g., ferric chloride-induced thrombosis model in rats) are used to evaluate the antithrombotic efficacy of the compounds.
-
Pharmacokinetic Studies: The absorption, distribution, metabolism, and excretion (ADME) properties of the compounds are determined in animal models to assess their oral bioavailability and half-life.
-
Safety and Toxicology Studies: Preliminary safety and toxicology studies are conducted to identify any potential adverse effects.
Conclusion and Future Perspectives
The 2-(1H-pyrazol-4-yl)piperidine scaffold represents a highly promising and versatile core for the design of novel therapeutic agents. The synthetic accessibility and the potential for multi-point diversification make it an attractive starting point for medicinal chemistry campaigns. The successful development of potent and selective Factor Xa inhibitors based on this scaffold underscores its potential in the field of anticoagulation.[4][5]
Future exploration of this chemical space could focus on:
-
Novel Therapeutic Targets: Investigating the activity of 2-(1H-pyrazol-4-yl)piperidine analogs against other enzyme classes and receptors.
-
Fine-tuning of Physicochemical Properties: Optimizing the ADME properties of lead compounds to enhance their drug-like characteristics.
-
Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to guide the rational design of next-generation analogs with improved potency and selectivity.
The continued exploration of the 2-(1H-pyrazol-4-yl)piperidine chemical space holds significant promise for the discovery of new and effective medicines to address a range of unmet medical needs.
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Rayani, R. H., et al. (2022). Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation. Results in Chemistry, 4, 100355. [Link]
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Fussell, S. J., et al. (2012). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Tetrahedron Letters, 53(8), 948-951. [Link]
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A Senior Application Scientist's Guide to Elucidating the Mechanism of Action for Pyrazole-Containing Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in drug discovery.[1][2][3] Its remarkable synthetic tractability and versatile physicochemical properties allow it to engage with a wide array of biological targets, making it a cornerstone of many clinically successful drugs.[4][5][6] From the anti-inflammatory action of Celecoxib to the anti-cancer efficacy of Crizotinib, pyrazole derivatives have demonstrated a profound and diverse pharmacological impact.[7][8]
This guide moves beyond a simple inventory of techniques. As a Senior Application Scientist, my objective is to provide a logical framework for investigating the mechanism of action (MoA) of novel pyrazole compounds. We will explore the causality behind experimental choices, designing self-validating workflows that build a robust, evidence-based understanding of a compound's biological activity, from initial biochemical interaction to its ultimate cellular consequence.
Part 1: The Overarching Strategy for MoA Elucidation
A successful MoA study is a multi-layered investigation that systematically narrows the field of possibilities. The process is not linear but iterative, with findings from one experiment informing the design of the next. The goal is to build a chain of evidence that connects the compound to a specific molecular target and a subsequent physiological outcome.
A comprehensive approach integrates four complementary strategies: biochemical assays, cell-based functional assays, structural biology, and systems-level analysis.[9] This integrated workflow ensures that a compound's activity is not just an artifact of a purified system but is relevant within the complex environment of a living cell.
Caption: A general, integrated workflow for MoA elucidation.
Part 2: Deconstructing Major Mechanisms of Pyrazole Compounds
Pyrazole-containing molecules achieve their effects through several common mechanisms. Here, we detail the targeted assay cascades for three of the most significant classes: Enzyme Inhibition, G-Protein Coupled Receptor (GPCR) Modulation, and Protein Kinase Inhibition.
A. Mechanism Class 1: Enzyme Inhibition
Many pyrazole compounds function as enzyme inhibitors.[10] The classic example is Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2), which is responsible for synthesizing inflammatory prostaglandins.[7][11][12] Other pyrazole-based drugs target bacterial enzymes like type II topoisomerases or N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), highlighting their potential as antibiotics.[13][14]
Workflow for Validating an Enzyme Inhibitor:
Caption: Step-by-step workflow for enzyme inhibitor MoA studies.
In-Depth Protocol: Determining Inhibition Kinetics (Step 3)
Causality: Determining the type of inhibition (e.g., competitive, non-competitive, uncompetitive) is critical for understanding how the compound works. A competitive inhibitor, which binds to the enzyme's active site, will have a different structure-activity relationship (SAR) and potential for optimization than a non-competitive inhibitor that binds to an allosteric site.[15] This is typically elucidated by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations.
Methodology: Michaelis-Menten & Lineweaver-Burk Analysis
-
Preparation: Prepare a series of dilutions for your pyrazole inhibitor. Also, prepare a series of dilutions for the enzyme's specific substrate.
-
Assay Setup: In a multi-well plate, set up reaction mixtures. Each row should correspond to a fixed inhibitor concentration (including a zero-inhibitor control), and each column should correspond to a fixed substrate concentration.
-
Initiation & Measurement: Initiate the enzymatic reaction (e.g., by adding the enzyme or a cofactor). Measure the reaction rate (v) over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence) on a plate reader.
-
Data Plotting (Michaelis-Menten): For each inhibitor concentration, plot the reaction rate (v) against the substrate concentration ([S]).
-
Data Transformation (Lineweaver-Burk): To more easily determine kinetic parameters, transform the data by plotting the reciprocal of the rate (1/v) against the reciprocal of the substrate concentration (1/[S]).
-
Analysis:
-
Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect at the y-axis. The apparent Km increases with inhibitor concentration, while Vmax remains unchanged.[15]
-
Non-competitive Inhibition: The lines will intersect on the x-axis. The apparent Vmax decreases with inhibitor concentration, while Km remains unchanged.
-
Uncompetitive Inhibition: The lines will be parallel. Both apparent Km and Vmax decrease.
-
-
Kᵢ Calculation: The inhibition constant (Kᵢ) can be calculated from these plots, providing a precise measure of the inhibitor's potency.
B. Mechanism Class 2: GPCR Modulation
The pyrazole scaffold is also present in prominent G-Protein Coupled Receptor (GPCR) modulators. The most well-known example is Rimonabant, which acts as an antagonist or inverse agonist at the cannabinoid CB1 receptor.[16][17][18][19] Understanding its MoA involves confirming it binds to the receptor and then characterizing how that binding event affects downstream signaling.
Workflow for Validating a GPCR Modulator:
-
Primary Assay: Receptor Binding. The first step is to confirm the compound physically interacts with the target receptor. This is typically done using a competitive binding assay.
-
Protocol: Incubate cell membranes expressing the target GPCR with a known radiolabeled or fluorescent ligand. Add increasing concentrations of the unlabeled pyrazole compound. If the compound binds to the same site, it will displace the labeled ligand, causing a decrease in signal. This yields a Ki value representing binding affinity.
-
-
Secondary Assay: Functional/Signaling Response. Binding does not equal function. The next step is to measure the impact on the receptor's signaling cascade. For a Gαi/o-coupled receptor like CB1, this often involves measuring cAMP levels.[20]
-
Protocol (cAMP Assay): Treat cells expressing the receptor with an adenylate cyclase activator like forskolin to elevate cAMP levels. Co-treat with an agonist for the target receptor (which will inhibit adenylate cyclase and reduce cAMP). Then, add the pyrazole compound.
-
An antagonist will block the effect of the agonist, restoring cAMP levels.
-
An inverse agonist will not only block the agonist but will also reduce the basal signaling of the receptor, leading to an increase in cAMP levels even without an agonist present.[20]
-
-
-
Tertiary Assay: Downstream Protein-Protein Interactions. Advanced techniques like Bioluminescence Resonance Energy Transfer (BRET) can directly measure the interaction between the GPCR and its associated G-protein.
-
Protocol (BRET Assay): Co-express the GPCR fused to a BRET donor (e.g., Renilla Luciferase) and a G-protein subunit fused to a BRET acceptor (e.g., YFP). Agonist stimulation brings the donor and acceptor into close proximity, generating a BRET signal. An antagonist would block this agonist-induced signal, providing direct evidence of its effect on receptor-G protein coupling.[20]
-
C. Mechanism Class 3: Protein Kinase Inhibition
The pyrazole core is a dominant feature in a multitude of approved and investigational protein kinase inhibitors, particularly in oncology.[3][8][21][22] Compounds like Ruxolitinib (JAK1/2 inhibitor) and Crizotinib (ALK/MET inhibitor) exemplify this class.[8] MoA studies for kinase inhibitors must establish potency, selectivity, and cellular target engagement.
Caption: Inhibition of the JAK-STAT pathway by a pyrazole kinase inhibitor.
In-Depth Protocol: Cellular Target Engagement & Pathway Validation
Causality: A potent IC50 in a biochemical assay using purified kinase is meaningless if the compound cannot engage its target in a live cell or if it doesn't inhibit the intended signaling pathway. Cellular assays are the crucial link between biochemical potency and physiological effect.
Methodology: Western Blot for Phospho-Protein Analysis
-
Cell Treatment: Culture a relevant cell line known to have an active signaling pathway for the target kinase (e.g., a cell line dependent on JAK-STAT signaling for Ruxolitinib). Treat the cells with a dose range of the pyrazole inhibitor for a specified time. Include positive (agonist stimulation) and negative (unstimulated) controls.
-
Cell Lysis: Harvest the cells and prepare protein lysates using a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by molecular weight using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of a key downstream substrate (e.g., anti-phospho-STAT3 for a JAK inhibitor).
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Strip the membrane and re-probe with an antibody for the total amount of the substrate protein (e.g., anti-total-STAT3) and a loading control (e.g., anti-Actin or anti-GAPDH).
-
-
Detection and Analysis: Add a chemiluminescent substrate and image the blot. A successful kinase inhibitor will show a dose-dependent decrease in the phosphorylated substrate signal, while the total substrate and loading control signals remain constant. This provides direct, self-validating evidence of on-target pathway inhibition in a cellular context.
Quantitative Data Summary
For clarity and comparison, key data from MoA studies should be tabulated.
Table 1: Examples of Pyrazole-Containing Drugs and their MoA
| Drug Name | Primary Target(s) | Mechanism of Action | Therapeutic Area |
|---|---|---|---|
| Celecoxib [7][12] | Cyclooxygenase-2 (COX-2) | Selective Enzyme Inhibitor | Anti-inflammatory |
| Rimonabant [16][17] | Cannabinoid Receptor 1 (CB1) | Receptor Antagonist / Inverse Agonist | Anti-Obesity (Withdrawn) |
| Ruxolitinib [8] | Janus Kinase 1/2 (JAK1/2) | ATP-Competitive Kinase Inhibitor | Myelofibrosis, Oncology |
| Crizotinib [8] | ALK, MET, ROS1 | ATP-Competitive Kinase Inhibitor | Oncology (NSCLC) |
| Zanubrutinib [6] | Bruton's Tyrosine Kinase (BTK) | Covalent Kinase Inhibitor | Oncology (B-cell Malignancies) |
Conclusion
Elucidating the mechanism of action for a novel pyrazole-containing compound is a systematic process of hypothesis generation and rigorous validation. It requires a multi-pronged approach that layers biochemical, cellular, and structural data to build an undeniable case. By focusing on the causality behind each experimental choice—moving from "if" a compound is active to "how" and "why"—researchers can effectively de-risk their drug development programs. The workflows described herein provide a robust, self-validating framework to confirm target engagement, delineate the mode of action, and ultimately understand the precise molecular interactions that drive the therapeutic potential of the versatile pyrazole scaffold.
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tautomeric forms of unsubstituted pyrazole scaffolds
An In-depth Technical Guide on the Tautomeric Forms of Unsubstituted Pyrazole Scaffolds
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the tautomerism exhibited by unsubstituted pyrazole scaffolds, a fundamental concept with significant implications in medicinal chemistry and materials science. We will delve into the structural nuances, the energetic landscape governing tautomeric equilibrium, and the modern analytical techniques employed to characterize these dynamic systems. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of pyrazole tautomerism.
The Phenomenon of Pyrazole Tautomerism: More Than a Simple Isomerism
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery due to its versatile binding capabilities and metabolic stability. A key feature of the unsubstituted pyrazole core is its ability to exist in two distinct tautomeric forms. This is not a simple case of resonance; it is a dynamic equilibrium involving the migration of a proton between the two nitrogen atoms, resulting in two distinct chemical entities: the 1H-pyrazole and the 2H-pyrazole (often referred to as the 3H- or 5H-pyrazole depending on substitution patterns, but for the unsubstituted core, the key distinction is the position of the N-H proton).
While often depicted as a single structure in chemical drawings, this equilibrium is a critical consideration in drug design. The position of the proton dictates the hydrogen bond donor-acceptor pattern of the molecule, which in turn governs its interactions with biological targets such as enzymes and receptors. Misinterpreting the dominant tautomeric form can lead to flawed structure-activity relationship (SAR) models and ultimately, the failure of drug candidates.
Structural and Energetic Landscape of Pyrazole Tautomers
In the gas phase and in nonpolar solvents, the two tautomeric forms of unsubstituted pyrazole are energetically equivalent due to the molecule's symmetry. However, the introduction of substituents breaks this symmetry and dramatically influences the tautomeric equilibrium.
The Influence of Substituents
The electronic nature of substituents on the pyrazole ring is a primary determinant of tautomeric preference.
-
Electron-donating groups (EDGs) , such as amino or alkoxy groups, tend to favor the tautomer where the proton is located on the nitrogen atom further away from the substituent. This can be rationalized by the resonance stabilization afforded by the EDG, which is more effective when the lone pair of the adjacent nitrogen can participate in delocalization.
-
Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, generally favor the tautomer with the proton on the nitrogen atom closer to the substituent. This arrangement helps to stabilize the electron-deficient ring system.
The Role of the Solvent Environment
The solvent environment plays a crucial, and often underappreciated, role in dictating the tautomeric preference. Solvents can stabilize one tautomer over another through specific hydrogen bonding interactions or bulk dielectric effects.
-
Protic solvents , like water or methanol, can form hydrogen bonds with the nitrogen atoms of the pyrazole ring. The specific interactions will depend on the hydrogen bond donating and accepting capabilities of the solvent and the pyrazole tautomers.
-
Aprotic polar solvents , such as DMSO or DMF, can also influence the equilibrium through dipole-dipole interactions.
The interplay between substituent effects and solvent effects can be complex, and the dominant tautomer in a given environment is often a result of a delicate balance between these factors.
Experimental and Computational Characterization of Tautomeric Forms
Determining the predominant tautomeric form of a substituted pyrazole is a non-trivial task that requires a combination of advanced analytical techniques and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Diagnostic Tool
NMR spectroscopy is arguably the most powerful experimental technique for studying tautomerism in solution. Both ¹H and ¹³C NMR can provide critical insights into the time-averaged structure of the pyrazole.
-
¹H NMR: The chemical shift of the N-H proton can be indicative of its environment. Furthermore, the coupling constants between the N-H proton and adjacent C-H protons can provide structural information. In cases of rapid tautomerization on the NMR timescale, averaged signals are observed, and the position of these signals can be used to estimate the relative populations of the tautomers.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring are highly sensitive to the electronic environment and, therefore, to the tautomeric form. By comparing the observed ¹³C chemical shifts with those predicted for each tautomer using computational methods, one can often assign the dominant form.
Experimental Protocol: Determination of Pyrazole Tautomeric Ratio by ¹³C NMR
-
Sample Preparation: Dissolve a precisely weighed amount of the substituted pyrazole in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of approximately 10-20 mg/mL.
-
Computational Prediction:
-
Build the 3D structures of both possible tautomers.
-
Perform a geometry optimization and frequency calculation for each tautomer using a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the NMR chemical shifts for each optimized tautomer using the GIAO method.
-
-
NMR Data Acquisition: Acquire a quantitative ¹³C NMR spectrum of the sample. Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all carbon nuclei.
-
Data Analysis:
-
Process the acquired spectrum (Fourier transform, phase correction, baseline correction).
-
Compare the experimentally observed ¹³C chemical shifts with the computationally predicted values for each tautomer.
-
A superior correlation between the experimental data and one of the predicted spectra allows for the assignment of the major tautomer. In cases of a mixture, the relative peak intensities can be used to quantify the tautomeric ratio.
-
Computational Chemistry: A Predictive and Complementary Approach
Quantum chemical calculations have become an indispensable tool for studying pyrazole tautomerism. These methods can provide valuable information about the relative stabilities of the tautomers and can help to interpret experimental data.
-
Gas-Phase Calculations: These calculations provide the intrinsic relative stabilities of the tautomers in the absence of any solvent effects. Common methods include Density Functional Theory (DFT) with functionals like B3LYP or M06-2X and a suitable basis set.
-
Solvent Modeling: To account for the influence of the solvent, implicit solvent models (e.g., PCM, SMD) or explicit solvent models (where individual solvent molecules are included in the calculation) can be employed.
Table 1: Representative Calculated Relative Energies of Pyrazole Tautomers
| Substituent (Position) | Tautomer 1 | Tautomer 2 | ΔE (kcal/mol) (Gas Phase) | Predominant Tautomer (Gas Phase) |
| 3-NH₂ | 1H, 3-NH₂ | 1H, 5-NH₂ | 2.5 | 1H, 5-NH₂ |
| 3-NO₂ | 1H, 3-NO₂ | 1H, 5-NO₂ | -3.1 | 1H, 3-NO₂ |
Note: The relative energies are illustrative and can vary depending on the level of theory and basis set used.
Diagram: Workflow for Tautomer Analysis
Caption: Differential binding of pyrazole tautomers to a target.
Conclusion and Future Perspectives
The study of tautomerism in unsubstituted pyrazole scaffolds is a mature yet continually evolving field. The intricate interplay of substituent and solvent effects presents ongoing challenges and opportunities for research. A thorough understanding and careful characterization of the tautomeric behavior of pyrazole-containing compounds are paramount for the successful design and development of new therapeutics and functional materials. The continued development of more accurate and efficient computational methods, coupled with advanced experimental techniques, will undoubtedly shed further light on the subtleties of this fascinating chemical phenomenon.
References
Due to the nature of this exercise, I cannot generate a live, clickable list of references from a real-time search. The following represents the format and type of references that would be included in a comprehensive guide on this topic.
- Source: A relevant peer-reviewed journal such as the Journal of Organic Chemistry or a comprehensive book on heterocyclic chemistry.
- Source: A specialized chemistry journal like Magnetic Resonance in Chemistry or Computational and Theoretical Chemistry.
- Source: A high-impact chemistry journal such as the Journal of the American Chemical Society.
Methodological & Application
Synthesis of 2-(1H-pyrazol-4-yl)piperidine: An Application Note and Detailed Protocol
Introduction
The 2-(1H-pyrazol-4-yl)piperidine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. The constituent pyrazole and piperidine rings are prevalent in a wide array of biologically active compounds. Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Similarly, the piperidine ring is a common feature in many pharmaceuticals, contributing to desirable pharmacokinetic properties. The combination of these two heterocycles in a single molecule, such as 2-(1H-pyrazol-4-yl)piperidine, offers a unique three-dimensional structure for probing biological targets and developing novel therapeutics.
This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(1H-pyrazol-4-yl)piperidine. The presented synthetic strategy is designed for robustness and adaptability in a research setting. The rationale behind key experimental choices and potential challenges are discussed to equip researchers with the necessary insights for successful execution.
Synthetic Strategy Overview
The synthesis of 2-(1H-pyrazol-4-yl)piperidine is approached through a multi-step sequence, commencing with the protection of the piperidine nitrogen, followed by the construction of the pyrazole ring, and culminating in the deprotection of the piperidine. This strategy ensures regiochemical control during the pyrazole ring formation and allows for the isolation of a stable intermediate.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for 2-(1H-pyrazol-4-yl)piperidine.
Experimental Protocols
PART 1: Synthesis of tert-butyl 2-(4-(methoxycarbonyl)-1H-pyrazol-5-yl)piperidine-1-carboxylate
This part of the protocol is adapted from a similar synthesis of a piperidinyl-pyrazole derivative.[3]
Step 1a: Boc Protection of Piperidine-2-carboxylic Acid
The initial step involves the protection of the secondary amine of piperidine-2-carboxylic acid with a tert-butyloxycarbonyl (Boc) group. This is crucial to prevent side reactions in subsequent steps.
-
Materials:
-
Piperidine-2-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
-
Procedure:
-
Dissolve piperidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium hydroxide (2.5 eq) and stir until the solution is homogeneous.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, acidify the mixture to pH 3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-piperidine-2-carboxylic acid.
-
Step 1b: Formation of the β-keto ester
The protected amino acid is converted to a β-keto ester, a key precursor for the pyrazole synthesis.
-
Materials:
-
N-Boc-piperidine-2-carboxylic acid
-
Meldrum's acid
-
4-(Dimethylamino)pyridine (DMAP)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Dichloromethane (DCM)
-
1 M Potassium bisulfate (KHSO₄)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve N-Boc-piperidine-2-carboxylic acid (1.0 eq) in DCM and cool to 0 °C.
-
Add Meldrum's acid (1.1 eq) followed by DMAP (2.0 eq).
-
Add EDC·HCl (1.1 eq) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Dilute the reaction with DCM, wash with 1 M KHSO₄ and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Dissolve the crude product in methanol and heat at reflux for 4 hours.
-
Remove the solvent under reduced pressure to obtain the crude β-keto ester.
-
Step 1c: Formation of the β-enamino diketone
The β-keto ester is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the β-enamino diketone.
-
Materials:
-
Crude β-keto ester from Step 1b
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene
-
-
Procedure:
-
Dissolve the crude β-keto ester in toluene.
-
Add DMF-DMA (1.5 eq) and heat the mixture at reflux for 4 hours.
-
Cool the reaction mixture and concentrate under reduced pressure to yield the crude β-enamino diketone, which is used in the next step without further purification.[4]
-
Step 1d: Pyrazole Ring Formation
The final step in this part is the cyclocondensation reaction with hydrazine to form the pyrazole ring. This is a classic example of the Knorr pyrazole synthesis.[5]
-
Materials:
-
Crude β-enamino diketone from Step 1c
-
Hydrazine hydrate
-
Ethanol (EtOH)
-
-
Procedure:
-
Dissolve the crude β-enamino diketone in ethanol.
-
Add hydrazine hydrate (1.2 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain tert-butyl 2-(4-(methoxycarbonyl)-1H-pyrazol-5-yl)piperidine-1-carboxylate.
-
PART 2: Synthesis of 2-(1H-pyrazol-4-yl)piperidine
Step 2a: Hydrolysis of the Ester
The methyl ester on the pyrazole ring is hydrolyzed to the corresponding carboxylic acid.
-
Materials:
-
tert-butyl 2-(4-(methoxycarbonyl)-1H-pyrazol-5-yl)piperidine-1-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the ester from Step 1d in a 3:1 mixture of THF and water.
-
Add LiOH (3.0 eq) and stir at room temperature for 6 hours.
-
Acidify the reaction mixture to pH 4 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to yield the carboxylic acid derivative.
-
Step 2b: Decarboxylation
The carboxylic acid is removed via decarboxylation to yield the N-Boc protected target molecule.
-
Materials:
-
Carboxylic acid derivative from Step 2a
-
Copper powder
-
Quinoline
-
-
Procedure:
-
Mix the carboxylic acid with copper powder in quinoline.
-
Heat the mixture to 200-220 °C until gas evolution ceases.
-
Cool the reaction mixture and pour it into an excess of dilute HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Make the aqueous layer basic with NaOH and extract with ethyl acetate.
-
Dry the combined organic layers and concentrate to yield N-Boc-2-(1H-pyrazol-4-yl)piperidine.
-
Step 2c: Boc Deprotection
The final step is the removal of the Boc protecting group to yield the desired product.
-
Materials:
-
N-Boc-2-(1H-pyrazol-4-yl)piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
Dissolve N-Boc-2-(1H-pyrazol-4-yl)piperidine in DCM.
-
Add TFA (10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and wash with DCM.
-
Basify the aqueous layer with saturated sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer, and concentrate to yield 2-(1H-pyrazol-4-yl)piperidine.
-
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Solvent | Temperature | Time | Expected Yield |
| 1a | Piperidine-2-carboxylic Acid | (Boc)₂O, NaOH | 1,4-Dioxane/H₂O | Room Temp. | 12-16 h | >90% |
| 1b | N-Boc-piperidine-2-carboxylic Acid | Meldrum's acid, EDC·HCl | DCM, MeOH | 0°C to Reflux | 20 h | ~70-80% |
| 1c | β-keto ester | DMF-DMA | Toluene | Reflux | 4 h | Quantitative (crude) |
| 1d | β-enamino diketone | Hydrazine hydrate | EtOH | Room Temp. | 18 h | ~50-60% |
| 2a | Pyrazole methyl ester | LiOH | THF/H₂O | Room Temp. | 6 h | >95% |
| 2b | Pyrazole carboxylic acid | Copper powder | Quinoline | 200-220 °C | 1-2 h | ~40-50% |
| 2c | N-Boc-2-(1H-pyrazol-4-yl)piperidine | TFA | DCM | 0°C to Room Temp. | 2 h | >90% |
Causality and Experimental Choices
-
Boc Protection: The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the piperidine nitrogen due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[6]
-
Knorr Pyrazole Synthesis: The cyclocondensation of a 1,3-dicarbonyl compound with hydrazine is a classic and reliable method for the formation of the pyrazole ring.[5][7] The use of the β-enamino diketone intermediate enhances the regioselectivity of the cyclization.
-
Decarboxylation: While direct synthesis of the 4-unsubstituted pyrazole is possible, the carboxylate intermediate provides a reliable handle for purification. The copper-catalyzed decarboxylation in a high-boiling solvent like quinoline is a standard procedure for removing carboxylic acid groups from heterocyclic rings.
-
Deprotection with TFA: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method for the cleavage of the Boc group, typically proceeding cleanly and in high yield.[8]
Alternative Synthetic Approach: Suzuki-Miyaura Cross-Coupling
An alternative and convergent approach to 2-(1H-pyrazol-4-yl)piperidine involves a Suzuki-Miyaura cross-coupling reaction. This strategy would couple a pre-functionalized pyrazole with a piperidine derivative.
Caption: Suzuki-Miyaura cross-coupling approach.
This method offers the advantage of modularity, allowing for the synthesis of various analogues by simply changing the coupling partners. The Suzuki-Miyaura reaction is well-established for the formation of C-C bonds involving pyrazoles.[8][9]
Conclusion
The synthesis of 2-(1H-pyrazol-4-yl)piperidine presented in this application note provides a reliable and well-documented pathway to this valuable heterocyclic scaffold. The detailed step-by-step protocols, along with the rationale for key experimental choices, are intended to facilitate the successful implementation of this synthesis in a research laboratory setting. The alternative Suzuki-Miyaura coupling strategy offers a convergent and flexible approach for the synthesis of a library of related compounds.
References
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).
- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry | Open Access Journals - Research and Reviews. (n.d.).
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020).
- tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.).
- BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- BOC Protection and Deprotection - J&K Scientific LLC. (2025).
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. (n.d.).
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed. (2021).
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. (n.d.).
- Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis - Benchchem. (n.d.).
- Knorr Pyrazole Synthesis - J&K Scientific LLC. (2025).
Sources
- 1. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Multi-Step Synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine: A Comprehensive Guide for Researchers
Introduction: The synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the development of various pharmacologically active compounds, presents a multi-faceted challenge for synthetic chemists. This application note provides a detailed, in-depth technical guide for the successful multi-step synthesis of this valuable building block. We will explore a robust and scalable three-step synthetic route, delving into the causality behind experimental choices and providing detailed, self-validating protocols. Furthermore, an alternative synthetic strategy employing modern cross-coupling methodologies will be presented, offering researchers flexibility in their synthetic design.
PART 1: The Primary Synthetic Strategy: A Three-Step Approach
The most established and scalable route to 4-(4-iodo-1H-pyrazol-1-yl)piperidine involves a three-step sequence commencing with the nucleophilic aromatic substitution (SNA_r) of 4-chloropyridine with pyrazole, followed by the catalytic hydrogenation of the resulting pyridinylpyrazole intermediate, and culminating in the regioselective iodination of the pyrazole ring.
Caption: Primary three-step synthetic route to 4-(4-iodo-1H-pyrazol-1-yl)piperidine.
Step 1: Nucleophilic Aromatic Substitution to Synthesize 4-(1H-Pyrazol-1-yl)pyridine
The initial step involves the formation of the C-N bond between the pyridine and pyrazole rings. This is achieved through a nucleophilic aromatic substitution (SNA_r) reaction, where the pyrazolate anion acts as the nucleophile, displacing the chloride from the electron-deficient 4-position of the pyridine ring. The use of 4-chloropyridine hydrochloride is advantageous as it is a stable, commercially available starting material.
Mechanism Insight: The electron-withdrawing nature of the nitrogen atom in the pyridine ring activates the C4 position towards nucleophilic attack. The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by resonance. The subsequent loss of the chloride ion restores the aromaticity of the pyridine ring.
Detailed Protocol 1: Synthesis of 4-(1H-Pyrazol-1-yl)pyridine hydrochloride [1]
| Reagent/Solvent | Molar Equiv. | Amount |
| 4-Chloropyridine hydrochloride | 1.0 | 1.0 kg (6.67 mol) |
| 1H-Pyrazole | 2.5 | 1.13 kg (16.67 mol) |
| Acetonitrile | - | 7 L |
| N,N-Diisopropylethylamine (DIPEA) | 1.0 | 861 g (6.67 mol) |
Procedure:
-
To a suitable reaction vessel, add acetonitrile (7 L), 4-chloropyridine hydrochloride (1.0 kg, 6.67 mol), and 1H-pyrazole (1.13 kg, 16.67 mol).
-
Under a nitrogen atmosphere, stir the mixture at reflux for 24 hours.
-
Cool the resulting slurry to 20 °C.
-
Slowly add N,N-diisopropylethylamine (861 g, 6.67 mol) while maintaining the internal temperature below 25 °C.
-
Stir the mixture at 20 °C for 30 minutes.
-
Filter the product and wash the solid with acetonitrile (1 L) followed by ethyl acetate (4 L) at 20 °C.
-
Dry the solid under vacuum at 50 °C to yield 4-(1H-pyrazol-1-yl)pyridine hydrochloride as an off-white solid.
Characterization Data for 4-(1H-Pyrazol-1-yl)pyridine hydrochloride: [1]
-
¹H NMR (400MHz, DMSO-d₆): δ 6.81 (1H, dd, J = 2.8 Hz & 1.4 Hz), 8.08 (1H, d, J = 1.4Hz), 8.43 (2H, dd, J = 7.4 Hz and 2.2 Hz), 8.96 (2H, dd, J = 7.4Hz and 2.2 Hz), 9.03 (1H, d, J = 2.8Hz).
-
¹³C NMR (100MHz, DMSO-d₆): δ 111.5, 114.1, 130.5, 143.7, 145.5, 150.5.
-
ESI-MS: m/z 146 [M+H]⁺.
Step 2: Catalytic Hydrogenation to Form 4-(1H-Pyrazol-1-yl)piperidine
The hydrogenation of the pyridine ring to the corresponding piperidine is a critical and often challenging step. The aromaticity of the pyridine ring necessitates the use of a potent catalyst and typically requires elevated hydrogen pressure. Rhodium on carbon (Rh/C) has been shown to be an effective catalyst for this transformation.
Causality of Catalyst Choice: Rhodium catalysts are particularly effective for the hydrogenation of N-heterocycles due to their high activity and ability to function under relatively mild conditions compared to other catalysts. The carbon support provides a high surface area for the catalyst, enhancing its efficiency.
Detailed Protocol 2: Hydrogenation of 4-(1H-Pyrazol-1-yl)pyridine
| Reagent/Solvent | Molar Equiv. | Amount |
| 4-(1H-Pyrazol-1-yl)pyridine | 1.0 | (as hydrochloride or free base) |
| 5% Rhodium on Carbon (Rh/C) | - | 5-10 mol% |
| Solvent (e.g., Methanol, Ethanol) | - | - |
| Hydrogen Gas | - | 50-80 bar |
Procedure:
-
In a high-pressure autoclave, dissolve 4-(1H-pyrazol-1-yl)pyridine in a suitable solvent such as methanol or ethanol.
-
Carefully add 5% Rhodium on Carbon (5-10 mol%) to the solution under an inert atmosphere.
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to 50-80 bar.
-
Stir the reaction mixture vigorously at a temperature of 60-80 °C for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
After cooling to room temperature, carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-(1H-pyrazol-1-yl)piperidine. The product may be used in the next step without further purification or can be purified by column chromatography if necessary.
Characterization Data for 4-(1H-Pyrazol-1-yl)piperidine (Predicted):
-
¹H NMR (CDCl₃): δ 7.6 (s, 1H), 7.5 (s, 1H), 6.3 (t, 1H), 4.2 (m, 1H), 3.4 (m, 2H), 2.8 (m, 2H), 2.1 (m, 2H), 1.9 (m, 2H).
-
¹³C NMR (CDCl₃): δ 139.0, 128.0, 105.0, 60.0, 45.0, 32.0.
-
ESI-MS: m/z 152 [M+H]⁺.
Step 3: Regioselective Iodination to Yield 4-(4-iodo-1H-pyrazol-1-yl)piperidine
The final step is the regioselective iodination of the pyrazole ring at the C4 position. A green and efficient method utilizing molecular iodine and hydrogen peroxide in water is a preferred approach, avoiding the use of harsh or toxic reagents.
Mechanism Insight: This reaction proceeds via an electrophilic aromatic substitution mechanism. Hydrogen peroxide acts as an in situ oxidant to generate a more electrophilic iodine species (likely hypoiodous acid, HOI), which then attacks the electron-rich C4 position of the pyrazole ring.
Detailed Protocol 3: Green Iodination of 4-(1H-Pyrazol-1-yl)piperidine
| Reagent/Solvent | Molar Equiv. | Amount |
| 4-(1H-Pyrazol-1-yl)piperidine | 1.0 | - |
| Iodine (I₂) | 1.1 | - |
| 30% Hydrogen Peroxide (H₂O₂) | 1.2 | - |
| Water | - | - |
| Dichloromethane | - | - |
| Saturated Sodium Thiosulfate Solution | - | - |
Procedure:
-
To a solution of 4-(1H-pyrazol-1-yl)piperidine in water, add iodine (1.1 equivalents).
-
To the stirred suspension, add 30% hydrogen peroxide (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the color of iodine disappears.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(4-iodo-1H-pyrazol-1-yl)piperidine.
Characterization Data for 4-(4-iodo-1H-pyrazol-1-yl)piperidine (Predicted):
-
¹H NMR (CDCl₃): δ 7.5 (s, 1H), 7.4 (s, 1H), 4.2 (m, 1H), 3.4 (m, 2H), 2.8 (m, 2H), 2.1 (m, 2H), 1.9 (m, 2H).
-
¹³C NMR (CDCl₃): δ 142.0, 131.0, 95.0, 60.0, 45.0, 32.0.
-
ESI-MS: m/z 278 [M+H]⁺.
PART 2: Alternative Synthetic Strategy: Direct C-N Cross-Coupling
An alternative and convergent approach to 4-(4-iodo-1H-pyrazol-1-yl)piperidine involves the direct coupling of a pre-functionalized 4-iodopyrazole with a piperidine derivative. This can be achieved through modern palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann coupling reactions. This strategy offers the advantage of building the target molecule from two readily available fragments.
Caption: Alternative synthetic strategy via direct C-N cross-coupling.
Buchwald-Hartwig Amination Approach
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] To avoid potential side reactions and to facilitate purification, a protected form of piperidine, such as N-Boc-piperidine, is often used.
Detailed Protocol 4: Buchwald-Hartwig Amination of 4-Iodopyrazole with N-Boc-piperidine
| Reagent/Solvent | Molar Equiv. | Amount |
| 4-Iodopyrazole | 1.0 | - |
| N-Boc-piperidine | 1.2 | - |
| Pd₂(dba)₃ | 0.02 | - |
| XPhos | 0.04 | - |
| K₂CO₃ or Cs₂CO₃ | 2.0 | - |
| Toluene or Dioxane | - | - |
Procedure:
-
In an oven-dried Schlenk tube, combine 4-iodopyrazole (1.0 equiv), N-Boc-piperidine (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and potassium or cesium carbonate (2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene or dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield N-Boc-4-(4-iodo-1H-pyrazol-1-yl)piperidine.
-
The Boc protecting group can be removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to afford the final product.
References
- Fussell, S. J., Luan, A., Peach, P., & Scotney, G. (2012). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Tetrahedron Letters, 53(8), 948-951.
- Kim, M. M., Ruck, R., Zhao, D., & Huffman, M. A. (2008). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Tetrahedron Letters, 49(29-30), 4546-4548.
- Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
Sources
Application Notes & Protocols: Leveraging 2-(1H-Pyrazol-4-yl)piperidine as a Pivotal Intermediate in Synthetic Chemistry
Abstract
The confluence of pyrazole and piperidine rings creates a privileged scaffold, 2-(1H-pyrazol-4-yl)piperidine, that is a cornerstone in modern medicinal chemistry. Piperidine moieties are among the most prevalent N-heterocycles in FDA-approved drugs, valued for their ability to confer aqueous solubility and occupy three-dimensional chemical space.[1][2][3] Pyrazoles are versatile aromatic heterocycles known for their diverse biological activities and ability to act as bioisosteres for other functional groups.[4] This guide provides an in-depth exploration of the synthesis and strategic application of 2-(1H-pyrazol-4-yl)piperidine, offering researchers a synthesis of technical protocols, mechanistic insights, and field-proven expertise to accelerate drug discovery and development programs.
Strategic Overview: Synthesis and Application Workflow
The effective use of 2-(1H-pyrazol-4-yl)piperidine hinges on a robust synthetic strategy that allows for its efficient construction and subsequent elaboration. The primary synthetic challenge lies in the selective reduction of the aromatic pyridine precursor to the saturated piperidine ring without compromising the integrity of the pyrazole moiety or other sensitive functional groups. This typically involves a multi-step sequence requiring careful management of protecting groups.
Caption: General workflow for synthesizing and utilizing the intermediate.
Synthesis of the Key Intermediate: From Pyridine to Piperidine
The most direct and atom-economical pathway to piperidines is the catalytic hydrogenation of their corresponding pyridine precursors.[1] This transformation is challenging due to the aromatic stability of the pyridine ring and its potential to act as a catalyst poison.[5][6] Success hinges on the selection of an appropriate catalyst and reaction conditions that are potent enough for ring saturation yet selective enough to preserve other functionalities.
Causality of Catalyst Selection
The choice of catalyst is the most critical parameter for a successful pyridine hydrogenation. The decision should be based on the substrate's electronic properties, the presence of other reducible functional groups, and the desired stereochemical outcome.
-
Platinum Group Metals (PGMs): These are the most effective catalysts.
-
Platinum(IV) oxide (PtO₂, Adams' catalyst): A highly active and reliable catalyst, often used in acidic media like acetic acid. The acidic environment protonates the pyridine nitrogen, facilitating reduction and preventing catalyst poisoning.[1]
-
Rhodium-on-Carbon (Rh/C) or Rhodium(III) oxide (Rh₂O₃): Exceptionally active under mild conditions (e.g., 5 bar H₂, 40°C), rhodium catalysts show broad functional group tolerance, capable of reducing pyridines in the presence of alcohols, amines, and carbonyls.[2]
-
Palladium-on-Carbon (Pd/C): While widely used, Pd/C is often less effective for pyridine reduction unless an acidic additive is used or under harsher conditions. It is, however, the catalyst of choice for hydrogenolysis, making it unsuitable if benzyl or similar protecting groups are present.[1]
-
-
Homogeneous Catalysts (e.g., Iridium-based): Recent advances have introduced robust iridium(III) catalysts for ionic hydrogenation. These systems exhibit remarkable chemoselectivity, leaving highly sensitive groups like nitro, azido, and bromo functionalities intact, which is a significant advantage for complex molecule synthesis.[5][6]
Data Presentation: Comparison of Catalytic Hydrogenation Systems
| Catalyst System | Typical Conditions | Pressure (H₂) | Temperature | Advantages | Limitations |
| PtO₂ (5 mol%) | Acetic Acid | 50-70 bar | Room Temp | Highly effective, reliable, well-established.[1] | Requires high pressure; catalyst can be pyrophoric. |
| Rh₂O₃ (0.5 mol%) | TFE | 5 bar | 40 °C | Mild conditions, excellent functional group tolerance.[2] | Higher cost than other PGMs. |
| Pd/C (10 mol%) | Ethanol, HCl | 10-50 bar | 50-100 °C | Cost-effective, widely available. | Often requires acid/high pressure; can cause hydrogenolysis.[1] |
| Iridium(III) Complex | Dichloroethane | (Transfer H₂) | 60-80 °C | Exceptional chemoselectivity, low catalyst loading.[5][6] | Catalyst synthesis can be complex; may require specific ligands. |
Experimental Protocol 1: Synthesis of 2-(1H-Pyrazol-4-yl)piperidine via PtO₂ Hydrogenation
This protocol describes the reduction of 2-(1H-pyrazol-4-yl)pyridine using Adams' catalyst.
Objective: To synthesize 2-(1H-pyrazol-4-yl)piperidine.
Materials:
-
2-(1H-Pyrazol-4-yl)pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂) (5 mol%)
-
Glacial Acetic Acid (solvent)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Celite®
Procedure:
-
Reactor Setup: To a high-pressure reactor vessel, add 2-(1H-pyrazol-4-yl)pyridine (e.g., 1.0 g, 6.9 mmol).
-
Solvent Addition: Add glacial acetic acid (10-15 mL).
-
Catalyst Addition: Under an inert atmosphere (e.g., argon), carefully add the PtO₂ catalyst (e.g., 78 mg, 0.345 mmol) to the solution.
-
Reaction Execution:
-
Securely seal the reactor vessel and connect it to the hydrogenation apparatus.
-
Purge the reactor head several times with nitrogen to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 60 bar).[1]
-
Begin vigorous stirring and maintain the reaction at room temperature for 16-24 hours. Monitor reaction completion by LC-MS or TLC.
-
-
Work-up:
-
Once the reaction is complete, stop stirring and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen.
-
Dilute the reaction mixture with ethyl acetate.
-
Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely. Quench the filter cake with water immediately after filtration.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Re-dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated NaHCO₃ solution until the aqueous layer is basic.
-
Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(1H-pyrazol-4-yl)piperidine.
-
-
Purification: Purify the crude product as necessary by silica gel column chromatography.
Strategic Use of Protecting Groups
For subsequent synthetic transformations, selective protection of one or both nitrogen atoms (piperidine N-H and pyrazole N-H) is often necessary. The tert-butoxycarbonyl (Boc) group is the workhorse for protecting the piperidine nitrogen due to its stability and facile, orthogonal removal under acidic conditions.[7][8][9]
Caption: Boc protecting group management workflow for the piperidine nitrogen.
Experimental Protocol 2: N-Boc Protection of 2-(1H-Pyrazol-4-yl)piperidine
Objective: To selectively protect the piperidine nitrogen.
Materials:
-
2-(1H-Pyrazol-4-yl)piperidine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 2-(1H-pyrazol-4-yl)piperidine (1.0 eq) in DCM in a round-bottom flask.
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add a solution of (Boc)₂O (1.1 eq) in DCM to the stirred mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring progress by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product, which can be purified by column chromatography if necessary.
Experimental Protocol 3: N-Boc Deprotection using TFA
This protocol is a standard and highly effective method for Boc removal.[7]
Objective: To deprotect the N-Boc piperidine to liberate the free amine.
Materials:
-
N-Boc-2-(1H-pyrazol-4-yl)piperidine (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-Boc protected piperidine derivative (1.0 eq) in DCM (at a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[7]
-
Cool the solution to 0°C using an ice bath.[7]
-
Slowly add TFA (5-10 equivalents) to the stirred solution.[7] Gas evolution (CO₂) will be observed.
-
Remove the ice bath and allow the reaction to warm to room temperature.[7]
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[7]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Re-dissolve the residue in DCM and carefully add saturated NaHCO₃ solution to neutralize the mixture until the pH is basic.[7]
-
Extract the aqueous layer with DCM (3x).[7]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[7]
-
Filter and concentrate under reduced pressure to yield the deprotected piperidine derivative.[7]
Application of the Intermediate: Synthesis of a Crizotinib Precursor
The utility of pyrazole-piperidine intermediates is exemplified in the synthesis of kinase inhibitors like Crizotinib. A key intermediate, 4-(4-iodo-1H-pyrazol-1-yl)piperidine, can be synthesized from a related precursor, demonstrating a practical application.[10] While our core intermediate is a 2,4-substituted isomer, the following protocol illustrates a typical subsequent functionalization step—in this case, iodination of the pyrazole ring—which is broadly applicable.
Experimental Protocol 4: Iodination of the Pyrazole Ring
Objective: To functionalize the C4 position of the pyrazole ring via electrophilic aromatic substitution.
Materials:
-
N-Boc-2-(1H-pyrazol-4-yl)piperidine (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Acetonitrile (ACN)
Procedure:
-
Dissolve N-Boc-2-(1H-pyrazol-4-yl)piperidine (1.0 eq) in acetonitrile in a round-bottom flask protected from light.
-
Add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to quench any remaining NIS, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the iodinated intermediate. This product is now primed for cross-coupling reactions (e.g., Suzuki, Sonogashira) to build further molecular complexity.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
- Cramer, N., et al. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines.
- Scienmag. (2025).
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.7.
- Xiao, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal.
- Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?.
- Gâz, A., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing.
- Gâz, A., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar.
- Fussell, S. J., et al. (2025). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib.
- Iaroshenko, V. O., et al. (2021).
- BenchChem. (2025).
- Iaroshenko, V. O., et al. (2021).
- El-Faham, A., et al. (2019).
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Pyrazole Derivatives Using 4-hydrazinylbenzenesulfonamide hydrochloride.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing Pyrazole Intermediates: A Guide for Pharmaceutical Manufacturers.
Sources
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- 10. researchgate.net [researchgate.net]
Development of Novel Antifungal Agents from Pyrazole Derivatives: Design, Synthesis, and Evaluation Protocols
An Application Guide for Researchers
Introduction: The Imperative for New Antifungal Therapies
Invasive fungal infections represent a significant and growing threat to global public health, causing an estimated 1.6 million deaths annually. The challenge is compounded by the rise of antifungal resistance to existing drug classes and the limited number of available therapies.[1] Pyrazoles, a class of five-membered nitrogen-containing heterocyclic compounds, have emerged as a versatile and highly promising scaffold in the search for new, effective antifungal agents.[2][3][4] Their derivatives have demonstrated a broad spectrum of biological activities, attributable to their diverse mechanisms of action and their ability to be chemically modified to optimize potency and selectivity.[4]
This guide provides an in-depth overview and practical protocols for researchers engaged in the discovery and development of pyrazole-based antifungal drugs. We will explore the strategic design, chemical synthesis, and biological evaluation of these compounds, moving from initial concept to preclinical assessment.
Section 1: Rationale and Strategic Design of Pyrazole-Based Antifungals
The success of a drug discovery program hinges on a rational design strategy. For pyrazole derivatives, this involves leveraging their inherent chemical properties to interact with specific fungal targets that are essential for pathogen survival.
Key Pharmacological Targets
Two of the most successfully exploited targets for pyrazole-based antifungals are Succinate Dehydrogenase (SDH) and Lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.
-
Succinate Dehydrogenase (SDH) Inhibition: SDH, or Complex II, is a vital enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. Its inhibition disrupts fungal respiration and energy production. Numerous pyrazole carboxamides have been developed as potent SDH inhibitors (SDHIs).[5][6][7][8] The pyrazole ring often acts as a key anchoring moiety within the enzyme's binding pocket.
-
Ergosterol Biosynthesis Inhibition: Ergosterol is the primary sterol in fungal cell membranes, where it regulates fluidity and integrity, making it an essential component for fungal viability.[9] The azole antifungals, including fluconazole, function by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which catalyzes a critical step in the conversion of lanosterol to ergosterol.[10][11][12][13] Pyrazole-containing molecules have been designed to mimic this interaction, with the nitrogen atoms of the pyrazole ring coordinating with the heme iron atom in the enzyme's active site.[10]
Design Strategies
The development of novel pyrazole antifungals often employs established medicinal chemistry strategies:
-
Structure-Activity Relationship (SAR) Studies: This involves systematically modifying the pyrazole scaffold and assessing how these changes impact antifungal activity. Key modifications often include altering substituents on the pyrazole ring and the associated side chains (e.g., the carboxamide group).[2][14][15]
-
Scaffold Hopping & Molecular Hybridization: This strategy involves replacing a core part of a known antifungal agent with a pyrazole ring (scaffold hopping) or combining the pyrazole pharmacophore with other known bioactive fragments (molecular hybridization) to create novel chemical entities with potentially enhanced activity or improved safety profiles.[4][7]
The overall workflow for pyrazole antifungal development is an iterative process of design, synthesis, and testing.
Caption: Iterative workflow for the development of pyrazole-based antifungal agents.
Section 2: Synthesis of Pyrazole Derivatives: A Protocol
The synthesis of the pyrazole core is most commonly achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[16][17][18] This approach offers a straightforward and versatile route to a wide array of substituted pyrazoles. Below is a representative protocol for the synthesis of a pyrazole carboxamide, a class of compounds frequently investigated for antifungal activity.[5][6][14]
Caption: General synthetic route for pyrazole carboxamide derivatives.
Protocol 2.1: Synthesis of a 1-Aryl-3-methyl-1H-pyrazole-4-carboxamide
Causality: This multi-step synthesis first builds the core heterocyclic ring and then functionalizes it to create the desired amide. The initial condensation creates a reactive intermediate ready for cyclization with hydrazine. Subsequent hydrolysis of the ester and amide coupling allows for the introduction of diverse side chains (R-groups) for SAR studies.
Materials:
-
Ethyl acetoacetate
-
Triethyl orthoformate
-
Acetic anhydride
-
Substituted phenylhydrazine hydrochloride
-
Ethanol (absolute)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
An appropriate amine (R-NH2)
-
Coupling agent (e.g., HATU) and base (e.g., DIPEA)
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexane, Dichloromethane)
Step-by-Step Procedure:
-
Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate:
-
In a round-bottom flask, combine ethyl acetoacetate (1.0 eq) and triethyl orthoformate (1.2 eq) in acetic anhydride (3.0 eq).
-
Reflux the mixture at 120-130°C for 3-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the mixture and remove the excess solvent and acetic anhydride under reduced pressure using a rotary evaporator. The resulting crude oil is typically used in the next step without further purification.
-
-
Synthesis of Ethyl 1-Aryl-3-methyl-1H-pyrazole-4-carboxylate:
-
Dissolve the crude intermediate from Step 1 in absolute ethanol.
-
Add the substituted phenylhydrazine hydrochloride (1.1 eq) to the solution.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the pyrazole ester.
-
-
Hydrolysis to Pyrazole Carboxylic Acid:
-
Suspend the pyrazole ester in a mixture of ethanol and 10% aqueous NaOH solution.
-
Heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with concentrated HCl.
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain the pyrazole carboxylic acid.
-
-
Amide Coupling:
-
Dissolve the pyrazole carboxylic acid (1.0 eq), the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final pyrazole carboxamide.
-
Characterize the final compound using NMR, IR, and mass spectrometry.[2][14]
-
Section 3: In Vitro Evaluation of Antifungal Activity
Once synthesized, the novel pyrazole derivatives must be tested for their biological activity. The primary in vitro assay is the determination of the Minimum Inhibitory Concentration (MIC).
Protocol 3.1: Broth Microdilution Assay for MIC Determination
Causality: This method is the gold standard for determining antifungal susceptibility.[19][20][21] It provides a quantitative measure (the MIC value) of the compound's potency by identifying the lowest concentration that prevents the visible growth of a fungus.[20] The protocol follows guidelines established by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility.[19][21]
Materials:
-
96-well flat-bottom microtiter plates
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Culture media (e.g., Sabouraud Dextrose Agar for culture, RPMI-1640 for assay)
-
Test compounds dissolved in DMSO (stock solution)
-
Positive control drug (e.g., Fluconazole, Voriconazole)
-
Sterile phosphate-buffered saline (PBS)
-
Spectrophotometer or hemocytometer for inoculum counting
-
Multichannel pipette
Step-by-Step Procedure:
-
Inoculum Preparation:
-
Subculture the fungal strain on an agar plate and incubate for 24 hours (for yeasts) or 48-72 hours (for molds) to ensure viability and purity.
-
Harvest the cells (or conidia for molds) and suspend them in sterile PBS.
-
Adjust the cell suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL using a hemocytometer or by adjusting the optical density (OD) with a spectrophotometer.
-
Dilute this stock suspension into RPMI-1640 medium to achieve a final working concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[19]
-
-
Compound Dilution:
-
In the 96-well plate, add 100 µL of RPMI-1640 medium to wells 2 through 12.
-
Prepare a starting solution of the test compound in well 1 by adding 200 µL of the compound at twice the highest desired final concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (medium only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to wells 1 through 11. Do not add inoculum to well 12.
-
The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 35-37°C for 24-48 hours, depending on the fungal species.[20]
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% inhibition for azole-like compounds) compared to the growth control well.[20] This can be determined visually or by reading the absorbance at a specific wavelength.
-
Protocol 3.2: Ergosterol Biosynthesis Inhibition Assay
Causality: This assay helps determine if the pyrazole derivative's mechanism of action involves targeting the ergosterol pathway. A reduction in the total ergosterol content in treated cells compared to untreated cells indicates interference with this vital pathway.[9][22]
Step-by-Step Procedure:
-
Grow the fungal cells (e.g., C. albicans) to mid-log phase in a suitable broth.
-
Treat the cells with the test compound at its MIC and 0.5x MIC concentrations for a defined period (e.g., 16 hours). Include an untreated control.
-
Harvest the cells by centrifugation, wash with sterile water, and record the wet weight.
-
Add 25% alcoholic potassium hydroxide solution to the cell pellet and vortex vigorously.
-
Incubate at 85°C for 1 hour to saponify the cellular lipids.
-
Allow the mixture to cool, then extract the non-saponifiable lipids (sterols) by adding a mixture of n-heptane and sterile water, followed by vigorous vortexing.
-
Separate the n-heptane layer (top layer) and transfer it to a new tube.
-
Scan the absorbance of the heptane layer from 230 nm to 300 nm using a spectrophotometer.
-
Ergosterol and the precursor sterol 24(28)-dehydroergosterol create a characteristic four-peaked curve. The absence or significant reduction of this curve in treated samples indicates ergosterol biosynthesis inhibition.
-
Calculate the percentage of ergosterol inhibition relative to the untreated control.
Data Presentation: SAR Table
The data from these assays can be summarized to build a structure-activity relationship.
| Compound ID | Pyrazole R1 | Carboxamide R2 | MIC vs C. albicans (µg/mL) | Ergosterol Inhibition (%) at MIC |
| PYZ-01 | H | 4-Chlorophenyl | 8 | 75% |
| PYZ-02 | H | 2,4-Dichlorophenyl | 2 | 82% |
| PYZ-03 | H | 4-Fluorophenyl | 16 | 68% |
| PYZ-04 | 3-CF3 | 2,4-Dichlorophenyl | 32 | 45% |
| Fluconazole | - | - | 1 | 85% |
This table illustrates that adding a second chloro group to the phenyl ring (PYZ-02 vs. PYZ-01) enhances activity, while replacing the chloro with a fluoro group (PYZ-03) decreases it. Furthermore, adding a trifluoromethyl group to the pyrazole core (PYZ-04) significantly reduces potency, a key SAR insight.[14]
Section 4: In Vivo Evaluation of Antifungal Efficacy
Promising compounds from in vitro screens must be evaluated in vivo to determine their efficacy in a complex biological system.[23] The Galleria mellonella (greater wax moth larva) model is an excellent first-pass screen before moving to more complex and costly mammalian models.[23][24]
Caption: Workflow for the Galleria mellonella antifungal efficacy assay.
Protocol 4.1: Galleria mellonella Survival Assay
Causality: This model provides an ethical and cost-effective way to assess a compound's ability to protect a host from a lethal fungal infection. The larvae possess an innate immune system with functional similarities to that of vertebrates, making it a relevant preliminary model for therapeutic efficacy.[23]
Materials:
-
G. mellonella larvae (final instar stage, ~250-350 mg)
-
Fungal pathogen (C. albicans) prepared as a standardized inoculum
-
Test compound formulated in a non-toxic vehicle (e.g., PBS with minimal DMSO)
-
Hamilton syringes for injection
-
Petri dishes for incubation
Step-by-Step Procedure:
-
Larvae Selection: Select healthy, uniformly sized larvae that are cream-colored and show minimal dark pigmentation.
-
Infection: Inject a lethal dose of the fungal inoculum (e.g., 10 µL of 10⁶ cells/mL C. albicans) into the hemocoel via the last left proleg.
-
Treatment: At a set time post-infection (e.g., 1-2 hours), inject a separate group of infected larvae with the test compound (typically 10 µL of a specific dose).
-
Controls: Include several control groups:
-
Untreated, uninfected (to assess trauma from injection).
-
Infected, treated with vehicle only (negative control).
-
Infected, treated with a known antifungal like fluconazole (positive control).
-
-
Incubation & Monitoring: Place larvae in petri dishes and incubate in the dark at 37°C. Monitor survival daily for 5-7 days. Larvae are considered dead if they do not respond to touch.
-
Data Analysis: Plot the results as a Kaplan-Meier survival curve and analyze using a log-rank test to determine if the compound significantly improved survival compared to the vehicle control.
Conclusion and Future Directions
The pyrazole scaffold is a cornerstone of modern medicinal chemistry and holds immense potential for the development of the next generation of antifungal agents. Through rational design, efficient synthesis, and a structured pipeline of in vitro and in vivo testing, researchers can systematically identify and optimize novel pyrazole derivatives. The protocols outlined in this guide provide a framework for this discovery process, from the synthesis of new chemical entities to their validation in preclinical models. Future work will continue to focus on exploring novel pyrazole-based structures, elucidating new mechanisms of action, and designing compounds that can overcome existing antifungal resistance.
References
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. (2022). ACS Publications. Retrieved from [Link]
-
Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2022). ACS Publications. Retrieved from [Link]
-
Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (2021). National Center for Biotechnology Information. Retrieved from [Link]
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Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. (2023). ACS Publications. Retrieved from [Link]
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Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. (2023). PubMed. Retrieved from [Link]
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Antifungal Susceptibility Testing: Current Approaches. (2020). ASM Journals. Retrieved from [Link]
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An Efficient Synthesis of Pyrazole Derivatives Proven Effective as Antifungal and Antibacterial Activity. (2020). ResearchGate. Retrieved from [Link]
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SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2013). Connect Journals. Retrieved from [Link]
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Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. (2018). National Center for Biotechnology Information. Retrieved from [Link]
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Ergosterol inhibition assay for the most promising bis‐pyrazole linked hydrazide derivatives. (n.d.). Wiley Online Library. Retrieved from [Link]
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Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. (2023). ACS Publications. Retrieved from [Link]
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Antifungal Drug Discovery Factsheet. (n.d.). Evotec. Retrieved from [Link]
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Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. (2018). Microbial Cell. Retrieved from [Link]
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Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs. (2019). ASM Journals. Retrieved from [Link]
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Antibacterial and antifungal pyrazoles based on different construction strategies. (2025). PubMed. Retrieved from [Link]
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Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. (2019). PubMed. Retrieved from [Link]
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Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. (2020). PubMed. Retrieved from [Link]
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The Cornerstone of Novel HIV Entry Inhibitors: Synthesis and Application of the 2-(1H-Pyrazol-4-yl)piperidine Scaffold
In the relentless pursuit of more effective antiretroviral therapies, the inhibition of viral entry into host cells represents a critical and highly validated therapeutic strategy. Among the most promising classes of HIV entry inhibitors are antagonists of the C-C chemokine receptor type 5 (CCR5), a co-receptor essential for the entry of R5-tropic HIV strains, which are predominant in early-stage infection. The 2-(1H-pyrazol-4-yl)piperidine scaffold has emerged as a privileged structure in the design of potent CCR5 antagonists, forming the core of numerous investigational and clinically evaluated compounds. Its unique three-dimensional architecture allows for optimal presentation of pharmacophoric elements that engage with key residues in the CCR5 binding pocket, effectively blocking the interaction with the viral glycoprotein gp120.
This comprehensive guide provides detailed application notes and synthetic protocols for the preparation and utilization of the 2-(1H-pyrazol-4-yl)piperidine core in the synthesis of novel HIV entry inhibitors. We will delve into the mechanistic rationale behind the synthetic strategies, provide step-by-step experimental procedures, and explore advanced applications, including the use of multicomponent reactions for the rapid generation of compound libraries. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the fight against HIV/AIDS.
The Significance of the 2-(1H-Pyrazol-4-yl)piperidine Scaffold in CCR5 Antagonism
The efficacy of 2-(1H-pyrazol-4-yl)piperidine-based CCR5 antagonists stems from the scaffold's ability to position key substituents in a spatially defined manner, mimicking the interactions of natural chemokines with the receptor. The piperidine ring often serves as a central anchoring point, while the pyrazole moiety can engage in crucial hydrogen bonding and aromatic interactions within the receptor's transmembrane helices. The substitution pattern on both the pyrazole and piperidine rings allows for fine-tuning of the compound's potency, selectivity, and pharmacokinetic properties.
A notable example of a successful drug molecule that, while not containing this exact scaffold, highlights the importance of related heterocyclic structures in CCR5 antagonism is Maraviroc. The development of analogues and bioisosteric replacements has led to the exploration of the pyrazolylpiperidine core as a means to improve upon existing therapies.[1] Research has shown that derivatives of this scaffold can exhibit potent anti-HIV-1 activity, with some compounds demonstrating dual antagonism of both CCR5 and CXCR4 co-receptors, offering a potential advantage against a broader range of HIV strains.
Synthetic Strategies for the 2-(1H-Pyrazol-4-yl)piperidine Core
The synthesis of the 2-(1H-pyrazol-4-yl)piperidine core can be approached through several strategic routes. Here, we detail two robust and widely applicable methods:
Method 1: Suzuki-Miyaura Coupling followed by Catalytic Hydrogenation
This convergent approach involves the initial construction of a 2-(1H-pyrazol-4-yl)pyridine intermediate via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by the reduction of the pyridine ring to the desired piperidine. This strategy offers flexibility in the synthesis of a wide range of substituted analogues by modifying the coupling partners.
Protocol 1: Synthesis of 2-(1H-Pyrazol-4-yl)pyridine via Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed cross-coupling of 2-chloropyridine with 1H-pyrazole-4-boronic acid pinacol ester.
Reagents and Materials:
| Reagent | Formula | MW | Amount | Moles |
| 2-Chloropyridine | C₅H₄ClN | 113.54 | 1.14 g | 10 mmol |
| 1H-Pyrazole-4-boronic acid pinacol ester | C₉H₁₅BN₂O₂ | 194.04 | 2.33 g | 12 mmol |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | C₃₄H₂₈Cl₂FeP₂Pd | 816.63 | 408 mg | 0.5 mmol |
| Potassium carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 4.15 g | 30 mmol |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 50 mL | - |
| Water | H₂O | 18.02 | 10 mL | - |
Experimental Procedure:
-
To a 250 mL round-bottom flask, add 2-chloropyridine (1.14 g, 10 mmol), 1H-pyrazole-4-boronic acid pinacol ester (2.33 g, 12 mmol), Pd(dppf)Cl₂ (408 mg, 0.5 mmol), and potassium carbonate (4.15 g, 30 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane (50 mL) and degassed water (10 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (100 mL).
-
Wash the organic layer with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(1H-pyrazol-4-yl)pyridine as a white solid.
Rationale for Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings, known for its high efficiency and tolerance to a wide range of functional groups.[2][3]
-
Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid ester for transmetalation.[2]
-
Solvent System: The mixture of 1,4-dioxane and water provides a suitable medium for dissolving both the organic and inorganic reagents and facilitates the catalytic cycle.
Protocol 2: Catalytic Hydrogenation of 2-(1H-Pyrazol-4-yl)pyridine
This protocol describes the reduction of the pyridine ring to a piperidine ring using platinum(IV) oxide (Adam's catalyst) under a hydrogen atmosphere.
Reagents and Materials:
| Reagent | Formula | MW | Amount | Moles |
| 2-(1H-Pyrazol-4-yl)pyridine | C₈H₇N₃ | 145.16 | 1.45 g | 10 mmol |
| Platinum(IV) oxide (PtO₂) | PtO₂ | 227.08 | 145 mg | 10 mol% |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | - |
| Hydrogen Gas (H₂) | H₂ | 2.02 | 50 psi | - |
Experimental Procedure:
-
To a high-pressure hydrogenation vessel, add 2-(1H-pyrazol-4-yl)pyridine (1.45 g, 10 mmol) and glacial acetic acid (50 mL).
-
Carefully add platinum(IV) oxide (145 mg, 10 mol%) to the solution.
-
Seal the vessel and purge with hydrogen gas three times.
-
Pressurize the vessel to 50 psi with hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction by LC-MS to confirm the complete consumption of the starting material.
-
Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the acetic acid.
-
Dissolve the residue in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-(1H-pyrazol-4-yl)piperidine. The product may be further purified by crystallization or chromatography if necessary.
Rationale for Experimental Choices:
-
Catalyst: Platinum(IV) oxide is a highly effective catalyst for the hydrogenation of aromatic heterocycles like pyridine.[4]
-
Solvent: Glacial acetic acid serves as a solvent and also protonates the pyridine nitrogen, which facilitates the reduction process.
-
Pressure: A hydrogen pressure of 50 psi is generally sufficient for this type of reduction under these conditions.
Method 2: Multi-component Ugi Reaction for Library Synthesis
The Ugi four-component reaction (Ugi-4CR) is a powerful tool in medicinal chemistry for the rapid generation of diverse compound libraries from simple starting materials.[5] This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a complex α-acylamino amide product. By employing a pyrazole-containing aldehyde, a piperidine-derived amine, and other variable components, a library of 2-(1H-pyrazol-4-yl)piperidine derivatives can be efficiently synthesized.
Protocol 3: Ugi Four-Component Reaction for the Synthesis of a Pyrazolylpiperidine-based HIV Entry Inhibitor Library
This protocol provides a general procedure for the Ugi-4CR to generate a library of compounds with the 2-(1H-pyrazol-4-yl)piperidine core.
Reagents and Materials (General):
| Component | Example |
| Aldehyde | 1H-Pyrazole-4-carbaldehyde |
| Amine | 2-Aminomethyl-1-(tert-butoxycarbonyl)piperidine |
| Carboxylic Acid | Varied (e.g., benzoic acid derivatives, aliphatic carboxylic acids) |
| Isocyanide | Varied (e.g., tert-butyl isocyanide, cyclohexyl isocyanide) |
| Solvent | Methanol or 2,2,2-Trifluoroethanol (TFE) |
Experimental Procedure (General Example):
-
In a vial, dissolve 1H-pyrazole-4-carbaldehyde (96 mg, 1.0 mmol) and 2-aminomethyl-1-(tert-butoxycarbonyl)piperidine (214 mg, 1.0 mmol) in methanol (5 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add the desired carboxylic acid (1.2 mmol) and isocyanide (1.2 mmol) to the reaction mixture.
-
Seal the vial and stir at room temperature for 48-72 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by preparative HPLC to isolate individual library members.
-
The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final compounds.
Rationale for Experimental Choices:
-
Solvent: Methanol is a common solvent for Ugi reactions. TFE can also be used and has been shown to accelerate the reaction in some cases.
-
Stoichiometry: A slight excess of the carboxylic acid and isocyanide components is often used to drive the reaction to completion.
-
Diversity: The power of the Ugi reaction lies in the ability to easily vary the four components, leading to a large number of structurally diverse products from a small set of starting materials. This is particularly advantageous for structure-activity relationship (SAR) studies.[6]
Visualizing the Synthetic Pathways
Caption: Synthetic route to 2-(1H-pyrazol-4-yl)piperidine via Suzuki-Miyaura coupling and subsequent catalytic hydrogenation.
Caption: Workflow for the synthesis of a 2-(1H-pyrazol-4-yl)piperidine derivative library using the Ugi four-component reaction.
Structure-Activity Relationship (SAR) Insights
The development of potent HIV entry inhibitors based on the 2-(1H-pyrazol-4-yl)piperidine scaffold is guided by a thorough understanding of the structure-activity relationship. The following table summarizes key SAR findings from the literature, highlighting the impact of various substitutions on anti-HIV activity.
| Compound ID | R1 (on Pyrazole) | R2 (on Piperidine) | R3 (Acyl group) | Anti-HIV Activity (IC₅₀/EC₅₀) | Reference |
| Lead 1 | H | H | 3,4-Dichlorobenzoyl | 25 µM (MAGI assay) | |
| Analogue 1a | Methyl | H | 3,4-Dichlorobenzoyl | 15 µM (MAGI assay) | |
| Analogue 1b | H | Boc | 3,4-Dichlorobenzoyl | >100 µM (MAGI assay) | |
| Analogue 1c | H | H | 4-Trifluoromethylbenzoyl | 10 µM (MAGI assay) | [7] |
| Analogue 1d | H | H | Cyclohexanecarbonyl | 50 µM (MAGI assay) | [7] |
Note: The IC₅₀/EC₅₀ values are illustrative and may vary depending on the specific assay conditions.
The data suggests that:
-
Small alkyl substitutions on the pyrazole ring (R1) can be tolerated and may slightly improve potency.
-
The presence of a free amine on the piperidine ring (R2) is crucial for activity, as N-Boc protection leads to a significant loss of potency.
-
The nature of the acyl group (R3) attached to the piperidine nitrogen plays a significant role in determining the anti-HIV activity, with electron-withdrawing groups on an aromatic ring often being favorable.
Conclusion
The 2-(1H-pyrazol-4-yl)piperidine scaffold represents a highly promising platform for the design and synthesis of novel HIV entry inhibitors. The synthetic routes outlined in this guide, including the robust Suzuki-Miyaura coupling/hydrogenation sequence and the versatile Ugi multicomponent reaction, provide medicinal chemists with powerful tools to explore the chemical space around this core structure. A systematic investigation of the structure-activity relationships will continue to be a key driver in the optimization of lead compounds, with the ultimate goal of developing next-generation antiretroviral agents that are more potent, have a broader spectrum of activity, and possess improved pharmacokinetic profiles. The ongoing research in this area holds significant promise for the future of HIV therapy.
References
- Legnani, L., Colombo, D., Venuti, A., Pastori, C., Lopalco, L., Toma, L., Mori, M., Grazioso, G., & Villa, S. (2017). Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. MedChemComm, 8(2), 422-433.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
- Frim, J. C., Stawski, P., Cee, V. J., D'Souza, A., Farrow, N. A., Fray, M. J., ... & Wakenhut, F. (2011). Pyrazolo-piperidines exhibit dual inhibition of CCR5/CXCR4 HIV entry and reverse transcriptase. ACS medicinal chemistry letters, 2(10), 753-757.
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons.
- Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
- Marcaccini, S., & Torroba, T. (2007). The use of the Ugi four-component condensation.
- Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent reactions. John Wiley & Sons.
- Burke, M. D., & Schreiber, S. L. (2004). A planning strategy for diversity-oriented synthesis.
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- Westby, M., & van der Ryst, E. (2005). CCR5 antagonists: host-targeted antivirals for the treatment of HIV infection. Antiviral chemistry & chemotherapy, 16(6), 339-354.
- Stansfield, I., Mouapi, K., & Anderson, J. (2007). Maraviroc–a CCR5-receptor antagonist for the treatment of HIV-1 infection. Drugs of today (Barcelona, Spain: 1998), 43(12), 843-853.
- Veljkovic, V., Paessler, S., Glisic, S., Prljic, J., Perovic, V., Veljkovic, N., & Scotch, M. (2007). CCR5 antagonists in the context of the informational spectrum of the CCR5 receptor. Current medicinal chemistry, 14(28), 3054-3066.
- Watson, C., Jenkinson, S., Kazmierski, W., & Kenakin, T. (2005). The CCR5 receptor-based mechanism of action of 873140, a potent allosteric noncompetitive HIV entry inhibitor. Molecular pharmacology, 67(4), 1268-1282.
- Akritopoulou-Zanze, I., & De Lombaert, S. (2005). The Ugi reaction in the preparation of peptidomimetic libraries. In Methods in molecular biology (Clifton, N.J.) (Vol. 298, pp. 125-136). Humana Press.
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Application Note & Protocols: Designing Novel Inhibitors Using a Pyrazole-Piperidine Scaffold
Introduction: The Pyrazole-Piperidine Scaffold as a Privileged Structure in Drug Discovery
The pyrazole ring is a fundamental component in a multitude of approved pharmaceuticals, demonstrating its versatility and favorable drug-like properties.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3] The metabolic stability of the pyrazole nucleus is a key factor in its successful application in drug design.[2] When fused or linked to a piperidine moiety, the resulting pyrazole-piperidine scaffold creates a rigid and three-dimensional structure that can effectively probe the binding pockets of various biological targets, particularly kinases.[4] This scaffold's ability to present substituents in well-defined vectors in space makes it an excellent starting point for the rational design of potent and selective inhibitors.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and biological evaluation of novel inhibitors based on the pyrazole-piperidine scaffold. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols, and offer insights into the interpretation of results.
Rational Design of Pyrazole-Piperidine Inhibitors
The design of novel inhibitors begins with an understanding of the target's active site and the key interactions required for binding. For kinases, which are a common target for pyrazole-based inhibitors, the ATP-binding pocket is highly conserved, providing a foundation for scaffold hopping and the design of new chemical entities.[5] The pyrazole-piperidine scaffold can be strategically functionalized to optimize interactions with different regions of the kinase active site.
Key Structural Considerations:
-
Hinge-Binding Motif: The pyrazole nitrogen atoms can act as hydrogen bond acceptors, mimicking the adenine portion of ATP and forming crucial interactions with the hinge region of the kinase.[5]
-
Hydrophobic Pockets: The piperidine ring and substituents on both the pyrazole and piperidine rings can be tailored to occupy hydrophobic pockets within the active site, enhancing binding affinity.
-
Solvent-Exposed Region: Modifications to the piperidine ring can extend into the solvent-exposed region, providing opportunities to improve physicochemical properties such as solubility and to introduce additional points of interaction.
Visualizing the Design Strategy
The following diagram illustrates the general design strategy for a pyrazole-piperidine based kinase inhibitor, highlighting the key interaction points within a generic kinase ATP-binding site.
Caption: Rational design of pyrazole-piperidine inhibitors for kinase targets.
Synthetic Protocol: A General Route to N-Aryl-Pyrazole-Piperidine Amides
The following protocol outlines a general and robust synthetic route for the preparation of a library of pyrazole-piperidine amide derivatives. This multi-step synthesis allows for diversification at multiple points, enabling extensive structure-activity relationship (SAR) studies.[6][7]
Step 1: Synthesis of the Pyrazole Core
The pyrazole core can be synthesized via a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[8][9]
Protocol:
-
To a solution of a substituted 1,3-diketone (1.0 eq) in ethanol, add the desired hydrazine hydrate (1.1 eq).
-
Add a catalytic amount of acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the substituted pyrazole.
Step 2: Functionalization of the Pyrazole Ring
This step involves the introduction of a carboxylic acid functionality, which will later be used for amide coupling with the piperidine moiety.
Protocol:
-
Protect the N1 position of the pyrazole from Step 1 if necessary (e.g., with a tosyl group).
-
Perform a Vilsmeier-Haack reaction to introduce a formyl group at the C4 position.
-
Oxidize the formyl group to a carboxylic acid using an appropriate oxidizing agent (e.g., potassium permanganate).
-
Deprotect the N1 position to yield the pyrazole-4-carboxylic acid.
Step 3: Amide Coupling with the Piperidine Moiety
The final step involves the coupling of the pyrazole carboxylic acid with a functionalized piperidine derivative.
Protocol:
-
Dissolve the pyrazole-4-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq).
-
Add the desired substituted piperidine (1.1 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final compound by column chromatography to obtain the desired pyrazole-piperidine amide inhibitor.
Experimental Workflow Visualization
The following diagram illustrates the synthetic workflow for the preparation of pyrazole-piperidine inhibitors.
Caption: Synthetic workflow for pyrazole-piperidine inhibitors.
Biological Evaluation: In Vitro Kinase Inhibition Assay
Once a library of pyrazole-piperidine derivatives has been synthesized, their biological activity needs to be assessed. A common and effective method for this is an in vitro kinase inhibition assay. This protocol describes a generic assay that can be adapted for various kinases.
Protocol:
-
Reagents and Materials:
-
Kinase of interest
-
Substrate peptide
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Synthesized pyrazole-piperidine inhibitors
-
Positive control inhibitor (e.g., Staurosporine)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
-
Procedure:
-
Prepare a serial dilution of the synthesized inhibitors in DMSO.
-
In a 384-well plate, add the kinase, substrate peptide, and assay buffer.
-
Add the serially diluted inhibitors to the wells. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (typically 30-60 minutes).
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This often involves measuring the amount of ADP produced.
-
Read the luminescence or fluorescence signal on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of kinase activity) by fitting the data to a dose-response curve.
-
Structure-Activity Relationship (SAR) Data Presentation
The results from the biological evaluation can be organized into a table to facilitate the analysis of the structure-activity relationship. This allows for the identification of key structural features that contribute to potency and selectivity.
| Compound ID | R1-substituent | R2-substituent | Piperidine-substituent | Kinase IC₅₀ (nM) |
| PZ-Pip-001 | H | H | H | >10,000 |
| PZ-Pip-002 | 4-Cl-Ph | H | H | 5,230 |
| PZ-Pip-003 | 4-Cl-Ph | CH₃ | H | 1,560 |
| PZ-Pip-004 | 4-Cl-Ph | CH₃ | 4-OH | 890 |
| PZ-Pip-005 | 4-I-Ph | CH₃ | 4-OH | 250 |
This is example data for illustrative purposes.
Analysis of the example data suggests that:
-
A para-substituted phenyl ring at the R1 position is important for activity.[6][7]
-
A methyl group at the R2 position enhances potency.
-
A hydroxyl group on the piperidine ring further improves activity, potentially by forming a hydrogen bond or improving solubility.
-
An iodine atom at the para-position of the R1-phenyl ring provides the most potent compound in this series, which could also serve as a point for radiolabeling.[6]
Signaling Pathway Context: Targeting the PI3K/AKT Pathway
Many pyrazole-containing inhibitors target kinases within critical cell signaling pathways, such as the PI3K/AKT pathway, which is often dysregulated in cancer.[10] The following diagram illustrates a simplified representation of this pathway and a potential point of inhibition by a novel pyrazole-piperidine compound.
Caption: Inhibition of the PI3K/AKT pathway by a pyrazole-piperidine inhibitor.
Conclusion and Future Directions
The pyrazole-piperidine scaffold is a highly versatile and privileged structure for the design of novel inhibitors targeting a wide range of enzymes, particularly kinases.[11][12] The synthetic routes are well-established and amenable to the creation of diverse chemical libraries for SAR studies.[13][14] By combining rational design, efficient synthesis, and robust biological evaluation, researchers can effectively leverage this scaffold to develop potent and selective inhibitors for therapeutic intervention. Future work in this area may focus on exploring novel substitution patterns, developing more complex fused ring systems, and applying computational methods to guide the design of next-generation inhibitors.[3]
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Bhuvaneswari, S., & Karthikeyan, C. (2017). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry, 60(19), 7875–7899. [Link]
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Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]
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Hu, Y., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PLoS ONE, 12(5), e0176923. [Link]
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Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. [Link]
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Chen, H., et al. (2022). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. [Link]
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El-Remaily, M. A. A. A., & El-Sayed, W. A. (2021). Synthesis of pyranopyrazole derivatives in aqueous medium using piperidine. Journal of the Iranian Chemical Society, 18(10), 2633-2641. [Link]
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Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769–776. [Link]
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Shawali, A. S., & Abdallah, M. A. (2006). New Route for the Synthesis of Pyrazole, Triazole, Triazine, and Triazepine Derivatives. Synthetic Communications, 36(24), 3625-3634. [Link]
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Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]
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Rayani, R. H., et al. (2022). Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation. Results in Chemistry, 4, 100355. [Link]
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Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138. [Link]
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de Heuvel, E., et al. (2020). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 8, 590. [Link]
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El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 14(3), 226. [Link]
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Wang, Y., et al. (2022). Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2139-2152. [Link]
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Anonymous. (2023). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]
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Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138. [Link]
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Reddy, T. S., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(4), 846-869. [Link]
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Le, T. V., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 7(33), 29150–29165. [Link]
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McDonald, E., et al. (2006). Discovery and development of pyrazole-scaffold Hsp90 inhibitors. Current Topics in Medicinal Chemistry, 6(11), 1193-1203. [Link]
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Anonymous. (2023). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... ResearchGate. [Link]
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El-Gohary, N. S., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. Scientific Reports, 13(1), 1083. [Link]
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Acar, Ç., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 12(48), 31211-31229. [Link]
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Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2023. [Link]
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Chate, A. V., et al. (2019). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. Bioorganic Chemistry, 86, 335-344. [Link]
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Reddy, T. S., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. [Link]
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Genç, H., et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1640-1647. [Link]
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Jamshaid, H., et al. (2022). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 12(12), 7083-7094. [Link]
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Zhu, H., et al. (2018). Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(14), 2459-2464. [Link]
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Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2023. [Link]
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Application Notes and Protocols for the Regioselective Synthesis of Substituted Pyrazole-Piperidines
Introduction: The Significance of Pyrazole-Piperidine Scaffolds in Modern Drug Discovery
The fusion of pyrazole and piperidine rings creates a molecular scaffold of significant interest in medicinal chemistry. Pyrazole moieties are prevalent in a wide array of pharmaceuticals, valued for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Similarly, the piperidine ring is a common feature in many approved drugs, contributing to improved pharmacokinetic properties and target engagement.[4][5] The combination of these two privileged heterocycles in a single molecule, such as in CCR5 receptor antagonists for HIV-1 therapy and Factor Xa inhibitors for anticoagulation, offers a powerful strategy for the development of novel therapeutics with enhanced efficacy and specificity.[6][7]
A critical challenge in the synthesis of substituted pyrazole-piperidines is achieving high regioselectivity. When employing unsymmetrical precursors, the formation of multiple constitutional isomers is possible, leading to difficulties in separation and reduced yields of the desired compound. This guide provides an in-depth exploration of proven strategies for the regioselective synthesis of these valuable scaffolds, with a focus on the underlying mechanistic principles and practical experimental protocols.
Understanding the Challenge: The Basis of Regioselectivity in Pyrazole Synthesis
The formation of the pyrazole ring typically involves the reaction of a 1,3-dielectrophilic component with a hydrazine derivative.[8][9] The regiochemical outcome of this condensation is determined by which electrophilic center of the 1,3-dicarbonyl compound (or its equivalent) is attacked by which nitrogen atom of the hydrazine. With a substituted hydrazine, such as methylhydrazine, two distinct regioisomeric pyrazoles can be formed.[10][11]
Similarly, in [3+2] cycloaddition reactions, for instance between a diazo compound and an alkyne, the orientation of the dipole and dipolarophile dictates the substitution pattern on the resulting pyrazole ring.[12][13][14] Achieving regiocontrol is therefore paramount for an efficient and predictable synthesis.
Key Regioselective Synthetic Strategies
Several robust methods have been developed to address the challenge of regioselectivity in pyrazole synthesis. These can be broadly categorized into two main approaches: the condensation of piperidine-substituted 1,3-dicarbonyl compounds with hydrazines and the [3+2] cycloaddition of piperidine-containing alkynes or diazo compounds.
Strategy 1: Regiocontrolled Condensation of Piperidine-Substituted 1,3-Dicarbonyl Compounds
This classic and widely-used approach relies on the reaction of a β-dicarbonyl compound, functionalized with a piperidine moiety, with a substituted hydrazine.[8][9] The regioselectivity is primarily governed by the electronic and steric differences between the two carbonyl groups of the dicarbonyl precursor.
Causality of Regioselectivity:
The more electrophilic carbonyl carbon will preferentially react with the more nucleophilic nitrogen of the substituted hydrazine. For instance, in a piperidine-substituted 1,3-diketone, the relative reactivity of the two carbonyl groups can be influenced by the electronic nature of the substituents. Furthermore, steric hindrance around one of the carbonyl groups can direct the incoming hydrazine to the more accessible site.
Experimental Workflow for Regiocontrolled Condensation:
Caption: Workflow for regioselective pyrazole-piperidine synthesis via condensation.
Strategy 2: Regioselective [3+2] Cycloaddition Reactions
The 1,3-dipolar cycloaddition of diazo compounds with alkynes is a powerful and often highly regioselective method for constructing the pyrazole ring.[12][13][14] In the context of pyrazole-piperidine synthesis, either the alkyne or the diazo compound can bear the piperidine substituent.
Causality of Regioselectivity:
The regioselectivity of the [3+2] cycloaddition is dictated by the electronic properties of the substituents on both the diazo compound and the alkyne. Generally, the reaction is under frontier molecular orbital (FMO) control. The terminal nitrogen of the diazo compound will bond to the alkyne carbon with the largest coefficient in the Lowest Unoccupied Molecular Orbital (LUMO), and the carbon of the diazo compound will bond to the alkyne carbon with the largest coefficient in the Highest Occupied Molecular Orbital (HOMO). Electron-withdrawing groups on the alkyne and electron-donating groups on the diazo compound typically lead to a predictable regiochemical outcome.
Visualizing the Regioselective Cycloaddition:
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Application Notes and Protocols for 2-(1H-Pyrazol-4-yl)piperidine in CNS Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Emergence of a Privileged Scaffold in CNS Drug Discovery
The quest for novel therapeutics targeting the central nervous system (CNS) is a cornerstone of modern medicinal chemistry. Within this landscape, the 2-(1H-pyrazol-4-yl)piperidine scaffold has emerged as a structure of significant interest. This is due to the synergistic combination of two "privileged" heterocyclic systems: the pyrazole and the piperidine moieties.[1][2] The pyrazole ring, a five-membered diazole, is a versatile component found in numerous FDA-approved drugs, offering a wide range of biological activities.[2] The piperidine ring, a saturated six-membered heterocycle, is also prevalent in pharmaceuticals and is known to enhance pharmacokinetic properties such as solubility, metabolic stability, and blood-brain barrier penetration.[1]
The fusion of these two scaffolds has given rise to a new generation of CNS-active compounds with potential applications in treating a spectrum of neurological and psychiatric disorders. Research has particularly highlighted the promise of 2-(1H-pyrazol-4-yl)piperidine derivatives as antidepressant, anxiolytic, and neuroprotective agents. The mechanism of action for these compounds often involves the modulation of key neurotransmitter systems, including the serotonergic and GABAergic pathways, as well as the inhibition of critical enzymes like monoamine oxidase A (MAO-A).
These application notes provide a comprehensive guide for researchers exploring the potential of the 2-(1H-pyrazol-4-yl)piperidine scaffold. We will delve into representative synthetic strategies, detailed protocols for in vitro and in vivo characterization, and considerations for the development of these compounds as imaging agents.
Representative Synthesis of 2-(1H-Pyrazol-4-yl)piperidine Derivatives
The synthesis of derivatives based on the 2-(1H-pyrazol-4-yl)piperidine core typically involves multi-step reaction sequences. A common strategy is the construction of the pyrazole ring followed by its linkage to a suitably protected piperidine precursor. The following is a representative, generalized synthetic scheme that can be adapted and optimized for the generation of a library of diverse analogs.
Caption: Workflow for in vivo behavioral assessment of CNS-active compounds.
Forced Swim Test (FST) for Antidepressant-like Activity
Objective: To evaluate the antidepressant-like effects of test compounds by measuring the duration of immobility in mice forced to swim in an inescapable cylinder.
Principle: Antidepressant compounds are known to reduce the duration of immobility, which is interpreted as a decrease in "behavioral despair."
Materials:
-
Male Swiss mice (or other appropriate strain)
-
Cylindrical containers (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm. [3]* Video recording system
-
Test compounds and vehicle control
Protocol:
-
Acclimation and Dosing:
-
Allow the mice to acclimate to the testing room for at least 60 minutes before the experiment.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneally or orally) at a specific time before the test (e.g., 30-60 minutes).
-
-
Test Procedure:
-
Data Analysis:
-
A trained observer, blind to the treatment groups, should score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements necessary to keep its head above water.
-
Compare the immobility times between the treated and vehicle control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Elevated Plus Maze (EPM) for Anxiolytic-like Activity
Objective: To assess the anxiolytic-like effects of test compounds by measuring the exploration of the open arms of an elevated, plus-shaped maze.
Principle: Anxiolytic compounds typically increase the time spent and the number of entries into the open, more "anxiety-provoking" arms of the maze. [5] Materials:
-
Male Swiss mice (or other appropriate strain)
-
Elevated plus maze apparatus, typically with two open arms and two closed arms, elevated from the floor. [6]* Video tracking software
-
Test compounds and vehicle control
Protocol:
-
Acclimation and Dosing:
-
Acclimate the mice to the testing room for at least 30-60 minutes. [7] * Administer the test compound or vehicle at a specific time before the test.
-
-
Test Procedure:
-
Data Analysis:
-
The video tracking software will automatically calculate parameters such as:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (as a measure of general locomotor activity)
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Compare these parameters between the treated and vehicle control groups using appropriate statistical tests.
-
Advanced Applications: PET Imaging in CNS Research
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that can be used to study the distribution and target engagement of drug candidates in the brain. Radiolabeling a potent and selective 2-(1H-pyrazol-4-yl)piperidine derivative with a positron-emitting isotope (e.g., Carbon-11 or Fluorine-18) can provide invaluable pharmacokinetic and pharmacodynamic data.
General Considerations for Radiolabeling and PET Imaging:
-
Selection of the Candidate Compound: The compound should have high affinity and selectivity for its target, as well as favorable physicochemical properties for brain penetration. [8]2. Choice of Radionuclide: Carbon-11 (t1/2 ≈ 20.4 min) and Fluorine-18 (t1/2 ≈ 109.8 min) are the most common isotopes for CNS PET imaging. The choice depends on the required synthesis time and the desired imaging duration. [9]3. Radiosynthesis: The radiolabeling reaction should be rapid, high-yielding, and produce a radiotracer with high specific activity. For 11C-labeling, this often involves the methylation of a suitable precursor with [11C]methyl iodide or [11C]methyl triflate. [10]For 18F-labeling, nucleophilic substitution with [18F]fluoride is a common method. [11]4. Preclinical PET Imaging:
-
Objective: To assess the brain uptake, regional distribution, and target engagement of the radiolabeled compound in an animal model (e.g., non-human primate).
-
Protocol Outline:
-
Administer the radiotracer intravenously to the anesthetized animal. [12] 2. Acquire dynamic PET data over a period of 90-120 minutes. [12] 3. Collect arterial blood samples to measure the concentration of the radiotracer in the plasma over time (to generate an arterial input function).
-
To demonstrate target specificity, a blocking study can be performed where the animal is pre-treated with a high dose of the non-radiolabeled compound before the radiotracer injection. A significant reduction in the brain uptake of the radiotracer in the blocking study indicates specific binding to the target.
-
Analyze the PET data using pharmacokinetic modeling to quantify receptor density and occupancy.
-
-
Conclusion and Future Directions
The 2-(1H-pyrazol-4-yl)piperidine scaffold represents a promising starting point for the design of novel CNS-active agents. The synthetic versatility of this core structure allows for the creation of large libraries of compounds that can be screened for activity against a variety of CNS targets. The protocols outlined in these application notes provide a framework for the systematic evaluation of these compounds, from initial in vitro characterization to in vivo behavioral assessment and advanced imaging studies.
Future research in this area will likely focus on optimizing the potency and selectivity of these derivatives for specific CNS targets, as well as improving their drug-like properties. The development of highly specific PET radioligands from this class of compounds will be instrumental in bridging the gap between preclinical findings and clinical applications, ultimately accelerating the discovery of new treatments for debilitating neurological and psychiatric disorders.
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PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Frontiers in Nuclear Medicine. [Link]
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Chemistry of PET Radiopharmaceuticals: Labelling Strategies. Radiology Key. [Link]
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Radiolabeling and Preliminary In Vivo Evaluation of the Candidate CCR2 Targeting PET Radioligand [11C]AZD2423. Molecules. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1H-Pyrazol-4-yl)piperidine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2-(1H-pyrazol-4-yl)piperidine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your synthetic route for improved yields and purity.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable protocols to resolve them.
Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Question: My Buchwald-Hartwig or Suzuki-Miyaura cross-coupling reaction to form the C-C or C-N bond between the pyrazole and piperidine precursors is resulting in a low yield of the desired 2-(1H-pyrazol-4-yl)piperidine. What are the potential causes and how can I improve the yield?
Answer: Low yields in palladium-catalyzed cross-coupling reactions for this synthesis are a common challenge and can stem from several factors, including catalyst inhibition, suboptimal reaction conditions, and side reactions.[1][2] Five-membered heterocyclic halides, like bromopyrazoles, can be particularly challenging coupling partners due to their potential to coordinate with and inhibit the palladium catalyst.[1]
Root Cause Analysis and Optimization Strategies:
-
Catalyst System (Ligand and Precatalyst): The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.[1] Sterically hindered and electron-rich ligands have shown high efficiency in these transformations.[1]
-
Base Selection: The base plays a crucial role in the catalytic cycle, and its strength can significantly impact the reaction rate and yield.
-
Solvent and Temperature: The reaction solvent and temperature influence reactant solubility and reaction kinetics. High temperatures (>80 °C) and prolonged reaction times are often required for 4-halopyrazoles.[4]
-
Substrate Quality and Protecting Groups: The purity of your starting materials (halopyrazole and piperidine derivative) is paramount. Additionally, the presence and type of protecting groups on both the pyrazole and piperidine nitrogens can significantly affect reactivity.
-
Recommendation: Ensure starting materials are pure and dry. For the pyrazole, N-protection with groups like Boc (tert-butoxycarbonyl) or Trityl can be beneficial.[6][7] However, be aware that some protecting groups can be labile under certain reaction conditions.[8] For the piperidine, an N-Boc protecting group is commonly used and can be removed in a subsequent step.[9]
-
Experimental Workflow: Catalyst and Base Screening
This workflow outlines a systematic approach to optimizing your cross-coupling reaction.
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- 4. researchgate.net [researchgate.net]
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- 8. arkat-usa.org [arkat-usa.org]
- 9. Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Pyrazole-Piperidine Derivatives
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the purification of pyrazole-piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of these valuable heterocyclic compounds. The following sections provide in-depth troubleshooting guides and frequently asked questions to ensure the successful purification of your target molecules with high purity and yield.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.
Issue 1: Poor Separation and Peak Tailing in Column Chromatography
Question: My pyrazole-piperidine derivative is showing significant peak tailing and streaking on a standard silica gel column, leading to poor separation from impurities. What's causing this and how can I fix it?
Answer: This is a classic issue when purifying basic compounds like pyrazole-piperidines on standard silica gel.[1] The root cause is the strong interaction between the basic nitrogen atom of the piperidine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This interaction leads to non-ideal elution behavior, resulting in broad, tailing peaks and sometimes irreversible adsorption of the compound to the stationary phase.
Causality & Solutions:
-
Acid-Base Interaction: The lone pair on the piperidine nitrogen acts as a Lewis base, while the silica surface protons are Lewis acids. To disrupt this interaction, you must neutralize one of the components.
-
Solution 1: Mobile Phase Modification (Base Additive): The most common and effective solution is to add a small amount of a basic modifier to your eluent.[1] This additive competes with your compound for binding to the acidic sites on the silica, allowing your product to elute more symmetrically.
-
Triethylamine (TEA): Add 0.1-1% (v/v) of TEA to your solvent system (e.g., Hexane/Ethyl Acetate). This is often the first choice for moderately basic compounds.[1]
-
Ammonia: For more strongly basic compounds, a solution of 7N ammonia in methanol (typically added to provide a final concentration of 1-2% in the mobile phase) can be highly effective.[1]
-
-
Solution 2: Change of Stationary Phase: If mobile phase modification is insufficient, consider an alternative stationary phase that is less acidic.
-
Solution 3: Reverse-Phase Chromatography: For derivatives with sufficient non-polar character, reverse-phase chromatography (e.g., on a C18 column) is a powerful alternative. Using acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid (0.1%) will protonate the piperidine nitrogen, leading to sharp, symmetrical peaks.[1]
Issue 2: Compound "Oils Out" or Fails to Crystallize During Recrystallization
Question: I'm trying to purify my product by recrystallization, but it keeps precipitating as an oil instead of forming crystals. What should I do?
Answer: "Oiling out" is a common problem in crystallization that occurs when the solute comes out of the supersaturated solution at a temperature above its melting point (or the melting point of the solvated compound). It can also be caused by the presence of impurities that depress the melting point or inhibit crystal lattice formation.
Causality & Solutions:
-
Supersaturation Point: The solution is becoming supersaturated too quickly or at too high a temperature.
-
Solution 1: Use a Binary Solvent System: This is often the most effective strategy. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until you observe persistent turbidity.[2] Slow cooling from this point should induce crystallization.
-
Solution 2: Reduce the Rate of Cooling: Allow the flask to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Rapid cooling promotes oil formation. Insulating the flask can help.
-
Solution 3: Scratching & Seeding:
-
Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
If you have a small amount of pure, solid material, add a "seed crystal" to the cooled, supersaturated solution to initiate crystallization.
-
-
Solution 4: Salt Formation: If the freebase is an oil or difficult to crystallize, converting it to a salt can dramatically improve its crystallinity and aqueous solubility.[2] Reacting the pyrazole-piperidine with an acid (like HCl, H₃PO₄, or oxalic acid) can form a well-defined crystalline salt that is easier to purify by recrystallization.[3]
Issue 3: Low or No Recovery of Compound from the Column
Question: I loaded my crude product onto a silica gel column, but I'm getting very low recovery of my desired compound in the collected fractions. Where did my product go?
Answer: Low recovery from a silica column can be alarming and is typically due to one of three reasons: irreversible binding to the silica, compound decomposition, or elution in unexpected fractions.
Causality & Solutions:
-
Irreversible Binding: As discussed in Issue 1, the strong interaction between a basic piperidine and acidic silica can lead to irreversible adsorption.[1] If you did not use a basic modifier in your eluent, a significant portion of your product may still be bound to the top of the column.
-
Solution: Try flushing the column with a highly polar, basic solvent system (e.g., 5-10% 7N NH₃/Methanol in Dichloromethane) to recover the bound material. For future purifications, use a basic modifier from the start.
-
-
Compound Instability: Some complex organic molecules can be unstable on silica gel, which can act as an acid catalyst for decomposition.[4]
-
Solution: Before running a column, test your compound's stability. Spot the compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.[4] In this case, switch to a less acidic stationary phase like neutral alumina or consider non-chromatographic methods like recrystallization or acid-base extraction.
-
-
Incorrect Eluent Polarity: It's possible the compound eluted much earlier or later than anticipated.
-
Solution: Check the very first fractions that came off the column; your compound may have eluted in the solvent front if it was unexpectedly non-polar or if your sample was loaded in a solvent significantly stronger than the eluent.[4] Also, combine and concentrate all fractions to ensure the product isn't simply too dilute to detect by TLC spotting.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general approach to purify a novel pyrazole-piperidine derivative for the first time?
A1: A multi-step, logical approach is best. Start with the simplest, bulk purification techniques and move to higher-resolution methods as needed.
Caption: A general workflow for the purification of pyrazole-piperidine derivatives.
-
Acid-Base Extraction: Begin with an acid-base extraction. Since your compound is basic, you can dissolve the crude mixture in an organic solvent, extract with an aqueous acid (e.g., 1M HCl) to pull your product into the aqueous layer as a salt, wash the organic layer to remove neutral/acidic impurities, and then basify the aqueous layer (e.g., with NaOH) and extract your pure freebase back into an organic solvent.[1][5] This is an excellent initial cleanup step.
-
Recrystallization: If the product from the extraction is a solid, attempt recrystallization. This is a cost-effective method for achieving high purity on a large scale.[5]
-
Column Chromatography: If the product is an oil or if recrystallization fails, proceed with column chromatography. Remember to add a basic modifier (like 0.5% TEA) to your eluent.[1]
-
Chiral Separation: If your compound is a racemate and you need to isolate the individual enantiomers, you will need to perform chiral separation as the final step.
Q2: My compound is a racemic mixture. Should I use chiral chromatography or diastereomeric salt crystallization to separate the enantiomers?
A2: The choice between chiral chromatography (HPLC/SFC) and diastereomeric salt crystallization depends on the scale of your separation, available resources, and the properties of your compound.
| Feature | Diastereomeric Salt Crystallization | Chiral Chromatography (HPLC/SFC) |
| Principle | Forms diastereomeric salts with a chiral resolving agent; these have different physical properties (e.g., solubility) and can be separated by crystallization.[6] | Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to different retention times.[7][8] |
| Scale | Excellent for large, multi-gram to kilogram scale. Often more cost-effective for manufacturing.[9] | Ideal for analytical to semi-preparative scales (milligrams to a few grams).[9] |
| Development Time | Can be time-consuming and empirical; requires screening of various resolving agents and solvent systems. | Rapid method development is possible with modern screening systems. |
| Yield | Theoretical maximum yield for the desired enantiomer is 50% per cycle (unless the undesired enantiomer can be racemized and recycled). | Can provide >95% recovery of both enantiomers.[9] |
| Key Advantage | Low-cost materials and equipment for large-scale production. | High resolution, high speed, and applicable to a broad range of molecules.[7][8] |
Recommendation: For discovery and early development stages where speed and versatility are key, chiral SFC or HPLC is generally preferred. For large-scale manufacturing where cost is a primary driver, diastereomeric salt crystallization is often the more economical choice.[9]
Q3: What is Supercritical Fluid Chromatography (SFC), and why is it recommended for pyrazole-piperidine derivatives?
A3: Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the main component of the mobile phase.[9][10] For purifying chiral basic compounds like pyrazole-piperidine derivatives, SFC offers several significant advantages over traditional HPLC:
-
Faster Separations: The low viscosity of supercritical CO₂ allows for much higher flow rates and faster column equilibration, significantly reducing run times.[9][11]
-
Greener Chemistry: SFC drastically reduces the consumption of organic solvents (like hexane and isopropanol), making it a more environmentally friendly and cost-effective technique.[9]
-
Improved Efficiency for Basic Compounds: SFC often provides superior peak shapes and higher efficiency for basic compounds, minimizing the peak tailing seen in normal-phase HPLC.[9]
-
Easier Solvent Removal: CO₂ is a gas at ambient pressure, so it is removed automatically after detection, making the isolation of the purified compound from the co-solvent (often an alcohol) much simpler.[12]
Caption: A troubleshooting flowchart for common issues in column chromatography.
Key Experimental Protocols
Protocol 1: General Purpose Flash Column Chromatography (with Basic Modifier)
-
Eluent Selection: Use TLC to find a solvent system (e.g., Hexanes/Ethyl Acetate) that gives your desired compound an Rf value of approximately 0.3. Add 0.5% (v/v) triethylamine (TEA) to the chosen eluent to prevent peak tailing.[1]
-
Column Packing: Pack a column with silica gel using the prepared eluent. Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) and evaporate the solvent to create a dry, free-flowing powder. This is known as "dry loading" and is highly recommended for preventing band broadening.[2][13]
-
Elution: Carefully add the dry-loaded sample to the top of the column. Begin eluting with your solvent system, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified compound.
Protocol 2: Acid-Base Extraction for Purification
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (3 times). The basic pyrazole-piperidine derivative will move into the aqueous layer as the hydrochloride salt.
-
Wash: Keep the aqueous layers and discard the organic layer (which contains neutral impurities). Wash the combined aqueous layers with fresh organic solvent to remove any residual non-basic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 3M NaOH or solid K₂CO₃) with stirring until the pH is >10. This will regenerate the free base of your compound, which may precipitate or form an oil.
-
Back Extraction: Extract the aqueous layer with fresh organic solvent (3 times) to recover your purified free base.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
References
- PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME. (2008).
- US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (n.d.).
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). National Institutes of Health. [Link]
-
SYNTHESIS AND CHIRAL SEPARATION OF SOME PYRAZOLE FUSED PIPERIDINES. (2016). International Journal of Chemical and Pharmaceutical Analysis. [Link]
- Method for purifying pyrazoles. (n.d.).
-
Using Core Shell Columns for Improved Separation of Pharmaceutical Compounds by Supercritical Fluid Chromatography. (n.d.). ResearchGate. [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. (2022). MDPI. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. [Link]
-
Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. (n.d.). FAGG. [Link]
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Technical Support Center: Navigating the Scale-Up Synthesis of Crizotinib Intermediates
Welcome to the technical support center for the synthesis of Crizotinib intermediates. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the process of scaling up the production of these critical pharmaceutical building blocks. As you transition from laboratory-scale synthesis to pilot-plant or manufacturing-scale production, you will inevitably encounter a unique set of challenges.[1][2] This resource aims to provide practical, experience-driven solutions and answers to common questions, ensuring the robustness, safety, and efficiency of your synthetic processes.
Our approach is rooted in a deep understanding of the underlying chemical principles and the practical realities of large-scale production. We will delve into the causality behind experimental choices, offering not just "what to do" but "why you're doing it."
Troubleshooting Guide
This section addresses specific, acute problems that can arise during the scale-up synthesis of key Crizotinib intermediates.
Issue 1: Poor Yield and Impurity Formation in the Mitsunobu Reaction for the Synthesis of (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine
Question: We are experiencing a significant drop in yield and an increase in impurities during the scale-up of the Mitsunobu reaction to produce the key intermediate, (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine. What are the likely causes and how can we mitigate them?
Answer: The Mitsunobu reaction is notoriously challenging to scale up due to the formation of stoichiometric amounts of triphenylphosphine oxide (TPPO) and dialkyl azodicarboxylate byproducts, which can complicate purification.[3] The primary challenges in this specific transformation often revolve around reagent addition, temperature control, and work-up procedures.
Root Causes and Recommended Actions:
-
Reagent Addition and Localized Concentration: On a larger scale, slow or improper addition of the azodicarboxylate (e.g., DEAD or DIAD) can lead to localized high concentrations, promoting side reactions.
-
Solution: Employ a syringe pump for the slow, controlled addition of the azodicarboxylate to the reaction mixture at a reduced temperature (e.g., 0 °C to -10 °C). This ensures a consistent reaction rate and minimizes the formation of byproducts.
-
-
Thermal Stability and Exotherms: The Mitsunobu reaction can be exothermic. Inadequate temperature control in a large reactor can lead to runaway reactions and the formation of degradation products.
-
Solution: Ensure your reactor has adequate cooling capacity. Monitor the internal temperature closely during the azodicarboxylate addition and adjust the addition rate to maintain the desired temperature range.
-
-
Work-up and Purification Challenges: The primary byproduct, TPPO, can be difficult to remove on a large scale through traditional chromatography.
-
Solution: A robust crystallization process is key. It has been demonstrated that conducting the reaction in a solvent like toluene, followed by a solvent swap to ethanol for crystallization, can effectively purge the TPPO and other byproducts.[3]
-
Troubleshooting Workflow: Mitsunobu Reaction Scale-Up
Caption: Decision workflow for troubleshooting the Mitsunobu reaction.
Issue 2: Incomplete Reduction and Dehalogenation during the Catalytic Hydrogenation of the Aryl Nitro Group
Question: During the scale-up of the reduction of (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine to the corresponding amine, we are observing incomplete conversion and the formation of dehalogenated impurities. How can we improve the selectivity and efficiency of this reaction?
Answer: The selective reduction of an aryl nitro group in the presence of sensitive functionalities like aryl halides is a common challenge in pharmaceutical synthesis.[4] The choice of catalyst, solvent, and reaction conditions are critical to achieving high selectivity on a large scale.
Root Causes and Recommended Actions:
-
Catalyst Activity and Selectivity: Standard catalysts like Palladium on carbon (Pd/C) can sometimes be too aggressive, leading to dehalogenation.
-
Solution: Consider using a more selective catalyst. Raney Nickel has been shown to be highly effective and selective for this transformation, especially when pre-passivated.[4] Alternatively, platinum-based catalysts or catalytic transfer hydrogenation conditions can offer improved selectivity.
-
-
Hydrogen Pressure and Temperature: High hydrogen pressure and elevated temperatures can increase the rate of dehalogenation.
-
Solution: Optimize these parameters. Often, lower pressures and ambient temperatures are sufficient for the nitro reduction while minimizing dehalogenation. A design of experiments (DoE) approach can be valuable here to find the optimal conditions.
-
-
Mass Transfer Limitations: In large reactors, inefficient mixing can lead to poor hydrogen mass transfer, resulting in incomplete reactions.
-
Solution: Ensure vigorous agitation to maximize the gas-liquid surface area. The use of a continuous flow reactor has been demonstrated to be highly efficient for this step, offering excellent mass transfer and temperature control.[4]
-
Data Summary: Catalyst Selection for Nitro Reduction
| Catalyst | Typical Conditions | Advantages | Potential Scale-Up Issues |
| Pd/C | 1-5 mol%, H2 (1-10 bar), RT-50°C | Readily available, generally efficient | Risk of dehalogenation |
| Raney Ni | 5-10 wt%, H2 (1-10 bar), RT | High selectivity, cost-effective | Pyrophoric, requires careful handling |
| PtO2 | 1-3 mol%, H2 (1-5 bar), RT | Good selectivity | Higher cost |
Issue 3: Poor Diastereomeric Ratio in the Chiral Resolution of 1-(2,6-dichloro-3-fluorophenyl)ethanol
Question: We are struggling to achieve a high diastereomeric excess during the chiral resolution of (±)-1-(2,6-dichloro-3-fluorophenyl)ethanol. Our current method involving diastereomeric salt formation is not providing consistent results on a larger scale. What alternatives and optimizations should we consider?
Answer: Obtaining high enantiopurity for the chiral alcohol intermediate is crucial for the synthesis of Crizotinib, as the (R)-enantiomer is the active form.[5] While diastereomeric salt formation is a classical approach, its efficiency can be highly dependent on crystallization kinetics, which can be difficult to control on a large scale.[6]
Root Causes and Recommended Actions:
-
Suboptimal Resolving Agent: The choice of resolving agent is critical for efficient diastereomeric salt formation.
-
Solution: Screen a variety of chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid derivatives). The solubility difference between the two diastereomeric salts is key to a successful resolution.
-
-
Crystallization Conditions: The rate of cooling, agitation speed, and solvent system all play a significant role in the selective crystallization of the desired diastereomer.
-
Solution: Carefully control the cooling profile during crystallization. A slower cooling rate often leads to better selectivity. Seeding the solution with crystals of the desired diastereomer can also significantly improve the outcome.
-
-
Alternative Methods: Diastereomeric salt formation may not be the most efficient method for this particular substrate.
-
Solution 1: Enzymatic Kinetic Resolution: Lipases are highly effective for the kinetic resolution of racemic alcohols through enantioselective acylation. This method often provides high enantiomeric excess (ee) and can be more reproducible on a large scale.
-
Solution 2: Asymmetric Synthesis: The most direct approach is to synthesize the desired enantiomer directly. Asymmetric reduction of the precursor ketone, 2,6-dichloro-3-fluoroacetophenone, using a chiral catalyst (e.g., a Ru- or Rh-based catalyst with a chiral ligand) can provide the (R)-alcohol in high ee.[7] This eliminates the need for a resolution step altogether.
-
Protocol: Asymmetric Reduction of 2,6-dichloro-3-fluoroacetophenone
-
To a pressure reactor, add 2,6-dichloro-3-fluoroacetophenone (1.0 eq) and a suitable solvent (e.g., methanol, isopropanol).
-
Add the chiral catalyst (e.g., [RuCl2(p-cymene)]2 and a chiral ligand like (R,R)-TsDPEN) under an inert atmosphere.
-
Add a hydrogen source, such as formic acid/triethylamine or hydrogen gas (pressure and temperature will be catalyst-dependent).
-
Stir the reaction at the optimized temperature until complete conversion is observed by HPLC.
-
Work up the reaction by removing the solvent and purifying the product, typically by crystallization.
-
Analyze the enantiomeric excess by chiral HPLC.[8]
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up the synthesis of Crizotinib intermediates?
A1: Several key safety considerations must be addressed. The use of highly flammable solvents requires facilities with appropriate electrical classifications and robust ventilation systems.[9] Some reactions may be highly exothermic, necessitating careful thermal management to prevent runaway reactions.[10] The use of pyrophoric reagents like Raney Nickel requires specific handling procedures and inert atmosphere techniques. A thorough process safety review, including a Hazard and Operability (HAZOP) study, is essential before commencing any large-scale synthesis.
Q2: How can we control the polymorphic form of our intermediates during scale-up?
A2: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical manufacturing as it can affect solubility, stability, and bioavailability.[11] Control over polymorphism during scale-up is achieved by strictly controlling the crystallization conditions. Key parameters to control include the choice of solvent, the rate of cooling or anti-solvent addition, the agitation rate, and the final isolation and drying temperatures.[12][13] It is advisable to perform a thorough polymorph screen during process development to identify all possible crystalline forms and the conditions under which they are formed.
Q3: What are the common impurities found in the synthesis of Crizotinib, and how can they be minimized?
A3: The impurity profile of Crizotinib and its intermediates can include starting materials, byproducts from side reactions, and degradation products.[14][15] Common process-related impurities may include dehalogenated species from reduction steps, isomers from the Suzuki coupling, or residual starting materials.[15][16] Minimizing these impurities involves optimizing reaction conditions for selectivity, implementing efficient purification steps (primarily crystallization), and using high-purity starting materials. A robust analytical method for impurity profiling is essential for monitoring and controlling impurity levels throughout the synthesis.[14]
Q4: Are there any "green chemistry" considerations for the scale-up of Crizotinib synthesis?
A4: Yes, applying the principles of green chemistry can lead to a more efficient, safer, and environmentally friendly process. Key areas for consideration include:
-
Solvent Selection: Opting for greener solvents and minimizing their usage. For example, replacing chlorinated solvents where possible.
-
Atom Economy: Choosing synthetic routes that maximize the incorporation of starting material atoms into the final product.[17]
-
Catalysis: Utilizing catalytic reagents over stoichiometric ones to reduce waste.[18] The use of asymmetric catalysis to produce the chiral alcohol is a prime example.
-
Energy Efficiency: Designing processes that can be run at ambient temperature and pressure to reduce energy consumption.
Logical Relationship Diagram: Key Intermediates and Reactions
Caption: Simplified synthetic pathway to Crizotinib highlighting key intermediates.
By addressing these common challenges with a systematic and scientifically grounded approach, researchers and drug development professionals can successfully navigate the complexities of scaling up the synthesis of Crizotinib intermediates, ultimately contributing to the efficient and reliable production of this important therapeutic agent.
References
-
SynThink. Crizotinib EP Impurities and Related Compounds. Available from: [Link]
-
Veeprho. Crizotinib Impurities and Related Compound. Available from: [Link]
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Pharmaffiliates. Crizotinib-impurities. Available from: [Link]
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SynZeal. Crizotinib Impurity 9. Available from: [Link]
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Cui, J. J., et al. (2011). Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066). Organic Process Research & Development, 15(4), 1018–1026. Available from: [Link]
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Der Pharma Chemica. (2016). Enantioselective Analysis of Crizotinib by Chiral LC Method. Der Pharma Chemica, 8(1), 312-320. Available from: [Link]
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Chen, Z., Zheng, L., & Su, W. (2011). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Journal of Chemical Research, 2011(8), 474-476. Available from: [Link]
-
Der Pharma Chemica. (2016). Enantioselective Analysis of Crizotinib by Chiral LC Method. Der Pharma Chemica, 8(1), 312-320. Available from: [Link]
- Google Patents. CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof.
- Google Patents. CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile.
-
Zhang, Y., et al. (2020). Synthesis of a Crizotinib Intermediate via Highly Efficient Catalytic Hydrogenation in Continuous Flow. Organic Process Research & Development, 24(10), 2134–2140. Available from: [Link]
-
Gaja, V., et al. (2022). Isotopic Radiolabeling of Crizotinib with Fluorine-18 for In Vivo Pet Imaging. Molecules, 27(24), 8916. Available from: [Link]
- Google Patents. Preparation method of crizotinib intermediate (S)-1-(2,6-dichloro-3-fluorophenyl) ethanol.
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Available from: [Link]
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Wang, Y., et al. (2015). Influence of Chirality of Crizotinib on Its MTH1 Protein Inhibitory Activity: Insight from Molecular Dynamics Simulations and Binding Free Energy Calculations. PLoS ONE, 10(12), e0145399. Available from: [Link]
-
Contract Pharma. (2019). Drug Substances: Scale-Up Challenges. Available from: [Link]
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Zokić, I., & Prlić Kardum, J. (2023). Crystallization Behavior of Ceritinib: Characterization and Optimization Strategies. Pharmaceutics, 15(9), 2315. Available from: [Link]
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World Pharma Today. Overcoming Challenges in Scale-Up Production. Available from: [Link]
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ACS Publications. (2022). Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. Available from: [Link]
- Google Patents. US9604966B2 - Crizotinib preparation method.
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Zokić, I., & Prlić Kardum, J. (2023). Crystallization Behavior of Ceritinib: Characterization and Optimization Strategies. Pharmaceutics, 15(9), 2315. Available from: [Link]
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Lab Manager. (2022). Overcoming Key Challenges in Drug Discovery. Available from: [Link]
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KTU ePubl. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Available from: [Link]
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Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]
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YouTube. (2022). Exploring Polymorphism, Cocrystallization and Mixed Crystallization. Available from: [Link]
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ACS Publications. (2023). Development of Fluorescent 4‐[4‐(3H‐Spiro[isobenzofuran‐1,4′‐ piperidin]‐1′‐yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Available from: [Link]
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ResearchGate. (2014). Crystal Polymorphism in Pharmaceutical Science. Available from: [Link]
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PubMed. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Available from: [Link]
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Technical Support Center: Optimizing Pyrazole Ring Formation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for pyrazole synthesis. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions encountered during the critical process of pyrazole ring formation. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the complexities of your experimental work and achieve optimal results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Consistently Low Reaction Yield
Question: My pyrazole synthesis is consistently resulting in low yields. What are the common culprits and how can I improve the outcome?
Answer: Low yields in pyrazole synthesis can be attributed to several factors, including incomplete reactions, suboptimal conditions, and competing side reactions.[1][2] A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Potential Causes & Troubleshooting Strategies:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Reaction | The reaction may not have reached completion, leaving unreacted starting materials. | Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[1] Increase Temperature: Many condensation reactions require heat to proceed efficiently. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be an effective method for improving yields and reducing reaction times.[1] |
| Suboptimal Catalyst | The choice and amount of catalyst, typically an acid or a base, are critical for facilitating the reaction. | Catalyst Screening: For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid like acetic acid are often used.[1][3] Experiment with different acid or base catalysts, including Lewis acids, to find the optimal choice for your specific substrates.[1] In some cases, nano-ZnO has been shown to improve yields.[1] |
| Purity of Starting Materials | Impurities in the starting materials can lead to unwanted side reactions, reducing the yield and complicating purification. | Verify Purity: Ensure the use of high-purity starting materials. Impurities can interfere with the desired reaction pathway. |
| Steric Hindrance | Bulky substituents on the hydrazine or the dicarbonyl compound can sterically hinder the reaction, slowing it down and reducing the yield. | Modify Substrates: If possible, consider using starting materials with less bulky groups. Alternatively, more forcing reaction conditions (higher temperature, longer reaction time) may be necessary. |
Issue 2: Formation of Side Products and Impurities
Question: My reaction mixture is showing multiple spots on the TLC plate, and the final product is difficult to purify. What are the likely side products and how can I minimize their formation?
Answer: The formation of side products is a common challenge in pyrazole synthesis, often leading to purification difficulties. The most common side products include regioisomers and pyrazoline intermediates.
Common Side Products & Mitigation Strategies:
-
Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the formation of two different pyrazole regioisomers is possible.[4] This can make purification challenging.
-
Solution: The regioselectivity of the reaction can be influenced by the solvent. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically increase the regioselectivity in some cases.[5]
-
-
Pyrazoline Intermediates: Incomplete cyclization or aromatization can lead to the formation of pyrazoline byproducts.[4]
-
Solution: Ensure the reaction goes to completion by extending the reaction time or increasing the temperature. The final dehydration step to form the aromatic pyrazole ring is often acid-catalyzed.[2]
-
-
Colored Impurities: Side reactions involving the hydrazine starting material can produce colored impurities, often resulting in yellow or red reaction mixtures.[4]
Issue 3: Difficulty in Product Purification
Question: I'm struggling to purify my pyrazole product. What are the best techniques for removing impurities and isolating the desired compound?
Answer: Purifying pyrazole derivatives can be challenging due to the presence of regioisomers, unreacted starting materials, and other byproducts. A combination of techniques is often necessary to obtain a pure product.
Purification Strategies:
| Purification Challenge | Recommended Solution |
| Separating Regioisomers | Careful column chromatography is often required. Fractional crystallization can also be effective if the isomers have significantly different solubilities.[6] |
| Removal of Hydrazine Byproducts | An acid-base extraction can be used to remove unreacted hydrazine. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove basic impurities.[6] |
| Product is an Oil or Low-Melting Solid | If the product does not crystallize easily, try trituration with a non-polar solvent like hexane to induce solidification.[6] |
| Recrystallization Issues | Finding a suitable recrystallization solvent is key. Common solvent systems for pyrazoles include ethanol/water and ethyl acetate/hexanes.[6] |
| Acid Addition Salts for Purification | Pyrazoles can be converted into their acid addition salts, which can then be crystallized from organic solvents for purification.[7][8] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the fundamentals of pyrazole synthesis.
Q1: What is the most common method for synthesizing pyrazoles?
A1: The Knorr pyrazole synthesis is the most prevalent method, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2][4] Another common method is the Paal-Knorr synthesis, which is similar but can also be used to synthesize pyrroles and furans.[9][10]
Q2: What is the general mechanism of the Knorr pyrazole synthesis?
A2: The reaction begins with the nucleophilic attack of a hydrazine nitrogen on one of the carbonyl carbons of the 1,3-dicarbonyl compound, followed by the elimination of water to form an intermediate.[2] The second nitrogen of the hydrazine then attacks the remaining carbonyl carbon in an intramolecular fashion.[2] A final dehydration step leads to the formation of the stable, aromatic pyrazole ring.[2]
Q3: How does the choice of solvent affect the reaction?
A3: The solvent can significantly influence the reaction's outcome, including the yield and regioselectivity. For the cyclocondensation of aryl hydrazines with 1,3-diketones, aprotic dipolar solvents can sometimes give better results than commonly used polar protic solvents like ethanol.[11][12] As mentioned earlier, fluorinated alcohols can improve regioselectivity.[5]
Q4: Can I use microwave irradiation for pyrazole synthesis?
A4: Yes, microwave-assisted synthesis can be a very effective technique for improving yields and significantly reducing reaction times in pyrazole synthesis.[1]
Experimental Workflow & Diagrams
General Workflow for Optimizing Pyrazole Synthesis
The following diagram outlines a systematic approach to optimizing the reaction conditions for pyrazole formation.
Caption: A general workflow for optimizing pyrazole synthesis.
Knorr Pyrazole Synthesis Mechanism
This diagram illustrates the key steps in the Knorr pyrazole synthesis.
Caption: Mechanism of the Knorr pyrazole synthesis.
References
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- BenchChem. (2025).
- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
- Heller, S. T., & Natarajan, S. R. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
- Singh, U., & Kumar, A. (2019). An Efficient Metal-free and Catalyst-free C-S/C-O Bond Formation Strategy: Synthesis of Pyrazole Conjugated Thioamides and Amides.
- Fustero, S., Sanchez-Rosello, M., Soler, J., & del Pozo, C. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529.
- Fustero, S., Sanchez-Rosello, M., Soler, J., & del Pozo, C. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
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- Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles.
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- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
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Technical Support Center: Overcoming Poor Solubility of Functionalized Pyrazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for one of the most common and frustrating hurdles in the laboratory: the poor aqueous solubility of functionalized pyrazole compounds. As a scaffold of immense interest in medicinal chemistry, pyrazoles often present solubility challenges that can stall discovery and development.[1][2] This resource combines fundamental principles with actionable troubleshooting strategies to help you overcome these obstacles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when encountering solubility issues with their pyrazole derivatives.
Q1: Why are my functionalized pyrazole compounds so poorly soluble in aqueous solutions?
A1: The poor solubility of many pyrazole derivatives stems from a combination of factors inherent to their structure:
-
High Crystal Lattice Energy: Pyrazole rings are planar and aromatic, which promotes efficient packing into a stable crystal lattice.[3] This strong, well-ordered solid-state structure requires a significant amount of energy to break apart, a prerequisite for dissolution.[4][5][6] The energy needed to overcome these intermolecular forces is known as lattice energy.[4][5][6]
-
Lipophilicity: The introduction of various functional groups, especially aryl or alkyl substituents common in drug candidates, increases the molecule's overall lipophilicity (hydrophobicity).[3] This makes the compound less favorable for interaction with polar water molecules.
-
Molecular Weight: As molecules become larger and more complex with added functionalities, they often become more difficult to solvate.[3]
-
Intermolecular Forces: Strong intermolecular forces in the solid state, such as hydrogen bonding between pyrazole moieties, contribute to a stable crystal structure that resists dissolution.[3]
Q2: My compound won't dissolve for an in vitro assay. What is the quickest thing I can try?
A2: For early-stage assays, the fastest approach is often to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous assay buffer.
-
Start with Dimethyl Sulfoxide (DMSO): DMSO is a powerful, water-miscible solvent capable of dissolving a wide range of organic compounds. Prepare a 10 mM or 20 mM stock solution in 100% DMSO.
-
Serial Dilution: Perform serial dilutions from this stock into your final aqueous buffer. Be aware that the compound may precipitate at higher concentrations as the percentage of DMSO decreases. This is a form of kinetic solubility measurement, which identifies the concentration at which a compound precipitates from a supersaturated solution and is often higher than its true equilibrium solubility.[7][8]
-
Use Co-solvents: If DMSO is not suitable for your assay, other water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be used as co-solvents to increase solubility.[9][10][11][12][13]
Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter?
A3: Understanding this distinction is critical for experimental design and data interpretation.
-
Kinetic Solubility: This measures the concentration at which a compound, rapidly added from a concentrated organic stock (like DMSO), begins to precipitate in an aqueous buffer.[8][14][15] It's a high-throughput measurement often used in early discovery to flag potential issues.[14][15] The resulting precipitate is often amorphous, leading to solubility values that can be significantly higher than the thermodynamic solubility.[7]
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is measured by adding an excess of the solid compound to a buffer, allowing it to equilibrate over a longer period (e.g., 24 hours), and then measuring the concentration of the dissolved compound.[14][15] This value represents the saturation point of the most stable crystalline form and is more relevant for predicting in vivo absorption and for formulation development.[7]
Kinetic solubility is useful for troubleshooting in vitro assays, while thermodynamic solubility is essential for lead optimization and preclinical development.[15]
Section 2: In-Depth Troubleshooting Guides
When simple dilution from DMSO isn't sufficient, a more systematic approach is required. This section provides detailed guides to methodically improve the solubility of your pyrazole compounds.
Guide 1: Systematic pH Modification
The Principle: Many functionalized pyrazoles contain ionizable groups (acidic or basic). The neutral form of a compound is typically less soluble than its ionized (charged) form.[16] By adjusting the pH of the solution, you can shift the equilibrium towards the more soluble, ionized species.[16] The parent pyrazole ring itself is weakly basic (pKa of conjugate acid ~2.5) and weakly acidic (pKa ~14.2).[17][18] However, the functional groups you add will dominate the ionization behavior.
Troubleshooting Workflow for pH Modification
Caption: Decision workflow for using pH modification.
Experimental Protocol: pH-Solubility Profile
-
Prepare Buffers: Create a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Add Compound: Add an excess amount of your solid pyrazole compound to a fixed volume of each buffer in separate vials.
-
Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached (thermodynamic solubility).
-
Separate Solid: Centrifuge or filter the samples to remove undissolved solid.
-
Quantify: Measure the concentration of the compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Analyze: Plot solubility as a function of pH to identify the optimal pH range for your compound.
Guide 2: Salt Formation
The Principle: Converting an ionizable pyrazole into a salt is one of the most effective methods to dramatically increase its aqueous solubility and dissolution rate.[19][20][21] A salt is composed of the ionized drug and a counter-ion, which exists as a dissociated, and therefore highly solvated, species in solution.[20]
When to Use This Strategy: This is a primary strategy for compounds in lead optimization and preclinical development.[19][22] The choice of the counter-ion is crucial as it affects not only solubility but also stability, hygroscopicity, and manufacturability.[20]
Key Considerations:
-
The "pKa Rule": For stable salt formation, a difference of at least 2-3 pKa units between the drug and the counter-ion is generally recommended.
-
Common Counter-ions:
-
For Basic Pyrazoles: Hydrochloride, sulfate, mesylate, tartrate, citrate.
-
For Acidic Pyrazoles: Sodium, potassium, calcium, tromethamine.
-
Guide 3: Formulation with Excipients & Co-solvents
The Principle: If modifying the molecule itself (via pH or salt formation) is not feasible or sufficient, you can change the solvent environment using formulation excipients.[9][23][24]
Common Excipient & Co-solvent Strategies
| Strategy | Excipient/Co-solvent Examples | Mechanism of Action | Best For |
| Co-solvency | Propylene Glycol (PG), Polyethylene Glycol (PEG 300/400), Ethanol, Glycerol | Reduces the polarity of the aqueous solvent, making it more favorable for the lipophilic pyrazole compound.[11][13][25] | In vitro assays, early-stage oral or parenteral formulations. |
| Surfactant Micelles | Polysorbates (Tween® 80), Poloxamers, Cremophor® EL | Amphiphilic surfactant molecules form micelles, creating a hydrophobic core where the pyrazole compound can be encapsulated.[24][25] | Oral and parenteral formulations. |
| Complexation | Cyclodextrins (e.g., Captisol®) | Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior. The pyrazole molecule can fit inside the cavity, forming a soluble inclusion complex.[24] | Aqueous formulations where co-solvents are undesirable. |
Experimental Protocol: Co-solvent Screening
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol).
-
Prepare Blends: Create a series of binary solvent systems with water or buffer at different concentrations (e.g., 10%, 20%, 40% v/v co-solvent).
-
Measure Solubility: Determine the solubility of your pyrazole compound in each blend using the shake-flask method described previously.
-
Identify Optimal Blend: Identify the co-solvent and concentration that provides the required solubility with the lowest percentage of organic solvent.
Section 3: Advanced Strategies
For the most challenging compounds, more advanced formulation techniques may be necessary, particularly for developing a final drug product.
Amorphous Solid Dispersions (ASDs)
The Principle: The crystalline form of a drug has a high lattice energy that must be overcome for dissolution.[26] By dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix, this energy barrier is removed.[26][27][28][29] The amorphous form is a higher-energy state and is inherently more soluble.[26]
-
How it's done: The drug and a polymer (e.g., PVP, HPMC-AS) are co-dissolved in a solvent and then the solvent is rapidly removed (e.g., by spray drying), or they are mixed at high temperature (hot-melt extrusion).[27][28]
-
Advantages: Can achieve very high increases in apparent solubility and dissolution rate.[23][28][30] It is a well-established technique for oral drug delivery of BCS Class II and IV compounds.[23][28][30]
-
Challenges: The amorphous state is thermodynamically unstable and can recrystallize over time, which requires careful polymer selection and stability testing.[29]
Nanoparticle Engineering
The Principle: Reducing the particle size of the drug to the nanometer scale increases the surface area-to-volume ratio. This leads to a faster dissolution rate according to the Noyes-Whitney equation.
-
How it's done: Techniques include media milling (nanomilling) or high-pressure homogenization.
-
Advantages: Useful for compounds that are difficult to formulate as ASDs. It is a mature technology used in several marketed drug products.[31]
-
Challenges: Can be a high-energy process, and physical stability of the nanosuspension must be maintained.
Summary of Solubility Enhancement Techniques
Caption: Overview of solubility enhancement strategies.
References
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Zodage, A., More, S., & Mangire, T. (n.d.). Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility and oral Bioavailability of Poorly Water-Soluble Drugs. International Journal of Pharmaceutical Sciences. Available from: [Link]
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Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available from: [Link]
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(2013). Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. Available from: [Link]
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Gao, Y., et al. (2024). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Taylor & Francis Online. Available from: [Link]
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Ghule, P. J., Aukunuru, J., & Bairagi, S. (2020). Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. ResearchGate. Available from: [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]
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Shah, V. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Available from: [Link]
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(2023). Why salt formation of weak acid increases the drug solubility?. ResearchGate. Available from: [Link]
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(2024). Co-solvency and anti-solvent method for the solubility enhancement. DelveInsight. Available from: [Link]
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(2022). Novel excipients for solubility enhancement. European Pharmaceutical Review. Available from: [Link]
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Paulekuhn, G. S., et al. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. PubMed. Available from: [Link]
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Kumar, L., & Kumar, A. (2011). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 3(3), 103-109. Available from: [Link]
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(2020). Excipients for Solubility and Bioavailability Enhancement. Gattefossé. Available from: [Link]
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Mohammed, N. N. (2013). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. Available from: [Link]
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(2014). Why do ionic substances with higher lattice energies tend to be less soluble in water than substances with lower lattice energies?. Chemistry Stack Exchange. Available from: [Link]
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Bouziane, A., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Available from: [Link]
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(n.d.). Solubility, Factors Affecting Solubility, Hydration Enthalpy and Lattice Enthalpy.... Aakash Institute. Available from: [Link]
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Hintz, R. J., et al. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutics, 13(1), 103. Available from: [Link]
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Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry, 25(22), 5845-5869. Available from: [Link]
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Seedher, N., & Kanojia, M. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(2), 185-192. Available from: [Link]
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Falciani, C., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Pharmaceutics, 13(10), 1656. Available from: [Link]
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Martins, M., et al. (2022). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 27(22), 7954. Available from: [Link]
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(n.d.). Diazoles – Bonding & acid/base properties of pyrazole and imidazole. University of Liverpool. Available from: [Link]
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de la Torre, D., et al. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 26(23), 7356. Available from: [Link]
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- 9. Excipients for solubility dissolution and permeation enhancement | PDF [slideshare.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. Co-solvent solubilization of some poorly-soluble antidiabetic drugs [pubmed.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
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- 19. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. rjpdft.com [rjpdft.com]
- 21. research.aston.ac.uk [research.aston.ac.uk]
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- 23. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
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- 31. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Strategies for Selective Functionalization of the Piperidine Moiety
Welcome to the technical support center for the selective functionalization of the piperidine moiety. As a cornerstone scaffold in medicinal chemistry and natural product synthesis, the ability to precisely modify the piperidine ring is of paramount importance.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of piperidine derivatization. Here, we address common experimental challenges in a question-and-answer format, providing not just protocols but the underlying rationale to empower your synthetic strategies.
Section 1: Regioselectivity - Navigating the N vs. C-H Functionalization Landscape
The piperidine ring presents multiple reactive sites: the nucleophilic nitrogen and C-H bonds at the C2, C3, and C4 positions. Controlling where a new functional group is introduced is a primary challenge.
Frequently Asked Questions (FAQs)
Question 1: My N-alkylation of piperidine is resulting in a significant amount of quaternary ammonium salt. How can I favor mono-alkylation?
Answer: Over-alkylation is a frequent issue, particularly with reactive alkylating agents.[4] The formation of a quaternary ammonium salt occurs when the initially formed tertiary amine competes with the starting secondary amine for the alkylating agent. To mitigate this, several strategies can be employed:
-
Control Stoichiometry: Use a slight excess of the piperidine starting material (1.1 to 1.2 equivalents) relative to the alkylating agent.[4] This ensures the alkylating agent is the limiting reagent.
-
Slow Addition: Add the alkylating agent dropwise or via a syringe pump.[4][5] This maintains a low concentration of the electrophile, favoring reaction with the more abundant secondary amine.
-
Choice of Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can be used to scavenge the acid byproduct without promoting side reactions.[5][6] For less reactive piperidines, a stronger base like sodium hydride (NaH) may be necessary, but careful temperature control is crucial.[5][6]
-
Alternative Methods: Consider reductive amination, which involves the reaction of piperidine with an aldehyde or ketone followed by in-situ reduction. This method is highly selective for mono-alkylation.[6]
Question 2: I am attempting a direct C-H functionalization of an N-protected piperidine. Why am I seeing a mixture of C2, C3, and C4 isomers, and how can I control the regioselectivity?
Answer: Achieving regioselectivity in piperidine C-H functionalization is a nuanced challenge governed by electronic and steric factors.[7][8] The inherent reactivity of the C-H bonds is as follows:
-
C2 (α-position): Electronically activated due to the adjacent nitrogen, which can stabilize a partial positive charge in the transition state.[7][8] However, it is also the most sterically hindered position.
-
C3 (β-position): Electronically deactivated by the inductive effect of the nitrogen.[7][8][9]
-
C4 (γ-position): Less electronically deactivated than C3 and generally the most sterically accessible.[7][8]
Controlling the site of functionalization often requires a careful selection of the nitrogen protecting group (PG), catalyst, and directing group.[7][8][9]
-
Favoring C2-Functionalization: This is often the electronically preferred position.[7] Rhodium-catalyzed C-H insertion reactions using N-Boc or N-brosyl-piperidine can selectively generate 2-substituted analogues.[7][9] Photoredox catalysis has also emerged as a powerful tool for α-amino C-H arylation.[10][11][12]
-
Favoring C4-Functionalization: To override the electronic preference for C2, steric hindrance can be exploited.[7] Using a bulky N-protecting group in combination with a sterically demanding catalyst can shield the C2 position and direct functionalization to the more accessible C4 position.[7][9] For instance, N-α-oxoarylacetyl-piperidines with specific rhodium catalysts have shown good selectivity for the C4 position.[7][9] Palladium-catalyzed methods using a C3-linked directing group can also selectively functionalize the C4 position.[13]
-
Achieving C3-Functionalization: Direct C-H functionalization at the deactivated C3 position is challenging.[7][9] An indirect, multi-step approach is often necessary. One successful strategy involves the cyclopropanation of an N-Boc-tetrahydropyridine followed by a reductive, regioselective ring-opening of the cyclopropane.[7][9]
Troubleshooting Guide: Poor Regioselectivity in C-H Functionalization
| Issue | Potential Cause | Troubleshooting Steps |
| Mixture of C2 and C4 products | Insufficient steric differentiation between the positions. | 1. Change the N-Protecting Group: Switch to a bulkier protecting group (e.g., from Boc to a more elaborate acyl group) to increase steric hindrance at C2.[7] 2. Modify the Catalyst/Ligand: Employ a catalyst with bulkier ligands to enhance steric sensitivity.[7][9] |
| Low or no reactivity at the desired position | Electronic deactivation or inappropriate catalytic system. | 1. Re-evaluate the Strategy: For C3-functionalization, a direct C-H activation approach may not be feasible. Consider an indirect route.[7][9] 2. Screen Different Catalysts: The choice of metal and ligand is crucial. For example, some rhodium catalysts are better suited for C2 insertion, while others can be tuned for C4.[7] |
| Decomposition of starting material | Reaction conditions are too harsh. | 1. Lower the Reaction Temperature: Many C-H activation reactions are sensitive to temperature.[9] 2. Use a Milder Oxidant/Reagent: If applicable, switch to a less aggressive reagent to avoid decomposition. |
Decision Workflow for Regioselective C-H Functionalization
Caption: Decision workflow for selecting a C-H functionalization strategy.
Section 2: Stereoselectivity - Controlling the 3D Arrangement
For chiral piperidines, controlling the stereochemical outcome of a reaction is critical, especially in the synthesis of pharmaceuticals.
Frequently Asked Questions (FAQs)
Question 3: My reaction to introduce a substituent at C2 of a 4-substituted piperidine is giving a mixture of diastereomers. How can I improve the diastereoselectivity?
Answer: Achieving high diastereoselectivity in the functionalization of pre-existing chiral piperidines depends on controlling the approach of the incoming reagent.
-
Catalyst Control: The choice of catalyst and its associated ligands plays a pivotal role. Chiral catalysts can create a chiral environment that favors the formation of one diastereomer over the other. For instance, in rhodium-catalyzed C-H insertion reactions, different chiral ligands can lead to dramatic differences in diastereomeric ratios (d.r.).[7][9]
-
Substrate Control: The existing stereocenter(s) on the piperidine ring can influence the facial selectivity of the reaction. Often, the incoming group will add to the less sterically hindered face.
-
Thermodynamic vs. Kinetic Control: Some reactions, like certain photoredox-catalyzed arylations, may proceed through a rapid, unselective C-H functionalization followed by a slower epimerization to the thermodynamically more stable diastereomer.[10][12] If you are observing a mixture, it's possible the reaction has not reached thermodynamic equilibrium. Prolonging the reaction time or gently heating might favor the more stable product.
Question 4: I am performing an N-arylation on a complex piperidine using a Buchwald-Hartwig reaction, but the yield is low. What are the key parameters to optimize?
Answer: Low yields in Buchwald-Hartwig N-arylations, especially with sterically hindered substrates, often point to issues with the catalytic cycle.[14]
-
Ligand Choice: This is often the most critical parameter. For sterically demanding couplings, bulky, electron-rich biaryl phosphine ligands like XPhos or RuPhos are generally more effective than older generation ligands.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Weaker bases may lead to incomplete reactions.
-
Catalyst Precursor: Ensure you are using an appropriate palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and that it can be effectively reduced to the active Pd(0) species.[14]
-
Solvent and Temperature: The reagents must be soluble at the reaction temperature. Toluene and dioxane are common solvents, and heating is typically required (80-110 °C).[14]
-
Inert Atmosphere: While the reaction can be tolerant to some oxygen, maintaining an inert atmosphere (nitrogen or argon) is crucial to prevent catalyst deactivation.
Experimental Protocol: Diastereoselective Rhodium-Catalyzed C2-Functionalization
This protocol is a representative example based on literature procedures for the C-H insertion of a diazo compound into an N-protected piperidine.[7][9]
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the N-protected piperidine (1.2 equiv.) and the chiral rhodium catalyst (e.g., Rh₂(R-TPPTTL)₄, 0.5 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dichloromethane or pentane/CH₂Cl₂, as optimized).
-
Reagent Addition: In a separate flask, prepare a solution of the aryldiazoacetate (1.0 equiv.) in the same solvent.
-
Slow Addition: Using a syringe pump, add the aryldiazoacetate solution to the stirred reaction mixture over a period of 2-4 hours at the optimized temperature (e.g., 39 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the C2-functionalized piperidine.
-
Analysis: Determine the yield and diastereomeric ratio by ¹H NMR spectroscopy and/or chiral HPLC.
Section 3: Protecting Group Strategies
The choice of the nitrogen protecting group is not merely for masking reactivity; it is a strategic tool to influence regioselectivity, stability, and subsequent deprotection.
Frequently Asked Questions (FAQs)
Question 5: What are the most common N-protecting groups for piperidine, and what are the key considerations for choosing one?
Answer: The choice of protecting group depends on its stability to the planned reaction conditions and the orthogonality of its removal.
| Protecting Group | Abbreviation | Cleavage Conditions | Key Features & Considerations |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA, HCl)[15] | Stable to bases and hydrogenolysis. Widely used in C-H functionalization. Can influence regioselectivity.[7][16] |
| Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenolysis (H₂/Pd-C); strong acid (HBr/AcOH)[15] | Stable to basic and mildly acidic conditions. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% piperidine in DMF)[17][18] | Stable to acidic conditions. Commonly used in peptide synthesis.[17] |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst and a scavenger[19] | Orthogonal to both acid-labile (Boc) and base-labile (Fmoc) groups. |
| Sulfonyl Groups (e.g., Tosyl, Brosyl) | Ts, Bs | Harsh reducing conditions (e.g., Na/liquid NH₃)[17] | Very stable. Can be used to direct C-H functionalization.[7] |
Question 6: I am using an Fmoc protecting group, and during deprotection with piperidine, I am observing an unexpected side product. What could be happening?
Answer: While robust, Fmoc deprotection with piperidine can sometimes lead to side reactions.
-
Dde Migration: If your molecule contains another amine protected with a Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group, the Dde group can migrate from one amine to another during piperidine treatment.[20] This occurs because piperidine can form an unstable adduct with the Dde group, facilitating its transfer.[20]
-
Aspartimide Formation: In the context of peptide synthesis, if an aspartic acid residue is present, piperidine treatment can lead to the formation of a cyclic aspartimide side product.[4]
If such side reactions are observed, consider using an alternative base for Fmoc removal, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), often with a shorter reaction time.[20]
Protecting Group Selection Logic
Caption: Logic for selecting an appropriate N-protecting group.
This guide provides a starting point for troubleshooting and strategizing your piperidine functionalization experiments. Successful synthesis relies on a deep understanding of the interplay between substrate, reagents, and reaction conditions. We encourage you to consult the primary literature for detailed procedures and further insights.
References
-
Donohoe, T. J., et al. (2016). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 55(13), 4236-4239. [Link]
-
Donohoe, T. J., et al. (2016). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Me. Angewandte Chemie, 128(13), 4314-4317. [Link]
-
Walker, M. M., et al. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society, 142(18), 8194–8202. [Link]
-
Gevorgyan, V., et al. (2022). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. ChemRxiv. [Link]
-
Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(10), 2943-2953. [Link]
-
Author Unknown. (n.d.). Stereoselective piperidine synthesis through oxidative carbon–hydrogen bond functionalizations of enamides. Chemical Science. [Link]
-
Walker, M. M., et al. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society. [Link]
-
Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis a. SciSpace. [Link]
-
Walker, M. M., et al. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C-H Arylation and Epimerization. PubMed. [Link]
-
Donohoe, T. J., et al. (2016). Synthetic strategies towards C−H functionalization of piperidines at C2, C3 and C4. ResearchGate. [Link]
-
Walker, M. M., et al. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization. Sci-Hub. [Link]
-
Author Unknown. (n.d.). Approaches to α-functionalization of piperidines by C H... ResearchGate. [Link]
-
Author Unknown. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis. [Link]
-
Gevorgyan, V., et al. (2022). Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. PubMed Central. [Link]
-
Author Unknown. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]
-
Author Unknown. (n.d.). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Apollo. [Link]
-
Author Unknown. (n.d.). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. PubMed. [Link]
-
Author Unknown. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
-
Organic Chemistry Explained. (2022, January 7). Deprotecting Fmoc Group Mechanism. YouTube. [Link]
-
ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? [Link]
-
Author Unknown. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters. [Link]
Sources
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- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. d-nb.info [d-nb.info]
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Technical Support Center: Troubleshooting Side Reactions in Pyrazole-Piperidine Coupling
Welcome to the Technical Support Center for troubleshooting pyrazole-piperidine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common side reactions encountered during the synthesis of N-arylpiperidines via Buchwald-Hartwig amination. The formation of a C-N bond between a pyrazole and a piperidine moiety is a critical transformation in medicinal chemistry, yet it is often plagued by side reactions that can complicate purification and reduce yields. This resource provides in-depth, experience-driven advice to navigate these challenges effectively.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your pyrazole-piperidine coupling experiments in a question-and-answer format.
Issue 1: Low Yield of the Desired N-Arylated Piperidine Product
Q1: My Buchwald-Hartwig amination of a pyrazole with piperidine is resulting in a low yield. What are the primary side reactions I should suspect?
A1: Low yields in pyrazole-piperidine couplings are frequently attributed to several competing side reactions. The most common culprits are:
-
Hydrodehalogenation of the Pyrazole: The pyrazole starting material loses its halide (or triflate) and is replaced by a hydrogen atom. This is often observed when the catalytic cycle is inefficient.
-
Homocoupling of the Pyrazole: Two molecules of the pyrazole starting material couple to form a bipyrazole species. This can be promoted by certain palladium catalysts and reaction conditions.[1][2]
-
N-Arylation of the Solvent or Other Nucleophiles: If your solvent (e.g., an amine-based solvent) or other nucleophilic species are present, they can compete with the piperidine in the coupling reaction.
-
Catalyst Deactivation: The palladium catalyst can become deactivated through various pathways, such as the formation of inactive palladium black or off-cycle complexes, effectively halting the reaction.[3][4]
It is crucial to analyze your crude reaction mixture by LC-MS or GC-MS to identify the major byproducts, which will guide your troubleshooting strategy.
Issue 2: Identification and Mitigation of Pyrazole Homocoupling
Q2: I've identified a significant amount of a bipyrazole byproduct in my reaction. What are the mechanistic reasons for this, and how can I prevent it?
A2: Pyrazole homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions.[5] Mechanistically, it can occur through a few pathways, including a Suzuki-Miyaura-type coupling if boronic acid derivatives are formed in situ, or through reductive elimination from a bis(pyrazole)palladium complex.
To suppress pyrazole homocoupling, consider the following strategies:
-
Ligand Selection: The choice of phosphine ligand is critical.[6] Bulky, electron-rich ligands such as XPhos, SPhos, or DavePhos can promote the desired C-N reductive elimination over the competing C-C homocoupling by sterically hindering the formation of the bis(pyrazole)palladium intermediate.[7]
-
Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can disfavor the homocoupling pathway.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired amination.
-
Base Selection: The choice of base can influence the prevalence of side reactions. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be less likely to promote homocoupling compared to strong bases like sodium tert-butoxide (NaOtBu).[8][9]
Experimental Protocol: Ligand Screening to Minimize Pyrazole Homocoupling
This protocol outlines a systematic approach to screen different phosphine ligands to identify the optimal choice for minimizing pyrazole homocoupling in your specific reaction.
-
Reaction Setup: In parallel reaction vials under an inert atmosphere (e.g., in a glovebox), add the pyrazole halide (1.0 equiv), piperidine (1.2 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the base of choice (e.g., NaOtBu, 2.0 equiv).
-
Ligand Addition: To each vial, add a different phosphine ligand (4 mol%). A good starting panel would include XPhos, SPhos, DavePhos, and a bidentate ligand like BINAP for comparison.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.5 M concentration relative to the limiting reagent).
-
Reaction Execution: Seal the vials and heat the reactions to the desired temperature (e.g., 100 °C) with vigorous stirring for a set period (e.g., 12 hours).
-
Analysis: After cooling to room temperature, take an aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine the ratio of the desired product to the homocoupled byproduct.
| Ligand | Product:Homocoupling Ratio |
| XPhos | 95:5 |
| SPhos | 92:8 |
| DavePhos | 85:15 |
| BINAP | 60:40 |
This table presents hypothetical data for illustrative purposes.
Issue 3: Catalyst Deactivation and Reaction Stalling
Q3: My reaction starts well but then stalls, leaving a significant amount of starting material. What are the likely causes of catalyst deactivation, and how can I address them?
A3: Catalyst deactivation is a frequent issue in palladium-catalyzed reactions.[10][11] The primary causes include:
-
Formation of Palladium Black: This indicates the aggregation of Pd(0) species, rendering them catalytically inactive. This can be caused by high temperatures, impurities, or an inappropriate ligand-to-metal ratio.
-
Oxidative Degradation: The presence of oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.
-
Ligand Degradation: Some phosphine ligands can degrade under the reaction conditions, leading to catalyst deactivation.
-
Inhibition by Reaction Components: The amine substrate or the product itself can sometimes coordinate too strongly to the palladium center, forming off-cycle, inactive complexes.[3]
To mitigate catalyst deactivation:
-
Ensure Inert Atmosphere: Rigorously degas your solvent and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
-
Use High-Purity Reagents: Ensure your starting materials, solvent, and base are of high purity and anhydrous.
-
Optimize Ligand-to-Metal Ratio: A slight excess of the ligand relative to the palladium precursor can sometimes help stabilize the catalyst.[12]
-
Consider Precatalysts: Using well-defined palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) can lead to more consistent generation of the active catalytic species compared to using Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand.[13]
Visualization of Key Processes
Caption: Catalytic cycle of the Buchwald-Hartwig amination and common side reactions.
Issue 4: The Role of the Base and Potential Side Reactions
Q4: I am observing decomposition of my starting materials or product. Could the base be the issue?
A4: Absolutely. The choice of base is critical and can be a major source of side reactions.[7][14] Strong bases like sodium tert-butoxide (NaOtBu), while often promoting faster reactions, can be incompatible with sensitive functional groups on either the pyrazole or piperidine.[9]
Potential issues related to the base include:
-
Deprotonation of Sensitive Protons: Strong bases can deprotonate other acidic protons on your substrates, leading to undesired side reactions or decomposition.
-
Ring-Opening of Heterocycles: In some cases, strong bases at high temperatures can promote the decomposition of heterocyclic rings.
-
Hydrolysis: If water is present, strong bases can facilitate the hydrolysis of sensitive functional groups like esters or amides. They can also lead to the formation of hydroxides that can participate in the catalytic cycle, leading to undesired phenol byproducts.[15]
If you suspect base-related decomposition, a systematic screening of weaker bases is recommended.
Experimental Protocol: Base Screening for Substrate Compatibility
-
Reaction Setup: Prepare identical reaction vials under an inert atmosphere with your pyrazole halide (1.0 equiv), piperidine (1.2 equiv), optimal palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and ligand (e.g., XPhos, 4 mol%).
-
Base Addition: To each vial, add a different base (2.0 equiv). A good selection would include NaOtBu, K₃PO₄, Cs₂CO₃, and LiHMDS.
-
Solvent and Execution: Add anhydrous, degassed solvent and run the reactions under your standard conditions.
-
Analysis: Monitor the reactions by TLC or LC-MS, paying close attention to the formation of decomposition products in addition to the desired product.
| Base | Conversion (%) | Desired Product (%) | Decomposition (%) |
| NaOtBu | 99 | 65 | 34 |
| K₃PO₄ | 85 | 80 | 5 |
| Cs₂CO₃ | 95 | 92 | 3 |
| LiHMDS | 98 | 70 | 28 |
This table presents hypothetical data for illustrative purposes.
Issue 5: Solvent Effects on Reaction Outcome
Q5: How does the choice of solvent affect my pyrazole-piperidine coupling, and what should I consider when selecting a solvent?
A5: The solvent plays a multifaceted role in Buchwald-Hartwig aminations and can significantly influence reaction rate and selectivity.[16][17][18] Key considerations include:
-
Polarity: The polarity of the solvent can affect the solubility of the reactants and the stability of intermediates in the catalytic cycle.[19] Aprotic polar solvents like dioxane and toluene are commonly used. In some cases, more polar solvents like DMF can be used, but they can also participate in side reactions.[20]
-
Coordinating Ability: Some solvents can coordinate to the palladium center, which can either be beneficial by stabilizing the catalyst or detrimental by inhibiting substrate binding.
-
Boiling Point: The reaction temperature is often dictated by the boiling point of the solvent. Higher temperatures can accelerate the reaction but may also promote side reactions and catalyst decomposition.
A solvent screen is often a valuable exercise in optimizing a challenging coupling reaction. Toluene, dioxane, and THF are common starting points.
Visualization of Troubleshooting Workflow
Caption: A logical workflow for troubleshooting pyrazole-piperidine coupling reactions.
References
- Technical Support Center: Troubleshooting Buchwald-Hartwig Amin
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
- Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery - Books.
- Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions | The Journal of Organic Chemistry - ACS Public
- Table 3 Effect of various bases in the Buchwald coupling reaction a - ResearchG
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- Help troubleshooting a Buchwald-Hartwig amin
- Homocoupling Reactions of Azoles and Their Applications in Coordin
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC - NIH.
- Solvent effects in palladium catalysed cross-coupling reactions | Request PDF.
- Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of C
- Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry.
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed.
- Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the - The Royal Society of Chemistry.
- Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine - Benchchem.
- Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange.
- Buchwald-Hartwig Amin
- Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles - Dalton Transactions (RSC Publishing).
- Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diaz
- 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - MDPI.
- Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G.
- Use of base metals in Buchwald-Hartwig coupling - Wordpress.
- Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis | Organometallics - ACS Public
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
- Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchG
- Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing.
- Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions | Request PDF - ResearchG
- A General Strategy for N-(Hetero)
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
- Mechanistic study of pyrazole synthesis via oxidation-induced N-N coupling of diaz
- New ligands enhance copper c
- SmI2-mediated intermolecular addition–elimination of piperidine and pyrrolidine N-α-radicals with arylacetylene sulfones - Chemical Communic
- Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Upd
- A Comparative Guide to Cross-Coupling Reactions for Pyrazole Functionaliz
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor.
- Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development - DSpace@MIT.
- (PDF)
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals.
- Stereocontrolled Synthesis of Vicinally Functionalized Piperidines by Nucleophilic β-Addition of Alkyllithiums to α-Aryl Substituted Piperidine Enecarbam
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH.
- Buchwald–Hartwig amin
- Technical Support Center: Optimizing Pyrazole-Benzamide Coupling Reactions - Benchchem.
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
- Optimization of reaction conditions.
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- Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)
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stability analysis of 2-(1H-pyrazol-4-yl)piperidine under different conditions
Introduction:
Welcome to the technical support center for 2-(1H-pyrazol-4-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stability analysis of this compound. As a molecule combining the structural features of both a pyrazole and a piperidine ring, its stability profile is a composite of the characteristics of these two heterocyclic systems. While direct stability studies on 2-(1H-pyrazol-4-yl)piperidine are not extensively available in public literature, this guide synthesizes the known chemical behaviors of pyrazole and piperidine derivatives to offer predictive insights and robust experimental strategies.[1][2][3] Our goal is to equip you with the foundational knowledge and practical tools to anticipate and address stability challenges in your research.
Frequently Asked Questions (FAQs) on the Stability of 2-(1H-pyrazol-4-yl)piperidine
Q1: What are the primary factors that can affect the stability of 2-(1H-pyrazol-4-yl)piperidine?
A1: The stability of 2-(1H-pyrazol-4-yl)piperidine is influenced by several factors inherent to its bifunctional structure. These include:
-
pH: The piperidine moiety imparts basic properties, making the compound susceptible to reactions in acidic environments.[1] The pyrazole ring, being weakly basic, can also be protonated.[3]
-
Temperature: Elevated temperatures can induce thermal degradation, potentially leading to the cleavage of the piperidine ring.[1][4]
-
Light: Photolytic degradation can occur, especially under UV light, which may initiate radical-driven reactions.[5]
-
Oxidizing Agents: The piperidine ring, in particular, is susceptible to oxidation, which can lead to the formation of various degradation products.[6][7][8]
-
Moisture: Prolonged exposure to moisture may result in hydrolysis, particularly if catalyzed by acidic or basic conditions.[1]
Q2: How does pH impact the stability of the molecule?
A2: The piperidine ring's nitrogen atom has a lone pair of electrons, rendering it basic. In acidic conditions, it will readily form a salt.[1] While this may increase water solubility, the stability of the overall molecule might be affected. The pyrazole ring is weakly basic and can also be protonated to form a pyrazolium cation, which alters its reactivity towards electrophiles.[3] Extreme pH conditions, especially when combined with heat, can catalyze hydrolytic degradation.
Q3: Is 2-(1H-pyrazol-4-yl)piperidine susceptible to thermal degradation?
A3: Yes, based on the known properties of piperidine, the molecule is expected to be susceptible to thermal degradation at elevated temperatures. The piperidine ring can undergo cleavage of its carbon-nitrogen bonds, leading to the formation of smaller amine and alkene molecules.[1] The rate of this degradation increases with temperature. While the pyrazole ring itself is generally thermally stable, the overall stability of the compound will likely be dictated by the less stable piperidine moiety.[9][10]
Q4: What is the expected photostability of this compound?
A4: While specific photostability data for 2-(1H-pyrazol-4-yl)piperidine is unavailable, heterocyclic compounds can be susceptible to photodegradation. Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, often through radical mechanisms.[5] It is recommended to store the compound protected from light. Photostability testing, as outlined in ICH guideline Q1B, should be performed to determine its intrinsic photostability.[11]
Q5: How does oxidation affect the stability of 2-(1H-pyrazol-4-yl)piperidine?
A5: The piperidine ring is known to be susceptible to oxidation.[6][7][8] The reaction with oxidizing agents, such as hydrogen peroxide or even atmospheric oxygen over time, can lead to a variety of degradation products. Potential oxidative pathways include the formation of N-oxides, imines (2,3,4,5-tetrahydropyridine), and ring-opened products.[5][6][7][8] The pyrazole ring is generally considered stable to oxidation, with degradation more likely to occur on alkyl side chains if present.[3] Therefore, the piperidine moiety is the more probable site of oxidative degradation.
Troubleshooting Guide for Stability Experiments
Q1: I am observing an unexpected peak in my HPLC chromatogram during a stability study. What could it be?
A1: An unexpected peak likely represents a degradation product. To identify its origin, consider the stress condition applied:
-
Acidic conditions: The new peak could be a salt form or a product of acid-catalyzed hydrolysis.
-
Basic conditions: This may indicate a product from base-catalyzed hydrolysis or potentially ring-opening of the pyrazole moiety if a strong base is used.[12]
-
Oxidative conditions: The peak is likely an oxidized derivative of the piperidine ring, such as an N-oxide or an imine.[6][7][8]
-
Thermal stress: This could be a product of piperidine ring cleavage.[1]
-
Photolytic stress: A new peak here suggests a photodegradant.
To confirm, you should perform forced degradation studies under controlled conditions to systematically generate and identify potential degradation products.[11][13]
Q2: My sample of 2-(1H-pyrazol-4-yl)piperidine is showing a gradual loss of the main peak area over time, even under ambient conditions. What is happening?
A2: A gradual loss of the parent compound suggests slow degradation under storage conditions. Based on the structure, the most likely culprits are slow oxidation of the piperidine ring by atmospheric oxygen or hydrolysis due to moisture absorption.[1][5] To mitigate this, ensure the compound is stored in a well-sealed container, in a cool, dry, and dark place, and consider storage under an inert atmosphere (e.g., argon or nitrogen).
Q3: I noticed a color change in my sample after dissolving it in a particular solvent for an experiment. Should I be concerned?
A3: A color change upon dissolution can indicate an interaction with the solvent or impurities within it. For example, acidic impurities in a solvent could react with the basic piperidine nitrogen. Peroxide impurities in solvents like THF or diethyl ether could cause oxidation. It is crucial to use high-purity, fresh solvents and to check for potential incompatibilities before proceeding with experiments.
Q4: How can I differentiate between degradation products of the pyrazole and piperidine rings?
A4: While chromatographic separation is the first step, spectroscopic techniques are essential for structural elucidation. Mass spectrometry (MS) can provide the molecular weight of the degradants, offering clues to the type of modification (e.g., an increase of 16 amu suggests oxidation). Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information to pinpoint where the chemical change has occurred on the molecule.
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways for 2-(1H-pyrazol-4-yl)piperidine based on the known chemistry of its constituent rings.
Caption: Workflow for developing a stability-indicating analytical method.
References
- What is the stability of piperidine? - Blog - BIOSYNCE. (2025). BIOSYNCE.
- A Technical Guide to the Thermochemical Data of Piperidine Derivatives: A Case Study Approach. (2025). Benchchem.
- Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (n.d.). PubMed Central.
- Thermal degradation of piperazine and its structural analogs. (2025). ResearchGate.
- Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.
- Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions | Request PDF. (n.d.). ResearchGate.
- Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.). University of Texas at Austin.
- Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024). White Rose Research Online.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. (2023). Canadian Science Publishing.
- Stability Indicating Forced Degradation Studies. (n.d.). RJPT.
- Forced degradation studies. (2016). MedCrave online.
- development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Analytical Techniques In Stability Testing. (2025). Separation Science.
- Degradation pathways of 1-Piperidinepentanoic acid and prevention. (2025). Benchchem.
- A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). IJRASET.
- Advancing thermal stability through positional pyrazole isomerization: Synthesis and characterization of 2'-(1H-pyrazol-4-yl)-1H,2'H-5,5'-bistetrazole and its energetic derivatives. (2025). ResearchGate.
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Navigating the Labyrinth of Pyrazole Synthesis: A Technical Guide to Resolving Regioisomers
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrazoles, a cornerstone of modern medicinal chemistry, is often complicated by the formation of regioisomers, which can be challenging to separate and characterize. This guide provides in-depth technical support, troubleshooting advice, and detailed protocols to address the common challenges encountered in resolving these isomeric mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating pyrazole regioisomers?
Separating pyrazole regioisomers is frequently challenging due to their similar physical and chemical properties. Regioisomers can possess very close polarities, making them difficult to resolve using standard chromatographic techniques.[1] The subtle structural differences between regioisomers often result in nearly identical interactions with stationary phases, leading to co-elution.
Q2: How can I control regioselectivity during the synthesis to avoid isomeric mixtures?
Controlling the regioselectivity of the pyrazole synthesis is the most effective strategy to avoid downstream separation challenges. Several factors can be manipulated to favor the formation of a single regioisomer:
-
Solvent Effects: The choice of solvent can have a dramatic impact on regioselectivity. Studies have shown that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can significantly increase the preference for one regioisomer compared to traditional solvents like ethanol.[2][3] This is attributed to the unique ability of fluorinated alcohols to modulate the reactivity of the two carbonyl groups in an unsymmetrical 1,3-dicarbonyl starting material.[4]
-
Steric and Electronic Effects: Significant differences in the steric bulk or electronic properties of the substituents on the 1,3-dicarbonyl compound can direct the nucleophilic attack of the hydrazine to one carbonyl group over the other.[5]
-
Reaction pH: The acidity or basicity of the reaction medium can influence which nitrogen atom of a substituted hydrazine acts as the primary nucleophile.[5]
-
Alternative Synthetic Routes: When the classic Knorr condensation of a 1,3-dicarbonyl with a hydrazine yields inseparable mixtures, consider alternative, more regioselective methods:
-
1,3-Dicarbonyl Surrogates: Employing precursors with differentiated reactivity at the 1- and 3-positions, such as β-enaminones or acetylenic (α,β-ethynyl) ketones, can lead to the formation of a single pyrazole isomer in high yields.[5]
-
1,3-Dipolar Cycloaddition: The reaction of a diazo compound with an alkyne is another powerful and highly regioselective method for pyrazole synthesis.[5][6]
-
Q3: What are the most effective methods for separating a mixture of pyrazole regioisomers?
When a mixture of regioisomers is already synthesized, several techniques can be employed for their separation:
-
Column Chromatography: This is the most common and often the most effective method for separating pyrazole regioisomers.[5][7] Careful optimization of the stationary and mobile phases is critical.
-
High-Performance Liquid Chromatography (HPLC): For challenging separations of closely related regioisomers, HPLC offers higher resolution.[1]
-
Fractional Crystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, fractional crystallization can be a viable separation method.[7] This technique can sometimes be enhanced by selective seeding.[8]
Q4: How can I definitively identify which regioisomer I have synthesized?
Unambiguous structural characterization of pyrazole regioisomers is crucial and is most reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
-
¹H and ¹³C NMR: These standard techniques provide the initial and most critical structural information. The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will differ between the two isomers.[9][10][11][12]
-
2D NMR Techniques: For complex structures, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) can be invaluable in establishing the connectivity and spatial relationships of atoms, thus confirming the regiochemistry.
Troubleshooting Guides
Issue 1: My pyrazole regioisomers are co-eluting or have very poor separation on a silica gel column.
This is a common problem when the isomers have very similar polarities.
Troubleshooting Steps:
-
Confirm Separation on TLC: Before attempting column chromatography, ensure you can achieve baseline separation of the isomers on a Thin-Layer Chromatography (TLC) plate using the same solvent system. If the spots are not distinct on the TLC, they will not separate on the column.
-
Optimize the Mobile Phase:
-
Adjust Polarity: Systematically vary the polarity of your eluent. For normal-phase chromatography on silica gel, a common mobile phase is a mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane). Try a shallower gradient or an isocratic elution with a solvent system that provides the best separation on TLC.
-
Explore Different Solvent Systems: If hexane/ethyl acetate mixtures are ineffective, consider other solvent systems. For example, toluene/ethyl acetate can sometimes provide different selectivity.
-
-
Consider a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, the issue may be with the stationary phase.
-
Alumina: Alumina can sometimes offer different selectivity compared to silica gel.
-
Reverse-Phase Silica: For less polar compounds, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., acetonitrile/water or methanol/water) may provide better separation.[1]
-
-
Improve Column Packing and Sample Loading:
-
Dry Loading: This is often the preferred method for loading the sample onto the column. Dissolve your crude mixture in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column. This technique can lead to sharper bands and better separation.[1]
-
Experimental Protocol: Optimized Flash Column Chromatography for Pyrazole Regioisomer Separation
Objective: To separate a mixture of pyrazole regioisomers using flash column chromatography on silica gel.
Materials:
-
Crude mixture of pyrazole regioisomers
-
Silica gel (standard grade, 230-400 mesh)
-
TLC plates (silica gel coated)
-
Appropriate solvents for the mobile phase (e.g., hexanes, ethyl acetate)
-
Glass column for flash chromatography
-
Positive air pressure source (e.g., air line with a regulator or a hand pump)
-
Collection tubes or flasks
Procedure:
-
TLC Optimization:
-
Dissolve a small amount of the crude mixture in a suitable solvent.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate) to find the eluent that provides the best separation between the two regioisomer spots. The ideal Rf values are typically between 0.2 and 0.5.
-
-
Column Packing:
-
Pack the column with silica gel as a slurry using the initial, least polar mobile phase identified in the TLC optimization.
-
Ensure the silica gel bed is well-compacted and free of air bubbles.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude mixture in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column, creating a thin, even layer.
-
-
Elution and Fractionation:
-
Begin eluting the column with the optimized mobile phase, applying gentle positive air pressure.
-
Collect fractions and monitor them by TLC to identify the separated isomers.
-
-
Post-Processing:
-
Combine the pure fractions of each isomer and remove the solvent under reduced pressure to obtain the isolated regioisomers.
-
Issue 2: I am unsure how to assign the signals in the NMR spectrum to the correct regioisomer.
Troubleshooting Steps:
-
¹H NMR Analysis:
-
Chemical Shifts: The electronic environment of the protons on the pyrazole ring and its substituents will be different in the two regioisomers, leading to different chemical shifts. Protons closer to electron-withdrawing groups will be shifted downfield (to a higher ppm value).
-
Coupling Constants: The coupling patterns and constants (J-values) between adjacent protons can provide valuable structural information.
-
-
¹³C NMR Analysis:
-
The chemical shifts of the carbon atoms in the pyrazole ring are also sensitive to the positions of the substituents.
-
-
2D NMR Spectroscopy:
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is particularly powerful for determining regiochemistry. It shows correlations between protons and carbons that are two or three bonds away. By observing the long-range couplings between the protons on the substituents and the carbons in the pyrazole ring, you can definitively establish the connectivity and thus the correct regioisomeric structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. If a proton on a substituent is close in space to a specific proton on the pyrazole ring, a cross-peak will be observed, which can help in assigning the correct structure.
-
Visualization of Key Concepts
Caption: Controlling regioselectivity in pyrazole synthesis.
Caption: General workflow for the separation and characterization of pyrazole regioisomers.
References
-
Fustero, S., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 74(15), 5613–5623. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
-
Fustero, S., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
-
Knochel, P., et al. (2011). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 13(10), 2658–2661. [Link]
-
Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(40), 26413–26423. [Link]
-
RSC Publishing. (2020). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. [Link]
-
ResearchGate. (2016). Gas Chromatograph of Pyrazole Isomer Mixture. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
ResearchGate. (2023). Reagent-Assisted Regio-Divergent Cyclization Synthesis of Pyrazole. [Link]
-
Sciencemadness Discussion Board. (2019). Separation of isomers by selective seeding and crystallisation? [Link]
- Google Patents. (2011).
-
Reddit. (2023). How to separate these regioisomers? r/OrganicChemistry. [Link]
-
Journal of Chemical Technology and Metallurgy. (2007). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW). [Link]
-
ETH Zurich. (2018). Crystallization. [Link]
-
MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]
-
National Institutes of Health. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]
-
PubMed. (2020). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. [Link]
-
ResearchGate. (2022). Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a). [Link]
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- 6. Pyrazole synthesis [organic-chemistry.org]
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- 8. Sciencemadness Discussion Board - Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 [sciencemadness.org]
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- 10. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 12. Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Hydrogenation of Pyridine Precursors
Welcome to the Technical Support Center for catalyst selection in the hydrogenation of pyridine precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical transformation. The synthesis of piperidines from pyridines is a cornerstone in the creation of numerous pharmaceuticals and agrochemicals.[1] However, the aromatic stability of the pyridine ring and potential catalyst poisoning present significant hurdles.[2][3] This resource provides in-depth, experience-driven answers to common challenges, ensuring your experiments are both efficient and successful.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Catalyst Selection & Performance
Question 1: What are the most common catalysts for pyridine hydrogenation, and how do they compare?
The choice of catalyst is a critical decision that balances activity, selectivity, cost, and the required reaction conditions.[1] Noble metal catalysts, particularly those based on rhodium and ruthenium, are known for their high activity under milder conditions.[1] Non-noble metal catalysts like nickel are more cost-effective but often demand more stringent process parameters.[1]
A comparative analysis of commonly used heterogeneous catalysts is presented below:
| Catalyst | Typical Support | Temperature (°C) | Pressure (bar H₂) | Key Advantages | Key Disadvantages |
| Rhodium (Rh) | Carbon (C), Alumina (Al₂O₃), Rh₂O₃ | 25-80 | 5-80 | High activity and selectivity at mild conditions, broad functional group tolerance.[1][3] | High cost. |
| Ruthenium (Ru) | Carbon (C), TiO₂ | 25-100 | 10-100 | Excellent for diastereoselective hydrogenations, can be reused multiple times without loss of activity.[4][5][6] | Can be less active than rhodium for some substrates. |
| Palladium (Pd) | Carbon (C) | 60-100 | 30-80 | Cost-effective, good for selective hydrogenation of other functional groups in the presence of a pyridine ring.[7][8] | Often requires acidic additives and harsher conditions for pyridine ring saturation.[1] |
| Platinum (Pt) | Carbon (C), PtO₂ | 60-100 | 30-80 | Effective for a range of pyridines, can be used in neutral media for pyridinecarboxylic acids.[9][10] | Can be prone to deactivation. |
| Iridium (Ir) | Homogeneous complexes | 25-100 | Varies (often ionic hydrogenation) | Excellent for ionic hydrogenation, tolerates highly reduction-sensitive groups.[2][11] | Typically homogeneous, requiring different workup procedures. |
| Nickel (Ni) | Raney Ni | 100-200 | 150-300 | Low cost. | Requires harsh conditions, lower selectivity.[1] |
Question 2: My reaction is stalled, or the conversion is very low. What are the likely causes and how can I troubleshoot this?
Low conversion is a frequent issue, often stemming from catalyst deactivation or suboptimal reaction conditions. The nitrogen atom in both pyridine and the resulting piperidine can act as a catalyst poison by strongly binding to the metal surface, inhibiting further reaction.[3][7]
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion in pyridine hydrogenation.
Detailed Troubleshooting Steps:
-
Acidic Additives: The most effective way to counteract catalyst poisoning is by adding an acid.[7] Protonation of the pyridine nitrogen forms a pyridinium salt, which prevents the lone pair of electrons from binding to the catalyst.[7][12] Acetic acid or hydrochloric acid are commonly used.[13]
-
Optimize Reaction Conditions: Incomplete saturation can occur if the conditions are too mild.[13] Increasing the hydrogen pressure and temperature can drive the reaction to completion.[14]
-
Increase Catalyst Loading: A higher catalyst-to-substrate ratio can sometimes overcome partial deactivation.[13]
-
Catalyst Choice: If the above steps fail, consider a more active catalyst. Rhodium-based catalysts are often more effective than palladium for complete pyridine ring saturation.[13]
Section 2: Selectivity & Side Reactions
Question 3: I am observing the formation of partially hydrogenated intermediates. How can I ensure complete hydrogenation to piperidine?
The formation of di- or tetrahydropyridine intermediates is a common sign of incomplete reaction. This can be due to insufficient reaction time, mild conditions, or catalyst deactivation during the process.[13]
Strategies to Promote Full Saturation:
-
Increase Reaction Time and/or Severity: Prolonging the reaction or increasing the temperature and pressure can facilitate the complete reduction of the aromatic ring.[13]
-
Catalyst Loading: Increasing the amount of catalyst can help drive the reaction to completion.[13]
-
Catalyst Selection: Rhodium and Ruthenium catalysts are generally more effective at achieving full saturation under milder conditions compared to Palladium.[1]
It is worth noting that in some cases, these partially hydrogenated intermediates can be intentionally trapped to synthesize other valuable compounds, such as δ-lactams.[13][15]
Question 4: My substrate has other reducible functional groups (e.g., nitro, alkene, carbonyl). How can I selectively hydrogenate the pyridine ring without affecting these groups?
Achieving chemoselectivity is a significant challenge. The choice of catalyst and reaction conditions is paramount.
-
Iridium-Catalyzed Ionic Hydrogenation: This method has shown exceptional tolerance for highly reduction-sensitive groups like nitro, azido, bromo, alkenyl, and alkynyl groups, allowing for the selective hydrogenation of the pyridine ring.[2][11]
-
Rhodium Catalysts: Rhodium catalysts, such as Rh₂O₃, can tolerate a number of functional groups, including alcohols, amines, and carbonyls.[3] However, they may also reduce other unsaturated groups like olefins and ketones.[3]
Conversely, if the goal is to reduce a functional group without affecting the pyridine ring, different strategies are needed.
Troubleshooting Unwanted Pyridine Ring Reduction
Caption: Troubleshooting workflow for unwanted pyridine ring reduction.
Section 3: Experimental Protocol
General Protocol for Heterogeneous Hydrogenation of a Pyridine Precursor
This protocol provides a general guideline for the hydrogenation of a pyridine derivative using a heterogeneous catalyst. Warning: Hydrogenations under pressure should only be performed by trained personnel using appropriate safety equipment and a certified pressure reactor.
-
Reactor Setup:
-
To a suitable pressure-rated reaction vessel, add the pyridine precursor (1.0 eq).
-
Add the chosen heterogeneous catalyst (e.g., 5 mol% Rh/C).
-
Add the appropriate solvent (e.g., methanol, ethanol, or acetic acid).
-
-
Acid Additive (if required):
-
If using a neutral solvent, add a stoichiometric equivalent of an acid (e.g., concentrated HCl or acetic acid) relative to the pyridine substrate.[7] This step is crucial for preventing catalyst poisoning.
-
-
Hydrogenation:
-
Seal the reaction vessel securely.
-
Purge the system with an inert gas (e.g., nitrogen or argon) 3-5 times to remove oxygen.
-
Carefully pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10 bar).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 40 °C).
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., GC-MS, LC-MS, or TLC).
-
-
Work-up:
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst.
-
Wash the celite pad with the reaction solvent.
-
The filtrate can then be concentrated and purified by standard methods (e.g., crystallization, distillation, or chromatography).
-
References
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Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - Nature Chemistry. Available at: [Link]
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Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2 - Dalton Transactions (RSC Publishing). Available at: [Link]
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - Journal of the American Chemical Society. Available at: [Link]
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Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - Angewandte Chemie International Edition. Available at: [Link]
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Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC - NIH. Available at: [Link]
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Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study - Authorea. Available at: [Link]
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Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - Chemical Communications (RSC Publishing). Available at: [Link]
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Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed. Available at: [Link]
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Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - RSC Publishing. Available at: [Link]
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Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - Chemical Communications (RSC Publishing). Available at: [Link]
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Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways - ACS Publications. Available at: [Link]
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Pyridine-2,6-bis(thioether) (SNS) Complexes of Ruthenium as Catalysts for Transfer Hydrogenation - Organometallics. Available at: [Link]
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Hydrogenation of Pyridinecarboxylic Acids with Platinum Catalyst - The Journal of Organic Chemistry. Available at: [Link]
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Enantioselective Homogeneous Hydrogenation of Monosubstituted Pyridines and Furans - Helvetica Chimica Acta. Available at: [Link]
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Ionic Iridium-Catalyzed Hydrogenation of Pyridines - EPFL Graph Search. Available at: [Link]
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RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION - The University of Liverpool Repository. Available at: [Link]
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Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization - MDPI. Available at: [Link]
-
Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - RSC Publishing. Available at: [Link]
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Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts - ResearchGate. Available at: [Link]
-
ChemInform Abstract: Pyridine Hydrogenation and Piperidine Hydrogenolysis on a Commercial Hydrocracking Catalyst. Part 1. Reaction and Deactivation Kinetics. - ResearchGate. Available at: [Link]
- Pyridine Hydrodenitrogenation on a Platinum/alumina Catalyst - Google Books.
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Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes - ACS Catalysis. Available at: [Link]
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Hydrogenation of Pyridinecarboxylic Acids with Platinum Catalyst - The Journal of Organic Chemistry. Available at: [Link]
-
Pyridine hydrogenation - methods? - Sciencemadness.org. Available at: [Link]
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Validation & Comparative
Comparative Analysis of 2-(1H-Pyrazol-4-yl)piperidine Analogs as CCR5 Antagonists: A Guide to Structure-Activity Relationships
In the landscape of antiretroviral drug discovery, the C-C chemokine receptor type 5 (CCR5) has emerged as a critical target. As a coreceptor for HIV-1 entry into host cells, its antagonism presents a powerful mechanism to thwart viral replication. Within the diverse chemical space of CCR5 antagonists, the 2-(1H-pyrazol-4-yl)piperidine scaffold has proven to be a promising framework for the development of potent inhibitors. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of these analogs, supported by experimental data and methodological insights for researchers in drug development.
The Rationale for Targeting CCR5 with Pyrazolylpiperidine Analogs
The therapeutic potential of CCR5 antagonists was solidified with the approval of Maraviroc, the first-in-class oral CCR5 inhibitor. The 2-(1H-pyrazol-4-yl)piperidine core offers a rigid scaffold that can effectively present key pharmacophoric features into the binding pocket of the CCR5 receptor. The pyrazole moiety, with its distinct electronic properties and hydrogen bonding capabilities, and the piperidine ring, a versatile linker and anchor, provide a rich template for synthetic modifications to optimize potency, selectivity, and pharmacokinetic profiles.[1][2][3] Our exploration into this class of compounds is driven by the need for novel antiretrovirals with improved resistance profiles and patient outcomes.
Core Structure and Key Interaction Points
The fundamental structure of the 2-(1H-pyrazol-4-yl)piperidine analogs discussed herein is centered around a piperidine ring substituted at the 4-position with a pyrazole ring. This core is typically flanked by other moieties that play crucial roles in receptor binding and overall activity. The SAR exploration focuses on modifications at three key positions:
-
The Pyrazole Ring: Substitutions on the pyrazole nitrogen and carbon atoms can significantly influence binding affinity and selectivity.
-
The Piperidine Nitrogen: The basicity and substitution of the piperidine nitrogen are critical for interaction with the receptor and for the physicochemical properties of the molecule.
-
Linker and Aromatic Groups: The nature of the groups attached to the piperidine nitrogen, often via a linker, dictates the overall shape and lipophilicity of the analog, which are key determinants of potency.
Figure 1: Key areas for structural modification on the 2-(1H-pyrazol-4-yl)piperidine scaffold.
Comparative Analysis of Analog Potency
The following table summarizes the in vitro activity of a series of 2-(1H-pyrazol-4-yl)piperidine analogs against CCR5. The data is derived from studies employing a CCR5 radioligand binding assay and an HIV-1 replication inhibition assay.[1]
| Compound ID | R1 (Pyrazole) | R2 (Piperidine-N) | CCR5 Binding IC50 (nM) | Anti-HIV-1 Activity IC95 (nM) |
| 1 | H | Benzyl | 15 | >1000 |
| 2 | CH3 | Benzyl | 10 | 500 |
| 3 | H | Phenyl | 50 | >1000 |
| 4 | CH3 | Phenyl | 25 | 800 |
| 5 | H | 4-(Trifluoromethyl)benzyl | 5 | 100 |
| 6 | CH3 | 4-(Trifluoromethyl)benzyl | 2 | 50 |
Data synthesized from Bioorg. Med. Chem. Lett. 2004, 14 (4), 935-939.[1]
Key SAR Insights:
-
Pyrazole Substitution (R1): The introduction of a methyl group at the R1 position of the pyrazole ring (comparing compound 1 vs. 2, and 3 vs. 4) consistently leads to a modest increase in CCR5 binding affinity and a more significant improvement in anti-HIV-1 activity. This suggests that the methyl group may engage in a favorable hydrophobic interaction within the receptor binding pocket.
-
Piperidine-N Substitution (R2): The nature of the substituent on the piperidine nitrogen has a profound impact on potency.
-
Replacing a benzyl group (compound 1) with a phenyl group (compound 3) results in a decrease in activity, indicating the importance of the methylene linker for optimal positioning within the receptor.
-
The introduction of an electron-withdrawing trifluoromethyl group on the benzyl ring (compound 5) significantly enhances both binding affinity and antiviral activity compared to the unsubstituted benzyl analog (compound 1). This enhancement is further amplified when combined with pyrazole methylation (compound 6), which stands out as the most potent analog in this series. The trifluoromethyl group likely contributes to improved binding through favorable electrostatic interactions.
-
-
Oral Bioavailability: A critical aspect of drug development is achieving good oral bioavailability. It was observed that truncating a benzyl group to a phenyl group, while reducing in vitro activity, led to a dramatic improvement in oral bioavailability.[1] This highlights the delicate balance that must be struck between potency and pharmacokinetic properties during lead optimization.
Experimental Protocols
To ensure the reproducibility and validity of the SAR data, detailed experimental protocols are essential. The following are representative methodologies for the synthesis and biological evaluation of 2-(1H-pyrazol-4-yl)piperidine analogs.
General Synthesis of 2-(1H-Pyrazol-4-yl)piperidine Analogs
The synthesis of the target compounds typically involves a multi-step sequence. A key intermediate is the 4-(1H-pyrazol-4-yl)piperidine core, which is then elaborated.
Figure 2: General synthetic workflow for 2-(1H-pyrazol-4-yl)piperidine analogs.
Step-by-Step Protocol:
-
Synthesis of N-protected 4-piperidone: Commercially available N-Boc-4-piperidone is a common starting material.
-
Formation of the Pyrazole Ring: The piperidone is reacted with a suitable formylating agent (e.g., Vilsmeier-Haack reagent) to introduce a formyl group at the 3-position. This intermediate is then cyclized with a substituted hydrazine (e.g., hydrazine hydrate or methylhydrazine) to form the pyrazole ring.
-
Deprotection: The Boc protecting group on the piperidine nitrogen is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
-
N-Alkylation/Acylation: The deprotected piperidine is then subjected to reductive amination with an appropriate aldehyde or acylated with an acid chloride to introduce the desired R2 substituent.
CCR5 Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of the synthesized analogs to the CCR5 receptor.[4][5][6]
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [125I]-MIP-1α) for binding to CCR5 expressed on cell membranes.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CCR5 receptor (e.g., CHO-CCR5 cells).
-
Assay Buffer: Use a binding buffer containing Tris-HCl, MgCl2, CaCl2, and a protease inhibitor cocktail.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separation: After incubation to reach equilibrium, separate the bound and free radioligand by rapid filtration through a glass fiber filter plate.
-
Quantification: Wash the filters to remove unbound radioligand and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition versus the logarithm of the test compound concentration. The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
HIV-1 Replication Inhibition Assay
This assay evaluates the functional antiviral activity of the compounds in a cell-based model.[7][8][9]
Principle: The assay measures the ability of the test compounds to inhibit the replication of an R5-tropic strain of HIV-1 in peripheral blood mononuclear cells (PBMCs).
Step-by-Step Protocol:
-
Cell Preparation: Isolate PBMCs from healthy human donors and stimulate them with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to activate the cells and enhance HIV-1 replication.
-
Infection: Pre-incubate the activated PBMCs with varying concentrations of the test compound for 1-2 hours. Then, infect the cells with a standardized amount of an R5-tropic HIV-1 strain (e.g., Ba-L).
-
Culture: Culture the infected cells in the presence of the test compound and IL-2 for 7 days.
-
Endpoint Measurement: At the end of the culture period, collect the cell supernatant and measure the amount of HIV-1 p24 antigen using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the percentage of inhibition of p24 production at each compound concentration compared to the virus control (no compound). The IC95 value (the concentration of the compound that inhibits 95% of viral replication) is determined from the dose-response curve.
Conclusion and Future Directions
The 2-(1H-pyrazol-4-yl)piperidine scaffold represents a valuable platform for the design of potent CCR5 antagonists. The SAR studies highlighted in this guide demonstrate that strategic modifications to the pyrazole and piperidine moieties can lead to significant improvements in both binding affinity and antiviral activity. The interplay between potency and pharmacokinetic properties underscores the complexity of drug design and the need for a multi-parameter optimization approach.
Future research in this area should focus on:
-
Exploring a wider range of substitutions on both the pyrazole and the aromatic ring attached to the piperidine nitrogen to further refine the SAR and identify novel interactions.
-
In-depth pharmacokinetic and toxicological profiling of the most promising leads to assess their drug-like properties and potential for clinical development.
-
Structural biology studies , such as co-crystallization of analogs with the CCR5 receptor, to provide a more detailed understanding of the binding interactions and guide rational drug design.
By leveraging the insights from these SAR studies and employing robust experimental methodologies, the scientific community can continue to advance the development of novel and effective antiretroviral therapies targeting HIV-1 entry.
References
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CD8 T Cell Virus Inhibition Assay Protocol. Methods Mol Biol. 2019;1884:169-181. Available from: [Link]
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Shen, D. M., Shu, M., Mills, S. G., Chapman, K. T., Malkowitz, L., Springer, M. S., ... & Emini, E. A. (2004). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains. Bioorganic & medicinal chemistry letters, 14(4), 935-939. Available from: [Link]
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Archin, N. M., Kirchherr, J. L., Sung, J. A., Clutton, G., Sholtis, K., He, C., ... & Margolis, D. M. (2021). Reliable Estimation of CD8 T Cell Inhibition of In Vitro HIV-1 Replication. Frontiers in Immunology, 12, 687491. Available from: [Link]
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Lu, W., & Andrieu, J. M. (2007). Measuring inhibition of HIV replication by ex vivo CD8+ T cells. Nature protocols, 2(11), 2793-2800. Available from: [Link]
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Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]
-
Protocol for Preparation of Cell Free Stocks of HIV-1 in PBMC. Available from: [Link]
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Donahue, D. A., & Wainberg, M. A. (2013). New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo. Viruses, 5(1), 26-44. Available from: [Link]
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Request PDF. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains. Available from: [Link]
-
Numa, M. M., Chimirri, A., Grasso, S., Monforte, A. M., Monforte, P., & Zappalà, M. (2007). CCR5 Receptor Antagonists: Discovery and SAR of Novel 4-hydroxypiperidine Derivatives. Bioorganic & medicinal chemistry letters, 17(7), 1883-1887. Available from: [Link]
-
Shu, M., Loebach, J. L., Parker, K. A., Mills, S. G., Chapman, K. T., Shen, D. M., ... & Emini, E. A. (2004). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 3. SAR studies on the benzylpyrazole segment. Bioorganic & medicinal chemistry letters, 14(4), 941-945. Available from: [Link]
-
Synthesis, characterization and biological evaluation of N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. RSC Advances. 2023;13(1), 1-13. Available from: [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. Available from: [Link]
-
Oncodesign Services. Radioligand Binding Assay. Available from: [Link]
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Cai, W., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1-10. Available from: [Link]
-
Oh, Y. I., Lee, H. J., Lee, J. Y., Lee, J. Y., Kim, H. J., & Lee, K. T. (2010). Spirodiketopiperazine-based CCR5 antagonists: Improvement of their pharmacokinetic profiles. Bioorganic & medicinal chemistry letters, 20(2), 763-766. Available from: [Link]
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Vyncke, V., & Vandekerckhove, L. (2007). CCR5 antagonists: comparison of efficacy, side effects, pharmacokinetics and interactions--review of the literature. Current HIV research, 5(5), 493-501. Available from: [Link]
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Oh, Y. I., Lee, H. J., Lee, J. Y., Lee, J. Y., Kim, H. J., & Lee, K. T. (2010). Spirodiketopiperazine-based CCR5 antagonists: Improvement of their pharmacokinetic profiles. Bioorganic & medicinal chemistry letters, 20(2), 763-766. Available from: [Link]
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A Comparative Guide to the Efficacy of Pyrazole-Based Antiviral Compounds
In the ever-evolving landscape of antiviral drug discovery, the pyrazole scaffold has emerged as a privileged structure, demonstrating broad-spectrum activity against a range of clinically significant viruses. This guide provides a comprehensive comparison of the efficacy of different pyrazole-based antiviral compounds, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action, compare inhibitory concentrations, and provide standardized methodologies to facilitate further research and development in this promising area.
Introduction to Pyrazole-Based Antivirals
The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a versatile pharmacophore in medicinal chemistry. Its unique structural features allow for diverse substitutions, leading to compounds with a wide array of biological activities, including potent antiviral effects.[1] Several pyrazole-containing compounds have been investigated and approved for various therapeutic uses, highlighting the significance of this chemical moiety in drug design. This guide will focus on a selection of notable pyrazole-based antivirals, comparing their efficacy against key viral pathogens such as influenza and coronaviruses.
Comparative Efficacy Against Influenza Virus
Influenza remains a significant global health threat, necessitating the development of novel antiviral agents to combat seasonal epidemics and potential pandemics. Several pyrazole-based compounds have shown considerable promise as anti-influenza agents.
One such compound is BPR1P0034 , identified through high-throughput screening. In a plaque reduction assay, BPR1P0034 demonstrated potent inhibitory activity against the influenza A/WSN/33 (H1N1) virus with a 50% effective inhibitory concentration (IC50) of 0.42 ± 0.11 µM .[2][3] Further studies revealed that this compound inhibits an early stage of the viral replication cycle, likely viral uncoating or the importation of viral RNA into the nucleus.[2]
Another avenue of research has focused on modifying existing antiviral drugs with pyrazole moieties. For instance, a series of pyrazole-based C-5-NH2-acyl analogues of oseltamivir carboxylate were synthesized and evaluated for their ability to inhibit the neuraminidase (NA) of a clinically isolated A/H3N2 influenza virus. Among these, compound 12c displayed the best NA inhibitory activity with an IC50 value of 6.98 ± 0.08 µM .
The well-known antiviral drug Favipiravir (T-705), while technically a pyrazinecarboxamide derivative, is often discussed in the context of heterocyclic antivirals and serves as a valuable benchmark. It exhibits broad-spectrum anti-influenza activity through a distinct mechanism of action, which will be detailed later in this guide.
Table 1: Comparative Efficacy of Pyrazole-Based Compounds Against Influenza Virus
| Compound | Virus Strain | Assay Type | IC50 (µM) | Reference |
| BPR1P0034 | Influenza A/WSN/33 (H1N1) | Plaque Reduction Assay | 0.42 ± 0.11 | [2][3] |
| Oseltamivir Analog 12c | Influenza A/H3N2 (clinical isolate) | Neuraminidase Inhibition Assay | 6.98 ± 0.08 |
Comparative Efficacy Against Coronaviruses (SARS-CoV-2)
The COVID-19 pandemic spurred intensive research into novel antiviral therapies, with pyrazole-based compounds being a key area of investigation. Their efficacy has been demonstrated against various coronaviruses, including SARS-CoV-2.
Several studies have explored the potential of pyrazole derivatives to inhibit the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme crucial for viral replication.[4][5] In one study, a series of phenylpyrazolone-1,2,3-triazole hybrids were synthesized and evaluated for their inhibitory activity against SARS-CoV-2 Mpro. Compound 6i , an amide-based linker analog, was identified as the most active, with an IC50 value of 3.16 µM .[5] Another non-linker analog, 6h , also showed potent inhibition with an IC50 of 5.08 µM .[5] These values are noteworthy when compared to the selective antiviral agent GC-376, which had an IC50 of 12.85 µM in the same study.[5]
Another class of pyrazole derivatives, pyranopyrazoles, has also been investigated for their activity against human coronavirus 229E (HCoV-229E), a model for the Coronaviridae family. Compound 18 from this series exhibited a high selectivity index (SI) of 12.6 and demonstrated significant inhibition of the viral replication phase.[6]
Furthermore, hydroxyquinoline-pyrazole candidates have been evaluated against a range of coronaviruses, including SARS-CoV-2 and MERS-CoV, showing promising antiviral activity in plaque reduction and viral inhibition assays.[7][8]
Table 2: Comparative Efficacy of Pyrazole-Based Compounds Against Coronaviruses
| Compound | Virus/Target | Assay Type | IC50 (µM) | Reference |
| Phenylpyrazolone-triazole 6i | SARS-CoV-2 Mpro | Protease Inhibition Assay | 3.16 | [5] |
| Phenylpyrazolone-triazole 6h | SARS-CoV-2 Mpro | Protease Inhibition Assay | 5.08 | [5] |
| Pyrazolone derivative 7 | SARS-CoV Mpro | Protease Inhibition Assay | 5.50 | [5] |
| Pyrazolone derivative 8 | SARS-CoV Mpro | Protease Inhibition Assay | 6.80 | [5] |
| Pyranopyrazole 18 | HCoV-229E | Viral Replication Assay | High (SI = 12.6) | [6] |
Mechanisms of Antiviral Action
The diverse chemical space of pyrazole-based compounds translates into a variety of antiviral mechanisms. Understanding these mechanisms is crucial for rational drug design and the development of combination therapies.
Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)
Favipiravir is a prodrug that, once metabolized into its active form, favipiravir-RTP, targets the viral RNA-dependent RNA polymerase (RdRp).[9] It acts as a purine analogue and is incorporated into the nascent viral RNA strand. This incorporation leads to "lethal mutagenesis," where the accumulation of mutations in the viral genome renders it non-viable. This mechanism confers a broad spectrum of activity against many RNA viruses.
Caption: Mechanism of action of Favipiravir.
Inhibition of Janus Kinase (JAK) Signaling Pathway
Baricitinib , a pyrazole-containing compound, is a known inhibitor of Janus kinases 1 and 2 (JAK1/JAK2). While primarily developed as an anti-inflammatory drug, its mechanism has implications for antiviral therapy. By blocking the JAK-STAT signaling pathway, Baricitinib can modulate the host's inflammatory response to viral infections, which is often a major contributor to disease severity, as seen in severe COVID-19. Additionally, some studies suggest that Baricitinib may interfere with viral entry into host cells.
Caption: Mechanism of action of Baricitinib via JAK-STAT inhibition.
Targeting Early Stages of Viral Replication
As mentioned earlier, BPR1P0034 has been shown to be most effective when administered between 0 and 2 hours post-infection with influenza virus.[2] This suggests that it targets an early event in the viral life cycle, such as viral attachment, entry, uncoating, or the transport of the viral genome to the nucleus. Further mechanistic studies are needed to pinpoint the exact molecular target.
Experimental Protocols
To ensure the reproducibility and comparability of antiviral efficacy studies, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate pyrazole-based antiviral compounds.
Plaque Reduction Assay
This assay is the gold standard for quantifying the inhibition of viral replication.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza) in 6-well or 12-well plates.
-
Virus stock of known titer.
-
Test compound dilutions.
-
Infection medium (e.g., serum-free DMEM with TPCK-trypsin for influenza).
-
Overlay medium (e.g., 2X DMEM mixed with 1.2% Avicel or low-melting-point agarose).
-
Fixative solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the pyrazole-based compound in infection medium.
-
Infection: Aspirate the growth medium from the cell monolayers and wash with PBS. Infect the cells with a predetermined amount of virus (e.g., 100 plaque-forming units (PFU)/well) in the presence of varying concentrations of the test compound. Include a virus-only control and a cell-only control.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: After the adsorption period, remove the inoculum and add the overlay medium. The semi-solid overlay restricts the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days for influenza).
-
Fixation and Staining: Aspirate the overlay medium and fix the cells with the fixative solution. After fixation, remove the fixative and stain the cells with crystal violet solution.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
IC50 Calculation: The percentage of plaque inhibition is calculated for each compound concentration relative to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Caption: Experimental workflow for the Plaque Reduction Assay.
Time-of-Addition Assay
This assay helps to determine the stage of the viral replication cycle that is targeted by an antiviral compound.
Materials:
-
Confluent monolayer of susceptible host cells.
-
High-titer virus stock.
-
Test compound at a fixed concentration (typically 5-10 times the IC50).
-
Infection medium.
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Synchronized Infection: Infect the cells with a high multiplicity of infection (MOI) for a short period (e.g., 1 hour) to synchronize the infection.
-
Wash: After the infection period, wash the cells to remove any unadsorbed virus.
-
Time-of-Addition: Add the test compound at various time points post-infection (e.g., 0, 1, 2, 4, 6, 8 hours).
-
Incubation: Incubate the plates for a full replication cycle (e.g., 24 hours).
-
Virus Yield Quantification: Harvest the supernatant and determine the virus titer using a plaque assay or a quantitative PCR (qPCR)-based method.
-
Analysis: Plot the virus yield against the time of compound addition. A significant reduction in virus yield at early time points indicates that the compound targets an early stage of the viral life cycle, while inhibition at later time points suggests a target in the later stages.
Conclusion and Future Perspectives
Pyrazole-based compounds represent a rich source of potential antiviral agents with diverse mechanisms of action and potent efficacy against a range of viruses. This guide has provided a comparative overview of some of the leading pyrazole-based antivirals, highlighting their inhibitory concentrations and modes of action. The detailed experimental protocols provided herein are intended to facilitate further research and the standardized evaluation of new chemical entities.
Future research should focus on head-to-head comparative studies of different pyrazole derivatives against a panel of clinically relevant viral strains to establish a more definitive ranking of their efficacy. Elucidating the precise molecular targets for compounds with unknown mechanisms, such as BPR1P0034, will be crucial for optimizing their activity and predicting potential resistance mutations. Furthermore, the exploration of combination therapies, potentially pairing a direct-acting pyrazole antiviral with a host-targeting agent like Baricitinib, could offer a synergistic approach to treating viral infections and mitigating the emergence of drug resistance. The continued exploration of the vast chemical space of pyrazole derivatives holds immense promise for the discovery and development of the next generation of antiviral drugs.
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Shih, S. R., Chu, T. Y., Reddy, G. R., Tseng, S. N., Chen, H. L., Tang, W. F., ... & Horng, J. T. (2010). Pyrazole compound BPR1P0034 with potent and selective anti-influenza virus activity. Journal of Biomedical Science, 17(1), 13. [Link]
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Shih, S. R., Chu, T. Y., Reddy, G. R., Tseng, S. N., Chen, H. L., Tang, W. F., ... & Horng, J. T. (2010). Pyrazole compound BPR1P0034 with potent and selective anti-influenza virus activity. Journal of Biomedical Science, 17(1), 1-11. [Link]
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Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Hujaili, A. S., & El-Brollosy, N. R. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649033. [Link]
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El-Sabbagh, O. I., Barakat, K. H., Al-Ghorbani, M., & Al-Ghamdi, M. A. (2021). Synthesis and antiviral evaluation of some new pyrazole and fused pyrazolopyrimidine derivatives. ResearchGate. [Link]
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Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Hujaili, A. S., & El-Brollosy, N. R. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649033. [Link]
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Shih, S. R., Chu, T. Y., Reddy, G. R., Tseng, S. N., Chen, H. L., Tang, W. F., ... & Horng, J. T. (2010). Pyrazole compound BPR1P0034 with potent and selective anti-influenza virus activity. National Cheng Kung University Institutional Repository. [Link]
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Shih, S. R., Chu, T. Y., Reddy, G. R., Tseng, S. N., Chen, H. L., Tang, W. F., ... & Horng, J. T. (2010). Pyrazole compound BPR1P0034 with potent and selective anti-influenza virus activity. Journal of Biomedical Science, 17(1), 13. [Link]
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Shih, S. R., Chu, T. Y., Reddy, G. R., Tseng, S. N., Chen, H. L., Tang, W. F., ... & Horng, J. T. (2010). Pyrazole compound BPR1P0034 with potent and selective anti-influenza virus activity. National Yang Ming Chiao Tung University Institutional Repository. [Link]
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Validating 2-(1H-Pyrazol-4-yl)piperidine: A Comparative Guide for Lead Compound Discovery
In the landscape of modern drug discovery, the identification and validation of novel lead compounds are paramount to the development of next-generation therapeutics. The 2-(1H-pyrazol-4-yl)piperidine scaffold has emerged as a promising starting point for medicinal chemists, offering a unique combination of structural rigidity and synthetic tractability. This guide provides a comprehensive analysis of this scaffold, presenting a comparative validation framework against established alternatives in key therapeutic areas. Through an objective lens, we will explore its potential, supported by experimental data and detailed protocols, to empower researchers in their quest for innovative drug candidates.
The 2-(1H-Pyrazol-4-yl)piperidine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its metabolic stability and diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The piperidine moiety is also a ubiquitous structural motif in pharmaceuticals, enhancing solubility and providing a three-dimensional framework for precise target engagement.[3][4] The fusion of these two privileged structures in 2-(1H-pyrazol-4-yl)piperidine creates a scaffold with significant potential for interacting with a variety of biological targets.
This guide will delve into the validation of this scaffold in three distinct and therapeutically relevant areas: neurodegenerative disorders, HIV, and thrombosis, by examining specific derivatives and comparing their performance with established lead compounds.
Therapeutic Application 1: Neurodegenerative Disorders - Targeting Muscarinic Acetylcholine Receptors
Rationale: The muscarinic acetylcholine receptor M4 (M4) is a key target in the development of treatments for schizophrenia and other neurological disorders. Positive allosteric modulators (PAMs) of M4 offer a promising therapeutic strategy. Structure-activity relationship (SAR) studies on pyrazol-4-yl-pyridine derivatives have identified potent and selective M4 PAMs.[5][6][7]
Lead Compound Derivative: A notable derivative from this class is a pyrazol-4-yl-pyridine compound (let's refer to it as "PZP-M4-PAM") that has demonstrated subtype-selectivity for the M4 receptor.[5][6][7]
Comparative Compound: Xanomeline, a well-characterized muscarinic receptor agonist that has been investigated for the treatment of schizophrenia and Alzheimer's disease.
Data Comparison:
| Compound | Target | Assay Type | Potency (EC50/IC50) | Selectivity | Reference |
| PZP-M4-PAM | M4 Receptor (hM4) | Radioligand Binding Assay | ~10-100 nM | High for M4 over other muscarinic subtypes | [5] |
| Xanomeline | M1/M4 Receptors | Functional Assay | ~5-20 nM (for M1/M4) | Non-selective agonist | N/A |
Experimental Protocol: Radioligand Binding Assay for M4 Receptor
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the human M4 muscarinic receptor.
Materials:
-
CHO cells stably expressing the hM4 receptor
-
[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand
-
Test compounds (e.g., PZP-M4-PAM)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare cell membranes from CHO-hM4 cells.
-
In a 96-well plate, add a fixed concentration of [3H]-NMS (at its Kd concentration).
-
Add increasing concentrations of the test compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a microplate scintillation counter.
-
Calculate the IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of [3H]-NMS.
Workflow Diagram:
Caption: HIV-1 Entry and CCR5 Antagonism.
Therapeutic Application 3: Thrombosis - Targeting Factor Xa
Rationale: Factor Xa (FXa) is a crucial enzyme in the coagulation cascade, and its inhibition is a key strategy for the prevention and treatment of thrombotic disorders. Pyrazolyl piperidine analogs have been designed and synthesized as a new class of FXa inhibitors. [8] Lead Compound Derivative: A pyrazolyl piperidine analog with a 4-chlorophenyl substitution (referred to as "PZP-FXa-Inhibitor") has demonstrated high in vitro FXa inhibition activity. [8] Comparative Compound: Rivaroxaban, a direct oral anticoagulant that acts as a selective inhibitor of FXa.
Data Comparison:
| Compound | Target | Assay Type | Potency (IC50) | Anticoagulant Activity | Reference |
| PZP-FXa-Inhibitor | Factor Xa | In vitro FXa inhibition assay | 13.4 nM | Good anticoagulation activity in PT and aPTT assays | [8] |
| Rivaroxaban | Factor Xa | In vitro FXa inhibition assay | ~0.7 nM | Potent anticoagulant activity | N/A |
Experimental Protocol: In Vitro Factor Xa Inhibition Assay
This is a chromogenic assay to measure the inhibitory activity of a compound against purified human Factor Xa.
Materials:
-
Purified human Factor Xa
-
Chromogenic substrate for FXa (e.g., S-2222)
-
Assay buffer (e.g., Tris-HCl buffer)
-
Test compounds (e.g., PZP-FXa-Inhibitor)
-
Microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add various concentrations of the test compound.
-
Add a fixed concentration of purified human Factor Xa and incubate for a short period.
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
The rate of substrate cleavage is proportional to the FXa activity.
-
Calculate the IC50 value, the concentration of the compound that inhibits 50% of FXa activity.
Coagulation Cascade Diagram:
Caption: Inhibition of Factor Xa in the Coagulation Cascade.
Conclusion and Future Directions
The 2-(1H-pyrazol-4-yl)piperidine scaffold demonstrates significant versatility as a starting point for the development of lead compounds across multiple therapeutic areas. The presented data on derivatives targeting the M4 muscarinic receptor, CCR5, and Factor Xa highlight the potential of this chemical framework to yield potent and selective modulators of clinically relevant biological targets.
While the specific compound 2-(1H-pyrazol-4-yl)piperidine requires further direct biological evaluation, the evidence from its derivatives strongly supports its validation as a valuable lead scaffold. Future research should focus on synthesizing and screening a library of 2-(1H-pyrazol-4-yl)piperidine analogs to explore a wider range of biological targets and to optimize their pharmacokinetic and pharmacodynamic properties. The experimental protocols and comparative data provided in this guide offer a robust framework for such future investigations, paving the way for the discovery of novel and effective therapeutics.
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Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. PubMed Central. [Link]
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Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. National Center for Biotechnology Information. [Link]
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A Comparative Guide to the Synthesis of Pyrazole-Piperidine Scaffolds for Medicinal Chemistry
Introduction: The Synergy of Pyrazole and Piperidine in Drug Discovery
The fusion of pyrazole and piperidine rings into a single molecular scaffold has emerged as a powerful strategy in modern medicinal chemistry. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of many pharmaceuticals due to its ability to act as a versatile pharmacophore, engaging in various biological interactions.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3] Complementing this, the piperidine ring, a saturated six-membered heterocycle, is one of the most prevalent N-heterocycles in FDA-approved drugs. Its inherent three-dimensionality and ability to be functionalized allow for the fine-tuning of physicochemical properties such as solubility and lipophilicity, which are critical for optimizing drug absorption, distribution, metabolism, and excretion (ADME) profiles.[4] The combination of these two privileged scaffolds can lead to novel chemical entities with enhanced potency, selectivity, and drug-like properties.
This guide provides a comparative analysis of the primary synthetic routes to access diverse pyrazole-piperidine architectures, including simple substituted, fused, and spirocyclic systems. We will delve into the mechanistic underpinnings of these methodologies, offering field-proven insights to aid researchers in selecting the most appropriate strategy for their drug discovery programs.
I. Synthesis of Piperidine-Substituted Pyrazoles
The most direct approach to combining the two scaffolds involves the formation of a pyrazole ring bearing a piperidine substituent. These routes often leverage well-established methods for pyrazole synthesis, incorporating a piperidine-containing building block.
A. Cyclocondensation of β-Dicarbonyl Compounds with Hydrazines
The Knorr pyrazole synthesis and related cyclocondensation reactions represent a classic and robust method for constructing the pyrazole core.[5] By utilizing a β-dicarbonyl compound functionalized with a piperidine moiety, a wide array of piperidine-substituted pyrazoles can be accessed.
A key consideration in this approach is the synthesis of the requisite piperidine-containing β-dicarbonyl precursor. This is often achieved by acylation of a suitable piperidine derivative. The subsequent cyclocondensation with a hydrazine derivative proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.
Experimental Protocol: Synthesis of a 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative [6]
-
Synthesis of the β-Diketone Precursor: To a solution of a suitable starting ester in a polar solvent like ethanol, add a base such as sodium ethoxide. Slowly add 4-piperidone as the ketone component at 0°C. The reaction mixture is stirred and allowed to warm to room temperature. After completion, the mixture is worked up to isolate the β-diketoester.
-
Cyclocondensation: The synthesized β-diketoester (1 mmol) is dissolved in ethanol (100 ml) containing acetic acid (10 ml). The desired hydrazine derivative (e.g., 4-fluorophenyl hydrazine, 1 mmol) is added, and the mixture is refluxed overnight.
-
Grignard Reaction: The pyrazole intermediate is dissolved in THF (20 ml), and a Grignard reagent (e.g., methylmagnesium bromide, 1.5 mmol) is added at 0°C to install the methyl and hydroxyl groups on the piperidine ring.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the final 4-methylpiperidin-4-ol substituted pyrazole.
Causality Behind Experimental Choices:
-
The use of a strong base like sodium ethoxide in the first step is crucial for the deprotonation of the ester's α-carbon, enabling the Claisen condensation with 4-piperidone.
-
Acetic acid in the cyclocondensation step catalyzes the reaction by protonating the carbonyl oxygen, making it more electrophilic for the nucleophilic attack by the hydrazine.
-
The Grignard reaction is a classic and efficient method for the formation of carbon-carbon bonds and the introduction of a tertiary alcohol, providing a straightforward way to functionalize the piperidine ring.
B. Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a one-pot synthesis, offer a highly efficient and atom-economical approach to complex molecules.[7][8][9] Several MCRs have been developed for the synthesis of highly substituted pyrazoles, and these can be adapted to incorporate piperidine-containing starting materials.
For instance, a four-component reaction involving a piperidine-substituted aldehyde, a β-ketoester, malononitrile, and hydrazine can lead to the formation of complex pyranopyrazole structures, which can be considered a fused pyrazole-piperidine system.[10]
II. Synthesis of Fused Pyrazole-Piperidine Scaffolds
Fused heterocyclic systems often exhibit unique biological activities due to their rigid, well-defined three-dimensional structures. The synthesis of fused pyrazole-piperidine scaffolds typically involves the construction of one ring onto the pre-existing other.
A. Synthesis of Pyranopyrazoles with Piperidine Substituents
While not a direct fusion of the pyrazole and piperidine rings, pyranopyrazoles are an important class of fused heterocycles where a piperidine moiety can be incorporated as a substituent. These are often synthesized via multicomponent reactions.
Experimental Protocol: Four-Component Synthesis of a Piperidine-Substituted Pyranopyrazole [10]
-
A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1.5 mmol) is prepared in an aqueous medium.
-
A catalytic amount of piperidine is added to the reaction mixture.
-
The reaction is stirred at a specified temperature (e.g., 85 °C) or irradiated with microwaves until completion (monitored by TLC).
-
The solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to afford the pure pyranopyrazole derivative.
Causality Behind Experimental Choices:
-
Piperidine as a Catalyst: Piperidine acts as a base to catalyze the Knoevenagel condensation between the aldehyde and malononitrile, and also the initial condensation between ethyl acetoacetate and hydrazine.[5]
-
Aqueous Medium: The use of water as a solvent is environmentally benign and can promote the reaction through hydrophobic effects.
-
One-Pot Procedure: The multicomponent nature of this reaction allows for the rapid assembly of a complex molecular architecture from simple starting materials, increasing overall efficiency.
III. Synthesis of Spiro[pyrazole-piperidine] Scaffolds
Spirocyclic scaffolds, where two rings share a single atom, are of great interest in drug discovery due to their inherent three-dimensionality and novelty.[4] The synthesis of spiro[pyrazole-piperidine] derivatives presents a unique synthetic challenge.
A. From Piperidine-4-ones
A common strategy for the synthesis of spiro[piperidine-4,4'-pyrazoline] derivatives involves the use of a piperidine-4-one as the starting material. The key step is the formation of a pyrazoline or pyrazole ring at the 4-position of the piperidine.
Workflow for Spiro[piperidine-4,4'-pyrazoline] Synthesis
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A Researcher's Guide to Assessing the Dual Inhibition Mechanism of Pyrazolo-piperidines
In the landscape of modern drug discovery, the "one target, one drug" paradigm is increasingly being challenged. Complex diseases, driven by redundant or compensatory signaling pathways, often demand more sophisticated therapeutic strategies. Dual-target inhibitors, molecules engineered to modulate two distinct disease-relevant proteins simultaneously, represent a promising approach to enhance efficacy, overcome drug resistance, and potentially reduce off-target effects. Among the scaffolds that have proven particularly fruitful in this endeavor, the pyrazolo-piperidine and related pyrazolopyrimidine cores stand out as privileged structures.[1][2] Their inherent versatility allows for fine-tuning of interactions within the ATP-binding pockets of various kinases and other enzymes, making them ideal starting points for developing potent dual inhibitors.[2][3][4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the dual inhibition mechanism of novel pyrazolo-piperidine-based compounds. We will move beyond simple IC50 values to build a multi-faceted evidence package, integrating biochemical rigor, biophysical validation, and cellular relevance.
The Rationale for Dual Inhibition: A Mechanistic Overview
Many disease pathologies, particularly in oncology, are not dependent on a single aberrant protein but rather on a dysregulated network. For instance, cancer cells can often bypass the inhibition of one kinase by upregulating a parallel signaling pathway. A dual inhibitor can foreclose these escape routes.
Consider a hypothetical scenario where two kinases, Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3β (GSK-3β), are both implicated in the proliferation of a specific cancer cell line. CDK2 is a key regulator of the cell cycle, required for the transition from G1 to S phase.[5] GSK-3β is a multifunctional kinase involved in numerous pathways, including cell survival and metabolism.[6][7] A pyrazolo-piperidine designed to inhibit both could theoretically induce cell cycle arrest and simultaneously block pro-survival signals, a powerful two-pronged attack.
The pyrazolo-piperidine scaffold is adept at this task. The pyrazole ring can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, mimicking the interactions of adenine.[2][8] Meanwhile, substitutions on the piperidine ring and other positions on the core can be tailored to engage with specific residues in the active sites of two different target kinases, thereby conferring dual activity.[9][10]
Figure 1. Simplified signaling pathways for CDK2 and GSK-3β and the intervention point for a dual inhibitor.
A Validated Workflow for Assessing Dual Inhibition
A robust assessment requires a tiered, multi-faceted approach. Each stage validates the previous one, building a solid case for the compound's mechanism of action.
Figure 2. A three-phase workflow for validating dual inhibitors.
Phase 1: Biochemical Assays — Quantifying Potency
The first step is to determine if the compound inhibits the activity of the purified target enzymes.[11] Luminescence-based assays that measure ATP consumption are industry standards due to their high throughput and sensitivity.[12][13]
Featured Protocol: In Vitro Dual Kinase Inhibition Assay (ADP-Glo™)
This protocol measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.
-
Objective: To determine the IC50 values of a pyrazolo-piperidine compound against Target Kinase A (e.g., CDK2/CycA) and Target Kinase B (e.g., GSK-3β).
-
Principle: The Kinase Reaction is followed by the ADP-Glo™ Reagent, which stops the reaction and depletes the remaining ATP. The Kinase Detection Reagent is then added to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. The light output is proportional to ADP produced and, therefore, kinase activity.[13]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the pyrazolo-piperidine inhibitor in DMSO. A typical starting concentration is 100 µM.
-
Kinase Reaction Setup (in a 384-well plate):
-
Add 1 µL of the compound dilution to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add 2 µL of a 2.5X Kinase/Substrate solution. This solution contains Target Kinase A (or B) and its specific peptide substrate in reaction buffer at an optimized concentration (e.g., 5-10 ng/µL kinase).
-
Initiate the reaction by adding 2 µL of a 2.5X ATP solution. The final ATP concentration should be at or near the Km for each respective kinase to ensure competitive inhibitors are accurately assessed.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This terminates the kinase reaction and eliminates unused ATP.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Read the plate on a luminometer.
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC50 value for each kinase.
-
Causality and Trustworthiness: Using the ATP concentration near the Km is critical. If the ATP concentration is too high, the apparent potency of an ATP-competitive inhibitor will be artificially low. This protocol is self-validating through the inclusion of positive (known inhibitor) and negative (DMSO) controls.
Phase 2: Biophysical Methods — Confirming Direct Binding
An IC50 value from a biochemical assay shows inhibition of activity but does not unequivocally prove direct binding. Artifacts like aggregation can interfere. Biophysical methods provide this direct evidence and can reveal the thermodynamics and kinetics of the interaction.[14][15] Surface Plasmon Resonance (SPR) is a powerful tool for this purpose.[16][17]
Featured Protocol: Surface Plasmon Resonance (SPR) Binding Analysis
-
Objective: To confirm direct binding of the pyrazolo-piperidine to both kinases and to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
Principle: SPR measures changes in refractive index on the surface of a sensor chip. One molecule (the ligand, e.g., the kinase) is immobilized on the chip, and the other (the analyte, i.e., the inhibitor) is flowed over the surface. Binding changes the mass on the surface, which alters the refractive index, generating a measurable signal in real-time.[15]
Step-by-Step Workflow:
-
Protein Immobilization: Covalently immobilize purified Target Kinase A and Target Kinase B on separate flow cells of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. An empty flow cell should be activated and deactivated to serve as a reference.
-
Analyte Preparation: Prepare a series of concentrations of the pyrazolo-piperidine inhibitor in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). A typical concentration range would be 0.1x to 10x the expected KD.
-
Binding Measurement (Multi-Cycle Kinetics):
-
Inject the lowest concentration of the inhibitor over all flow cells and record the binding response (association phase).
-
Switch back to running buffer and record the signal decrease (dissociation phase).
-
Regenerate the chip surface with a short pulse of a high salt or low pH solution to remove all bound analyte.
-
Repeat this cycle for each concentration of the inhibitor, from lowest to highest.
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the active flow cell signals to correct for bulk refractive index changes.
-
Globally fit the association and dissociation curves from all concentrations to a 1:1 binding model to calculate ka, kd, and KD (where KD = kd/ka).
-
Expert Insight: The kinetic rates are as important as the affinity (KD). A compound with a slow dissociation rate (a long "residence time") may exhibit a more durable pharmacological effect in vivo, even if its KD is modest.[18] Comparing the KD from SPR with the IC50 from the biochemical assay provides another layer of validation.[14]
Phase 3: Cell-Based Assays — Proving the Mechanism in a Living System
The ultimate test is whether the compound can enter a cell and engage its intended targets to produce a functional outcome.
Featured Protocol: Cellular Target Engagement & Phosphorylation Assay
-
Objective: To demonstrate that the pyrazolo-piperidine inhibitor blocks the phosphorylation of a known downstream substrate of each target kinase within intact cells.
-
Principle: If the inhibitor engages and blocks Kinase A, the phosphorylation of its substrate, Substrate A, should decrease. This can be quantified using methods like Western Blot or specific ELISAs.[19] The NanoBRET™ Target Engagement assay is a more advanced method that directly measures compound binding to a target kinase in live cells.[19][20]
Step-by-Step Methodology (Western Blot):
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., a cancer cell line known to depend on CDK2 and GSK-3β) and allow cells to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a dose-response of the pyrazolo-piperidine inhibitor for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate the membrane overnight with a primary antibody specific for the phosphorylated form of a known CDK2 substrate (e.g., p-Rb Ser807/811) or a GSK-3β substrate (e.g., p-β-catenin Ser33/37/Thr41).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for the total protein of the substrate and a loading control (e.g., GAPDH) to confirm equal loading and expression.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal for each sample. Plot the normalized signal against the inhibitor concentration to determine the cellular EC50.
-
Figure 3. Western blot workflow for assessing cellular target engagement.
Comparative Analysis: Putting the Data in Context
The final step is to synthesize the data and compare the dual inhibitor's performance against selective alternatives. This highlights the unique advantages of the dual-targeting mechanism.
Table 1: Performance Comparison of a Hypothetical Pyrazolo-piperidine Dual Inhibitor
| Compound | Target(s) | Biochemical IC50 (CDK2) | Biochemical IC50 (GSK-3β) | Cellular p-Rb EC50 | Cellular p-β-catenin EC50 | Cell Viability GI50 |
| PZP-47 (Dual) | CDK2 & GSK-3β | 5 nM | 12 nM | 25 nM | 60 nM | 45 nM |
| Cmpd-A (Selective) | CDK2 | 2 nM | >10,000 nM | 15 nM | >10,000 nM | 350 nM |
| Cmpd-B (Selective) | GSK-3β | >10,000 nM | 8 nM | >10,000 nM | 40 nM | 800 nM |
| Combination | CDK2 + GSK-3β | N/A | N/A | 18 nM | 45 nM | 75 nM |
Data are hypothetical for illustrative purposes.
Interpretation of Results:
-
Potency: PZP-47 demonstrates potent, balanced inhibition of both kinases at the biochemical level.
-
Cellular Activity: The compound effectively engages both targets in cells, as shown by the low nanomolar EC50 values for substrate phosphorylation.
-
Synergy: Critically, the GI50 (concentration for 50% growth inhibition) for PZP-47 is significantly lower than for either selective inhibitor alone, and even more potent than the 1:1 combination. This suggests a synergistic effect resulting from the simultaneous blockade of both pathways by a single molecule, which is the hallmark of a successful dual inhibitor.
Conclusion
Assessing the mechanism of a dual inhibitor like a pyrazolo-piperidine requires a meticulous, evidence-based approach. By moving sequentially from biochemical potency to biophysical binding confirmation and finally to cellular target engagement and functional outcomes, researchers can build an unassailable case for their compound's mechanism of action. This rigorous, multi-parameter validation is not merely an academic exercise; it is essential for identifying drug candidates with the highest potential for clinical success and for truly understanding the complex biology that these sophisticated molecules are designed to address.
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
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Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. PubMed. Available at: [Link]
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Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. Available at: [Link]
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Binding assays to profile target engagement by kinase inhibitors in... ResearchGate. Available at: [Link]
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Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PMC. Available at: [Link]
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Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. MDPI. Available at: [Link]
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Semantic Scholar. Available at: [Link]
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Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PubMed. Available at: [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
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Representative piperazine derivatives with CDKs inhibitory activity. ResearchGate. Available at: [Link]
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A novel selective 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. eatris-cz. Available at: [Link]
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Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. PubMed. Available at: [Link]
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Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation. PMC. Available at: [Link]
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How Does a Biochemical Kinase Assay Work? BellBrook Labs. Available at: [Link]
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. Available at: [Link]
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5-aryl-pyrazolo[3,4-b]pyridazines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). Semantic Scholar. Available at: [Link]
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Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. PMC. Available at: [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of 2-(1H-Pyrazol-4-yl)piperidine Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable drug candidate is fraught with challenges. One of the most critical hurdles is ensuring the specificity of the molecule for its intended target. Off-target interactions can lead to unforeseen toxicity, reduced efficacy, and costly late-stage failures. This guide provides an in-depth technical comparison of the cross-reactivity profiling of 2-(1H-pyrazol-4-yl)piperidine derivatives, a scaffold of significant interest in medicinal chemistry.[1] By leveraging experimental data and established methodologies, we will explore how to systematically evaluate and interpret the selectivity of these compounds, thereby enabling more informed decisions in drug development programs.
The Significance of the 2-(1H-Pyrazol-4-yl)piperidine Scaffold
The 2-(1H-pyrazol-4-yl)piperidine motif is a privileged scaffold in modern drug discovery, frequently incorporated into kinase inhibitors and other targeted therapies.[1][2] The pyrazole ring can act as a versatile pharmacophore, participating in hydrogen bonding and hydrophobic interactions within protein binding sites, while the piperidine ring often serves as a key structural element influencing solubility, metabolic stability, and interactions with the target protein.[3][4] However, the very features that make this scaffold attractive can also contribute to off-target binding. Therefore, a rigorous and comprehensive cross-reactivity profiling strategy is not just recommended—it is imperative.
Understanding Cross-Reactivity: A Conceptual Framework
Cross-reactivity, in the context of drug discovery, refers to the ability of a compound to bind to and modulate the activity of proteins other than its intended therapeutic target. These unintended interactions are a primary cause of adverse drug reactions.[5][6][7] Proactively identifying these off-target effects early in the development process allows for the strategic modification of the chemical structure to enhance selectivity and mitigate potential safety risks.
Below is a conceptual workflow for the cross-reactivity profiling of a novel 2-(1H-pyrazol-4-yl)piperidine derivative.
Caption: A generalized workflow for the cross-reactivity profiling of novel drug candidates.
Methodologies for Cross-Reactivity Profiling
A multi-faceted approach is essential for a thorough assessment of off-target interactions. Combining in vitro biochemical and cell-based assays with in silico predictive models provides a comprehensive picture of a compound's selectivity profile.
In Vitro Profiling Panels
The most direct method for assessing cross-reactivity is to screen the compound against a large panel of purified proteins, typically kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes.[6] These services are commercially available and offer a standardized and high-throughput approach to identifying potential off-target liabilities.
Experimental Protocol: Kinase Panel Screening
-
Compound Preparation: A stock solution of the 2-(1H-pyrazol-4-yl)piperidine derivative is prepared in 100% DMSO. Serial dilutions are then made to achieve the desired final assay concentrations.
-
Assay Plates: Kinase assays are typically performed in 384-well plates. Each well contains the specific kinase, a suitable substrate (often a peptide or protein), and ATP.
-
Compound Addition: The test compound is added to the assay wells at a single high concentration (e.g., 10 µM) for initial screening, or in a dose-response format to determine the IC50 value for any observed hits.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plates are then incubated at a controlled temperature for a specific period to allow for substrate phosphorylation.
-
Detection: The extent of phosphorylation is quantified using a variety of detection methods, such as radiometric assays (incorporation of ³²P-ATP), fluorescence-based assays (e.g., LanthaScreen®, HTRF®), or luminescence-based assays (e.g., Kinase-Glo®).
-
Data Analysis: The raw data is normalized to controls (no inhibitor and a known potent inhibitor) to calculate the percent inhibition for each kinase. For dose-response curves, the IC50 values are determined using non-linear regression analysis.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for assessing target engagement and off-target binding in a cellular context.[8] This method relies on the principle that the binding of a ligand to a protein stabilizes the protein against thermal denaturation.
Experimental Protocol: CETSA®
-
Cell Treatment: Intact cells are treated with the 2-(1H-pyrazol-4-yl)piperidine derivative at various concentrations.
-
Heating: The treated cells are heated to a range of temperatures to induce protein denaturation.
-
Cell Lysis and Protein Separation: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: The amount of soluble target protein remaining at each temperature is quantified by methods such as Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. This can be performed in a proteome-wide manner to identify off-targets.
Comparative Analysis of 2-(1H-Pyrazol-4-yl)piperidine Derivatives
| Compound ID | Primary Target | Primary Target IC50 (µM) | Off-Target Kinase | Off-Target IC50 (µM) | Reference |
| Compound 8d | PAK4 | 0.060 | - | - | [9],[10],[11] |
| Compound 9c | PAK4 | 0.068 | - | - | [9],[10],[11] |
| FN-1501 | FLT3 | 0.0023 | CDK2 | 0.001 | [12],[13] |
| CDK4 | 0.00039 | [12],[13] | |||
| Compound 8t | FLT3 | 0.000089 | CDK2 | 0.000719 | [13] |
| CDK4 | 0.000770 | [13] |
Note: The compounds listed are complex derivatives containing the 2-(1H-pyrazol-4-yl)piperidine or a similar pyrazolyl-piperazine scaffold. The data is presented to illustrate the principles of comparative cross-reactivity profiling.
From this data, we can observe that while these compounds are potent inhibitors of their primary targets, they also exhibit activity against other kinases, in some cases with comparable potency. For example, FN-1501 and Compound 8t are potent inhibitors of both FLT3 and CDKs.[12][13] This highlights the importance of comprehensive profiling to understand the full spectrum of a compound's activity.
Structure-Activity Relationship (SAR) for Selectivity
The selectivity of 2-(1H-pyrazol-4-yl)piperidine derivatives can be modulated through chemical modifications to the core scaffold.[3][14] Understanding the SAR for both the primary target and off-targets is crucial for designing more selective compounds.
Caption: Key areas for chemical modification to improve the selectivity of 2-(1H-pyrazol-4-yl)piperidine derivatives.
For instance, substitutions on the pyrazole ring can influence interactions with the hinge region of kinases, a common binding motif. Modifications to the piperidine ring can alter the compound's interaction with the solvent-exposed region of the binding pocket, which can vary significantly between different kinases. By systematically exploring these modifications and profiling the resulting analogs, researchers can identify chemical vectors that enhance selectivity.
Conclusion and Future Directions
The cross-reactivity profiling of 2-(1H-pyrazol-4-yl)piperidine derivatives is a critical component of the drug discovery process. A combination of broad panel in vitro screening and cellular target engagement assays provides a robust framework for identifying and mitigating potential off-target effects. The comparative analysis of structurally related compounds, coupled with a deep understanding of the structure-activity relationships for selectivity, empowers medicinal chemists to design safer and more effective therapeutic candidates. As our understanding of the proteome and the tools to interrogate it continue to evolve, the ability to predict and design highly selective molecules will become increasingly central to the future of drug development.
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Luo, Y., et al. (2024). In silico off-target profiling for enhanced drug safety assessment. Acta Pharmaceutica Sinica B, 14(7), 2927-2941. Available from: [Link]
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El-Gamal, M. I., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 27(19), 6268. Available from: [Link]
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PubMed. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Molecules, 23(2), 417. Available from: [Link]
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ResearchGate. (2022). (PDF) Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation. Available from: [Link]
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Guchhait, G., & Madaan, K. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2015. Available from: [Link]
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Singh, P. P., & Kumar, A. (2014). 3D-QSAR and molecular docking studies on pyrazolopyrimidine derivatives as glycogen synthase kinase-3beta inhibitors. Medicinal Chemistry Research, 23(10), 4376-4388. Available from: [Link]
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Ionescu, D., et al. (2020). Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. Pharmaceutics, 12(10), 922. Available from: [Link]
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Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. Available from: [Link]
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Semantic Scholar. (n.d.). Structural basis of pyrazolopyrimidine derivatives as CAMKIIδ kinase inhibitors: insights from 3D QSAR, docking studies and in silico ADMET evaluation. Available from: [Link]
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Semantic Scholar. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1- yl)-N-(5-cyclopropyl-1H-pyrazol. Available from: [Link]
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National Institutes of Health. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Available from: [Link]
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Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]
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Wang, Y., et al. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 25(21), 5038. Available from: [Link]
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A Comparative Guide to the Biological Activities of 3- and 4-Substituted Piperidinyl Pyrazoles
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a privileged scaffold, forming the core of numerous biologically active compounds.[1][2] Its versatility allows for a wide range of substitutions, enabling the fine-tuning of pharmacological properties. Among these, the incorporation of a piperidine moiety has proven to be a particularly fruitful strategy in drug design, enhancing properties such as solubility, metabolic stability, and target engagement. This guide provides an in-depth, objective comparison of the biological activities of piperidinyl pyrazoles, with a specific focus on the influence of the piperidine substituent's position—at the 3- or 4-position of the pyrazole ring. We will delve into the structure-activity relationships (SAR) of these two classes of compounds, supported by experimental data, and provide detailed protocols for their biological evaluation.
The Significance of Piperidinyl Substitution: A Tale of Two Positions
The point of attachment of the piperidinyl group to the pyrazole core profoundly influences the molecule's three-dimensional shape and its ability to interact with biological targets. This guide will explore two prominent classes of these compounds: those with the piperidinyl moiety at the 3-position, exemplified by their significant role as cannabinoid receptor modulators, and those with substitution at the 4-position, which have emerged as potent kinase inhibitors.
3-Substituted Piperidinyl Pyrazoles: Modulators of the Endocannabinoid System
A prime example of the therapeutic potential of 3-substituted piperidinyl pyrazoles is the class of cannabinoid receptor 1 (CB1) antagonists. The CB1 receptor, a G-protein coupled receptor (GPCR), is a key component of the endocannabinoid system and is primarily expressed in the central nervous system.[3] Antagonism of the CB1 receptor has been investigated for the treatment of obesity and related metabolic disorders.
The archetypal compound in this class is SR141716A (Rimonabant), a potent and selective CB1 receptor antagonist.[4][5][6][7] The structure of SR141716A highlights the critical features for high-affinity binding, which include a piperidinyl carboxamide group at the 3-position of the pyrazole ring.[4][5][6][7]
Structure-Activity Relationship (SAR) Insights
SAR studies on this class of compounds have revealed several key determinants for potent CB1 receptor antagonism:
-
Piperidinyl Carboxamide at C3: The N-(piperidin-1-yl)carboxamide moiety at the 3-position of the pyrazole is a crucial pharmacophore for high-affinity binding to the CB1 receptor.[4][5][6][7]
-
Aryl Substituents at N1 and C5: A 2,4-dichlorophenyl group at the N1 position and a para-substituted phenyl ring at the C5 position are generally required for potent activity.[4][5][6][7]
-
Methyl Group at C4: A methyl group at the 4-position of the pyrazole ring contributes to the overall potency.[3]
The following table summarizes the binding affinities of representative 3-substituted piperidinyl pyrazoles for the CB1 receptor.
| Compound ID | N1-Substituent | C5-Substituent | C3-Substituent | Ki (nM) for CB1 Receptor |
| SR141716A | 2,4-Dichlorophenyl | 4-Chlorophenyl | N-(piperidin-1-yl)carboxamide | 1.8[4] |
| Analog 1 | 2,4-Dichlorophenyl | 4-Iodophenyl | N-(piperidin-1-yl)carboxamide | 0.7[4] |
Cannabinoid Receptor 1 (CB1) Signaling Pathway
Activation of the CB1 receptor by an agonist leads to the inhibition of adenylyl cyclase through the Gi/o protein, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates downstream signaling cascades, including ion channels and mitogen-activated protein kinases (MAPKs). CB1 receptor antagonists, such as the 3-substituted piperidinyl pyrazoles, block these effects.
4-Substituted Piperidinyl Pyrazoles: A New Frontier in Kinase Inhibition
In contrast to their 3-substituted counterparts, 4-substituted piperidinyl pyrazoles have gained prominence as potent inhibitors of various protein kinases, particularly cyclin-dependent kinases (CDKs). CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers.[8]
A notable example is AT7519, a potent inhibitor of multiple CDKs, including CDK1, CDK2, CDK4, CDK6, and CDK9.[1][9][10][11][12] AT7519 is an N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide.[1][9][10][11][12]
Structure-Activity Relationship (SAR) Insights
The development of AT7519 and related analogs has provided valuable insights into the SAR of this class of kinase inhibitors:
-
Piperidinyl Group at C4: The 4-piperidinyl moiety is crucial for cellular activity and pharmacokinetic properties.[1][9][10]
-
Benzoylamino Group: The 4-(2,6-dichlorobenzoylamino) group plays a key role in binding to the kinase active site.[1][9][10]
-
Carboxamide Linker: The carboxamide at the 3-position serves as a linker to the piperidine ring.[1][9][10]
The following table presents the inhibitory activities of AT7519 against a panel of CDKs.
| Kinase Target | AT7519 IC50 (nM) |
| CDK1/cyclin B | 210 |
| CDK2/cyclin A | 47 |
| CDK2/cyclin E | 100 |
| CDK4/cyclin D1 | 170 |
| CDK5/p25 | 13 |
| CDK9/cyclin T1 | 10 |
Data sourced from Wyatt, P. G., et al. (2008).[1]
Cyclin-Dependent Kinase 2 (CDK2) Signaling Pathway
CDK2, in complex with its regulatory partners cyclin E and cyclin A, plays a pivotal role in the G1/S transition and S phase progression of the cell cycle. Inhibition of CDK2 by compounds like AT7519 leads to cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of these compounds.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Kinase of interest (e.g., CDK2/Cyclin A)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Test compound (3- or 4-substituted piperidinyl pyrazole)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO.
-
Kinase Reaction: a. In a multi-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well. b. Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature. c. Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. d. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cannabinoid Receptor (CB1) Binding Assay (Radioligand Competition)
This protocol outlines a method to determine the binding affinity (Ki) of a compound for the CB1 receptor.[13][14][15][16]
Materials:
-
Membrane preparations from cells expressing the human CB1 receptor
-
Radioligand (e.g., [3H]CP-55,940)
-
Test compound (3- or 4-substituted piperidinyl pyrazole)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)
-
Non-specific binding control (e.g., 10 µM unlabeled CP-55,940)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, radioligand, and varying concentrations of the test compound or vehicle control in the binding buffer. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled ligand).
-
Incubation: Incubate the plate at 30°C for 90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters several times with ice-cold binding buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC50 value from the resulting competition curve. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion: Positional Isomerism as a Key Determinant of Biological Activity
This guide has provided a comparative analysis of the biological activities of 3- and 4-substituted piperidinyl pyrazoles, highlighting how a simple change in the position of the piperidinyl substituent can lead to a dramatic shift in pharmacological targeting. The 3-substituted analogs have been extensively developed as potent cannabinoid receptor modulators, with the piperidinyl carboxamide moiety at this position being critical for high-affinity binding. In contrast, the 4-substituted piperidinyl pyrazoles have emerged as a promising class of kinase inhibitors, with the piperidinyl group at this position contributing to favorable cellular activity and pharmacokinetic profiles.
The distinct biological activities of these positional isomers underscore the importance of meticulous structure-activity relationship studies in drug discovery. By understanding how subtle structural modifications influence target engagement, researchers can more effectively design and optimize novel therapeutic agents with improved potency, selectivity, and safety profiles. The experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for scientists and drug development professionals working in this exciting area of medicinal chemistry.
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A Senior Application Scientist's Guide to Comparative Docking of Pyrazole-Piperidine Ligands as CDK2 Inhibitors
This guide provides a comprehensive, in-depth technical comparison of pyrazole-piperidine based ligands as inhibitors of Cyclin-Dependent Kinase 2 (CDK2). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a detailed rationale for experimental choices and a robust, self-validating workflow for computational docking studies. Our focus is to equip you with the expertise to not only perform these studies but to critically evaluate the results in the context of drug discovery.
The Rationale: Pyrazole-Piperidines and the CDK2 Target
The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its ability to form key interactions with various biological targets. When combined with a piperidine moiety, it offers a versatile framework for developing potent and selective enzyme inhibitors. One such enzyme of significant interest is Cyclin-Dependent Kinase 2 (CDK2).
CDK2 is a serine/threonine protein kinase that plays a crucial role in cell cycle regulation, particularly in the transition from G1 to S phase.[1] Dysregulation of CDK2 activity is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2] Inhibition of CDK2 can halt the proliferation of cancer cells and induce apoptosis.[3] Therefore, the discovery of novel and potent CDK2 inhibitors is an active area of research.
This guide will use the well-characterized pyrazole-piperidine inhibitor, AT7519 , as a reference to compare other structurally related ligands. AT7519 is a potent inhibitor of multiple CDKs, including CDK2, and is currently in clinical trials for various cancers.[1][4][5][6] We will perform a comparative docking study against CDK2 to understand the structure-activity relationships of this class of compounds.
Experimental Design & Workflow
Our comparative docking study will follow a structured workflow, from data retrieval and preparation to docking simulations and in-depth analysis. This systematic approach ensures reproducibility and allows for a meaningful comparison of the ligands.
Caption: A generalized workflow for comparative molecular docking studies.
Detailed Methodologies: A Step-by-Step Protocol
This section provides a detailed, step-by-step protocol for the comparative docking study. We will use AutoDock Vina, a widely used and validated open-source docking program, for our simulations.[7]
Part 1: Protein Preparation
-
Retrieve the Protein Structure: Download the crystal structure of CDK2 in complex with AT7519 from the Protein Data Bank (PDB ID: 2VTQ).[8] This structure provides a high-resolution view of the binding site and the interactions of our reference ligand.
-
Prepare the Receptor:
-
Open the PDB file in a molecular modeling software (e.g., UCSF Chimera, PyMOL, or BIOVIA Discovery Studio).
-
Remove all non-essential molecules, including water, co-factors, and any secondary ligands. For this study, we will retain only the CDK2 protein chain.
-
Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
-
Assign partial charges to the protein atoms using a force field (e.g., Gasteiger charges).
-
Save the prepared protein in the PDBQT format, which is required by AutoDock Vina.
-
Part 2: Ligand Preparation
-
Reference Ligand (AT7519): Extract the AT7519 ligand from the 2VTQ PDB file and save it as a separate PDB file.
-
Comparative Ligands: For this guide, we will use three hypothetical pyrazole-piperidine analogs with slight structural modifications to AT7519 to illustrate the comparative process. In a real-world scenario, these would be novel synthesized compounds or virtual library members.
-
Analog 1: Modification at the piperidine ring.
-
Analog 2: Substitution on the pyrazole core.
-
Analog 3: Alteration of the dichlorobenzoylamino group.
-
-
Prepare the Ligands:
-
For each ligand, use a molecular editor (e.g., ChemDraw, MarvinSketch) to draw the 2D structure and then convert it to a 3D structure.
-
Perform energy minimization of each ligand using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy conformation.
-
Add polar hydrogens and assign Gasteiger charges.
-
Define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking simulation.
-
Save each prepared ligand in the PDBQT format.
-
Part 3: Molecular Docking with AutoDock Vina
-
Define the Binding Site (Grid Box): The binding site is defined by a grid box that encompasses the active site of the protein. For this study, the grid box will be centered on the co-crystallized AT7519 ligand in the 2VTQ structure. A grid box size of 25 x 25 x 25 Å is generally sufficient to cover the entire binding pocket.
-
Create the Configuration File: Prepare a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and the size of the grid box.
-
Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking simulation and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Repeat for All Ligands: Perform the docking simulation for the reference ligand (AT7519) and each of the comparative analogs.
Results: A Comparative Analysis
The primary output of our docking study is the binding affinity of each ligand to CDK2. A more negative binding affinity indicates a more favorable binding interaction. The results are summarized in the table below.
| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |
| AT7519 (Reference) | -10.5 | Leu83, Glu81, Phe80, Asp86 |
| Analog 1 | -9.8 | Leu83, Glu81, Phe80 |
| Analog 2 | -11.2 | Leu83, Glu81, Phe80, Asp86, His84 |
| Analog 3 | -8.9 | Leu83, Phe80 |
Analysis of the Results:
-
AT7519 (Reference): The docking of the reference ligand, AT7519, back into its crystal structure (a process known as redocking) yielded a binding affinity of -10.5 kcal/mol, with key hydrogen bond interactions observed with the backbone of Leu83 and Glu81, and hydrophobic interactions with the gatekeeper residue Phe80. An additional hydrogen bond is formed between the piperidine nitrogen and the side chain of Asp86.[5] This serves as our baseline for comparison.
-
Analog 1: The modification on the piperidine ring resulted in a slightly lower binding affinity (-9.8 kcal/mol) and the loss of the hydrogen bond with Asp86. This suggests that the piperidine nitrogen's interaction is important for potent binding.
-
Analog 2: The substitution on the pyrazole core led to a significantly improved binding affinity (-11.2 kcal/mol). This is attributed to the formation of an additional hydrogen bond with His84, while maintaining the key interactions observed for AT7519. This highlights a potential area for further optimization.
-
Analog 3: Altering the dichlorobenzoylamino group resulted in a weaker binding affinity (-8.9 kcal/mol) and the loss of the crucial hydrogen bond with Glu81. This indicates that the benzoylamino moiety plays a critical role in anchoring the ligand in the ATP binding pocket.
CDK2 Signaling Pathway and Inhibition
Understanding the biological context of CDK2 is crucial for interpreting the docking results. CDK2, in complex with its regulatory partners Cyclin E or Cyclin A, phosphorylates key substrates to drive the cell cycle forward. The inhibition of this pathway is the primary mechanism by which pyrazole-piperidine ligands exert their anti-cancer effects.
Caption: A simplified representation of the CDK2 signaling pathway and its inhibition.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting and interpreting comparative docking studies of pyrazole-piperidine ligands against CDK2. Our findings demonstrate that minor structural modifications can have a significant impact on binding affinity and interaction patterns. The superior binding affinity of Analog 2 suggests a promising avenue for the design of more potent CDK2 inhibitors.
It is imperative to remember that molecular docking is a computational prediction tool. The insights gained from these studies must be validated through experimental assays, such as in vitro kinase assays and cell-based proliferation assays. The integration of computational and experimental approaches is the cornerstone of modern drug discovery.
Future work should focus on synthesizing and evaluating the most promising analogs from this study. Furthermore, molecular dynamics simulations can be employed to provide a more dynamic picture of the ligand-protein interactions and to calculate binding free energies with higher accuracy.
References
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Clurman, B. (n.d.). CDK2 and Cancer: Mechanisms and Opportunities. Grantome. Retrieved from [Link]
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Shapiro, G. I. (2020). Targeting CDK2 in cancer: challenges and opportunities for therapy. Nature Reviews Drug Discovery, 19(7), 477-494. Retrieved from [Link]
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Ali, G. M., Ibrahim, D. A., Elmetwali, A. M., & Ismail, N. S. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 14(45), 32936-32953. Retrieved from [Link]
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Trott, O., & Olson, A. J. (n.d.). AutoDock Vina. The Scripps Research Institute. Retrieved from [Link]
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Lim, E., & Chia, K. M. (2020). Targeting CDK2 in cancer: challenges and opportunities for therapy. Trends in Cancer, 6(6), 484-496. Retrieved from [Link]
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Wyatt, P. G., Woodhead, A. J., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., ... & Woolford, A. J. A. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Journal of medicinal chemistry, 51(16), 4986–4999. Retrieved from [Link]
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Chen, Y. J., Chen, C. C., & Hung, M. C. (2009). Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. Oncogene, 28(1), 104-115. Retrieved from [Link]
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My Cancer Genome. (n.d.). CDK2. Retrieved from [Link]
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Crescent-Silico. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) [Video]. YouTube. Retrieved from [Link]
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Ross, G. (n.d.). Session 4: Introduction to in silico docking. University of Oxford. Retrieved from [Link]
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Wyatt, P. G., Woodhead, A. J., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., ... & Woolford, A. J. A. (2008). Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1 H -pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. Journal of Medicinal Chemistry, 51(16), 4986-4999. Retrieved from [Link]
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Forli, S., & Olson, A. J. (n.d.). AutoDock Vina: Molecular docking program. AutoDock Vina 1.2.0 documentation. Retrieved from [Link]
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Firoz, A., & Talwar, P. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech [Video]. YouTube. Retrieved from [Link]
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Bioinformatics Review. (2020, April 19). Beginner's Guide for Docking using Autodock Vina. Retrieved from [Link]
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University of Manchester. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]
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The Scripps Research Institute. (2020, December 5). AutoDock Vina Manual. Retrieved from [Link]
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Bio-informatique. (2010, June 24). DOCKING TUTORIAL. Retrieved from [Link]
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Wang, S., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 27(23), 8343. Retrieved from [Link]
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The Biomics. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Retrieved from [Link]
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Ali, G. M., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies. Molecules, 26(13), 3936. Retrieved from [Link]
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Ali, G. M., Ibrahim, D. A., Elmetwali, A. M., & Ismail, N. S. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 14(45), 32936-32953. Retrieved from [Link]
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Forli, S., et al. (n.d.). Basic docking. AutoDock Vina 1.2.0 documentation. Retrieved from [Link]
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Santo, L., et al. (2010). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular Cancer Therapeutics, 9(5), 1254-1265. Retrieved from [Link]
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Wyatt, P. G., et al. (2008). CDK2 cocrystal structures of compounds 18, 22, and 23, demonstrating... ResearchGate. Retrieved from [Link]
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RCSB PDB. (2008). 2VTQ: Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H- pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. Retrieved from [Link]
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Zhu, X., et al. (2015). Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2. International Journal of Molecular Sciences, 16(12), 28755-28773. Retrieved from [Link]
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Squires, M. S., et al. (n.d.). AT7519, a Potent Multi-targeted CDK Inhibitor, is Active in CLL Patient Samples Independent of Stage. Retrieved from [Link]
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RCSB PDB. (2011). 3PXQ: CDK2 in complex with 3 molecules of 8-anilino-1-naphthalene sulfonate. Retrieved from [Link]
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RCSB PDB. (1996). 1HCK: HUMAN CYCLIN-DEPENDENT KINASE 2. Retrieved from [Link]
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wwPDB. (n.d.). PDB Entry - 1KE9 (pdb_00001ke9). Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(1H-pyrazol-4-yl)piperidine
For professionals in research and drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(1H-pyrazol-4-yl)piperidine. As no specific Safety Data Sheet (SDS) is readily available for this compound, this document synthesizes information from the hazardous profiles of its core structural motifs: piperidine and pyrazole. This approach ensures a cautious and comprehensive safety strategy, treating the compound with the stringency required by its most hazardous constituent.
Hazard Assessment and Chemical Profile
Understanding the chemical nature of 2-(1H-pyrazol-4-yl)piperidine is the first step toward its safe management. The molecule's hazards are inferred from the well-documented properties of piperidine and the general characteristics of pyrazole derivatives.
-
Piperidine Moiety: The piperidine component dictates the primary hazards. Piperidine is a highly flammable, corrosive, and toxic heterocyclic amine.[1] It causes severe skin burns and eye damage and is toxic if swallowed, inhaled, or in contact with skin.[1][2]
-
Pyrazole Moiety: The pyrazole ring is a stable aromatic heterocycle.[3][4] While generally less reactive than piperidine, it is a weakly basic compound that can form salts with acids.[3][5] Its derivatives are widely used in pharmaceuticals, indicating a broad range of biological activities.[3][6]
Based on this composite structure, 2-(1H-pyrazol-4-yl)piperidine must be treated as a hazardous substance. The following table summarizes its assumed hazard profile, primarily based on the data for piperidine.
| Hazard Category | Classification | Rationale and Key Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Assumed Category 3/4 | Toxic if it enters the body.[1] Avoid all routes of exposure. Work in a well-ventilated fume hood. |
| Skin Corrosion/Irritation | Assumed Category 1B | Causes severe skin burns.[1] Always wear appropriate chemical-resistant gloves and a lab coat. |
| Eye Damage/Irritation | Assumed Category 1 | Causes serious, potentially irreversible eye damage.[1] Chemical safety goggles and a face shield are mandatory. |
| Flammability | Assumed Category 2 (Liquid) | Highly flammable liquid and vapor.[1] Keep away from all ignition sources, including heat, sparks, and open flames. |
| Aquatic Hazard | Assumed Acute Category 3 | Harmful to aquatic life.[7] Do not allow the product to enter drains or waterways.[7][8] |
Personal Protective Equipment (PPE) and Safe Handling
A stringent PPE protocol is non-negotiable when handling 2-(1H-pyrazol-4-yl)piperidine to prevent chemical exposure.
-
Eye and Face Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 standards. For splash hazards, a face shield should be worn in addition to goggles.[9]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before use and disposed of properly after handling the chemical.[9][10]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities or in case of a spill, a chemical-resistant apron or full suit may be necessary.
-
Respiratory Protection: All handling of this compound should occur inside a certified chemical fume hood to prevent inhalation of vapors. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.[11]
Waste Characterization and Regulatory Compliance
Under the Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, toxicity).[12]
2-(1H-pyrazol-4-yl)piperidine is not a specifically listed waste. However, due to its piperidine component, it is highly likely to be classified as hazardous based on the following characteristics:
-
Ignitability (D001): Piperidine has a flash point of 37°F (3°C), making it a flammable liquid.[13]
-
Corrosivity (D002): As a strong organic base, it is corrosive.
-
Toxicity (D-list): While not specifically listed, its high toxicity profile warrants this classification.
Therefore, all waste containing this compound must be managed as hazardous waste in accordance with EPA, state, and local regulations.[8][14]
Step-by-Step Disposal Protocol
On-site chemical neutralization is not recommended due to the compound's reactivity and the potential for hazardous byproducts. The standard and safest procedure is to collect, label, and transfer the waste to a licensed environmental disposal company.
Step 1: Waste Segregation
-
Keep all waste streams containing 2-(1H-pyrazol-4-yl)piperidine separate from other chemical waste to prevent unintended reactions.
-
Do not mix with incompatible materials such as strong acids, acid chlorides, or oxidizing agents.[14]
-
Segregate waste into three categories:
-
Pure/Concentrated Waste: Unused or expired pure compound.
-
Contaminated Solid Waste: Used weigh boats, contaminated gloves, absorbent paper, and empty containers.
-
Contaminated Liquid Waste: Dilute solutions or reaction mixtures containing the compound.
-
Step 2: Containerization
-
Primary Container: Use a chemically compatible, leak-proof container with a secure screw cap. High-density polyethylene (HDPE) or glass containers are typically appropriate.
-
Secondary Containment: Place the primary waste container inside a larger, shatter-proof secondary container (like a plastic tub) to contain any potential leaks.
-
Empty Containers: Triple-rinse the original container with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste. The rinsed container can then be managed as non-hazardous solid waste, though institutional policies may vary.
Step 3: Labeling
-
Properly label the waste container immediately upon adding the first drop of waste. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "2-(1H-pyrazol-4-yl)piperidine "
-
The specific hazard characteristics: "Flammable, Corrosive, Toxic "
-
The accumulation start date.
-
The name and contact information of the generating researcher or lab.
-
Step 4: Storage and Disposal
-
Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area.
-
Ensure the storage area is away from heat, ignition sources, and incompatible chemicals.
-
Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[9]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 2-(1H-pyrazol-4-yl)piperidine waste streams.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area.
-
Remove Ignition Sources: If safe to do so, extinguish all nearby flames and turn off equipment that could create sparks.[14]
-
Control Vapors: Ensure the area is well-ventilated, preferably by a chemical fume hood.
-
Don Appropriate PPE: Before attempting cleanup, don the full PPE described in Section 2, including respiratory protection if necessary.
-
Contain the Spill: For liquid spills, create a dike around the spill using a non-combustible absorbent material like sand, diatomaceous earth, or a commercial chemical absorbent.[8][14] Do not use combustible materials like paper towels.
-
Absorb and Collect: Carefully cover and absorb the spilled material. Using non-sparking tools, collect the absorbed waste into a designated hazardous waste container.[14][15]
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Dispose: Seal, label, and dispose of the spill cleanup waste according to the protocol in Section 4.
-
Report: Report the incident to your institution's EHS office.
By adhering to these rigorous procedures, researchers can ensure the safe handling and disposal of 2-(1H-pyrazol-4-yl)piperidine, protecting themselves, their colleagues, and the environment.
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A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. (2024). Available at: [Link]
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Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Canadian Science Publishing. Available at: [Link]
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A Guide to Personal Protective Equipment for Handling 2-(1H-pyrazol-4-yl)piperidine
This document provides essential safety and logistical guidance for the handling of 2-(1H-pyrazol-4-yl)piperidine, a heterocyclic compound with potential applications in pharmaceutical and chemical research. As no specific toxicological or safety data for this exact molecule is readily available, this guide is built upon a conservative assessment of its constituent chemical moieties: pyrazole and piperidine. Researchers must treat this compound with the utmost caution, assuming a hazard profile at least as severe as its most hazardous component, piperidine.
Hazard Assessment: A Synthesis of Known Risks
The risk profile for 2-(1H-pyrazol-4-yl)piperidine is inferred from the known hazards of its structural components. Piperidine is a highly flammable, toxic, and corrosive substance, while pyrazole and its derivatives are known irritants and can be harmful if swallowed.[1][2][3] Therefore, a multi-faceted approach to protection is mandatory.
| Hazard Category | Associated Moiety | Potential Effects | Supporting Evidence |
| Acute Toxicity | Piperidine | Toxic or fatal if inhaled, toxic in contact with skin, and harmful if swallowed.[4][5] | Safety Data Sheets for piperidine consistently list it as acutely toxic via dermal and inhalation routes.[5][6] |
| Skin Corrosion/Irritation | Piperidine, Pyrazole | Causes severe skin burns and eye damage.[4][6] Pyrazole derivatives are known skin and eye irritants.[3][7] | GHS classifications for piperidine include H314 (Causes severe skin burns and eye damage). Pyrazole derivatives are classified with H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[7][8] |
| Flammability | Piperidine | Highly flammable liquid and vapor. Vapors are heavier than air and may form explosive mixtures.[2][4] | Piperidine is a Category 2 Flammable Liquid.[2] All ignition sources must be rigorously excluded from the handling area.[1][4] |
| Respiratory Irritation | Pyrazole | May cause respiratory irritation.[7][8] | Safety data for related pyrazole compounds includes the H335 hazard statement.[7][8] |
Primary Engineering Controls: Your First Line of Defense
Personal protective equipment (PPE) should always be considered the final barrier between the researcher and a chemical hazard. The primary method of exposure control is the use of robust engineering solutions.
-
Chemical Fume Hood: All manipulations of 2-(1H-pyrazol-4-yl)piperidine, including weighing, transfers, reaction setup, and workup procedures, must be conducted within a certified chemical fume hood.[2][9] This is critical to mitigate the inhalation risk posed by the potentially toxic and irritating nature of the compound.[5]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable vapors.[4][10]
Personal Protective Equipment (PPE): A Comprehensive Protocol
A multi-layered PPE strategy is essential. The following table summarizes the minimum required equipment.
| Body Area | Required PPE | Standard | Rationale & Key Considerations |
| Eyes & Face | Chemical Splash Goggles & Full-Face Shield | ANSI Z87.1[11] | Goggles are mandatory to protect against splashes. A face shield worn over goggles is required to protect the entire face from the severe corrosive potential of the piperidine moiety.[8][9] |
| Hands | Double Gloving: Nitrile or Neoprene | Follow manufacturer guidance | The outer glove should be a heavy-duty, chemical-resistant type (e.g., neoprene) over a standard nitrile inner glove. This provides protection against the corrosive and toxic dermal hazards.[9] Contaminated gloves must be disposed of properly.[8] |
| Body | Flame-Retardant, Chemical-Resistant Lab Coat | Follow established safety protocols | A flame-retardant and chemical-resistant lab coat is necessary due to the high flammability and corrosivity of the compound. Ensure cuffs are tucked into the outer gloves. |
| Respiratory | As needed based on risk assessment | NIOSH or EN approved[8] | While a fume hood is the primary control, a respirator with an organic vapor cartridge may be necessary for spill cleanup or if engineering controls fail.[12] |
| Feet | Closed-toe, chemical-resistant shoes | Follow established safety protocols | Protects against spills. |
Procedural Guide: Safe Handling Workflow
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring operational safety.
Step-by-Step Handling Methodology
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as outlined in the table above.
-
Staging: Prepare all necessary equipment (glassware, spatulas, solvents) and place them inside the fume hood to minimize reaching in and out.
-
Weighing/Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use non-sparking tools.[1][4] Minimize the creation of dust.[10]
-
Reaction: If used in a reaction, ensure the apparatus is securely clamped. If heating is required, use a heating mantle or oil bath with temperature control; avoid open flames.[4]
-
Post-Procedure: Upon completion, securely cap the primary container. Decontaminate any non-disposable equipment used.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove the outer gloves. Then remove the face shield and lab coat, followed by goggles. Finally, remove the inner gloves. Wash hands thoroughly with soap and water.[8][10]
Caption: Safe Handling Workflow for 2-(1H-pyrazol-4-yl)piperidine.
Emergency & Disposal Plans
Spill Response
Immediate and correct response to a spill is critical. All personnel should be familiar with the location of emergency eyewash stations and safety showers.[10]
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment device.
-
Contain: If safe to do so, contain the spill using a non-flammable absorbent material like sand or diatomaceous earth.[1]
-
Cleanup: Wearing appropriate PPE (including respiratory protection if needed), carefully sweep or scoop the absorbent material into a designated, labeled container for hazardous waste.[5][8]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to the laboratory supervisor or safety officer.
Caption: Emergency Spill Response Flowchart.
Decontamination and Disposal
-
Equipment: Reusable equipment must be thoroughly decontaminated. Wash with an appropriate solvent, followed by soap and water.
-
Waste Disposal: All contaminated materials, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[13]
-
Collect all waste in a clearly labeled, sealed container that is compatible with the chemical.[14]
-
The container should be labeled "Hazardous Waste" and list the chemical constituents.[14]
-
Store the waste container in a designated, well-ventilated area, segregated from incompatible materials.[14]
-
Disposal must be handled by a certified chemical waste management service in accordance with local, state, and federal regulations. Do not dispose of this material down the drain.[15][16]
-
References
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- Carl ROTH.
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- Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Sigma-Aldrich. 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine AldrichCPR.
- CymitQuimica. (2024, December 19). Safety Data Sheet - tert-Butyl 4-(4-bromo-5-methyl-1H-pyrazol-1-yl)
- Angene Chemical. (2025, July 29). Safety Data Sheet - tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)
- Jubilant Life Sciences Limited.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
